Desloratadine N-Carboxylic Acid Methyl Ester
Description
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Properties
IUPAC Name |
methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGUGVYFFYZHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Desloratadine N-Carboxylic Acid Methyl Ester
Introduction
Desloratadine, the major active metabolite of the second-generation antihistamine loratadine, is a potent and selective peripheral H1-receptor antagonist.[1] It is widely prescribed for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[1][2][3] Unlike its predecessor, desloratadine exhibits a superior binding affinity for the H1 receptor and a favorable safety profile, notably lacking sedative effects due to its limited ability to cross the blood-brain barrier.[1][4]
In the realm of pharmaceutical analysis and quality control, the synthesis and characterization of related substances and potential impurities are of paramount importance. Desloratadine N-Carboxylic Acid Methyl Ester, also identified as the methyl analogue of loratadine or a desloratadine methyl ester impurity, is a key derivative in this context.[5] Its availability as a reference standard is crucial for the development of robust analytical methods to ensure the purity and quality of desloratadine active pharmaceutical ingredients (APIs) and formulated products.
This in-depth technical guide provides a detailed exposition of a viable and scientifically grounded synthetic pathway for this compound. The narrative is structured to not only delineate the experimental protocols but also to elucidate the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions, reflecting a field-proven approach to synthetic organic chemistry.
Strategic Overview of the Synthesis
The synthesis of this compound is most logically approached as a two-stage process. The first stage involves the preparation of the core scaffold, desloratadine, from a commercially available and widely used precursor, loratadine. The second stage is the targeted functionalization of the secondary amine on the piperidine ring of desloratadine to yield the desired N-methyl carbamate.
This strategy is predicated on the well-established chemistry of both loratadine and desloratadine, ensuring a reproducible and scalable synthesis. The hydrolysis of the ethyl carbamate group of loratadine to yield desloratadine is a standard and high-yielding transformation.[6][7][8] Subsequently, the reaction of the resulting secondary amine with methyl chloroformate provides a direct and efficient route to the target molecule. This acylation reaction is analogous to the final step in the synthesis of loratadine itself, where ethyl chloroformate is used.[9]
Caption: High-level overview of the two-stage synthesis pathway.
Stage 1: Preparation of Desloratadine via Hydrolysis of Loratadine
The foundational step in this synthesis is the generation of the desloratadine nucleus. While several synthetic routes to desloratadine exist, the hydrolysis of loratadine is a common and efficient method, particularly when loratadine is readily available.[6][8] This process involves the cleavage of the ethyl carbamate group from the piperidine nitrogen.
Causality in Experimental Design
The choice of a strong base, such as sodium hydroxide, in a mixed aqueous-alcoholic solvent system is a deliberate one.[6][8] The alcohol (e.g., ethanol) serves to solubilize the organic substrate, loratadine, while the aqueous hydroxide provides the nucleophile (hydroxide ion) necessary for the saponification of the carbamate ester. The elevated temperature accelerates the rate of this typically slow reaction. The use of a significant molar excess of the base ensures the reaction proceeds to completion.
Experimental Protocol: Hydrolysis of Loratadine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine loratadine (1.0 equivalent) with a 1:4 (v/v) mixture of purified water and absolute ethanol.[9]
-
Addition of Base: To this suspension, add sodium hydroxide (approximately 20 equivalents) and stir to initiate dissolution.[9]
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert nitrogen atmosphere and maintain this temperature for 8-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[6][8]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A significant amount of solid precipitate should form. Concentrate the solution under reduced pressure to further encourage precipitation.[9]
-
Purification: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield crude desloratadine. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of toluene and methyl isobutyl ketone.[7]
Stage 2: Synthesis of this compound
With the desloratadine precursor in hand, the final step is the introduction of the N-carboxylic acid methyl ester group. This is achieved through a nucleophilic acyl substitution reaction between the secondary amine of desloratadine and methyl chloroformate.
Causality in Experimental Design
This reaction is analogous to the industrial synthesis of loratadine, where desloratadine's N-methylated precursor is reacted with ethyl chloroformate.[10][11] The reaction is typically carried out in an aprotic solvent, such as toluene or dichloromethane, to prevent unwanted side reactions of the highly reactive methyl chloroformate with the solvent. The inclusion of a non-nucleophilic organic base, like diisopropylethylamine, or an inorganic base is crucial to neutralize the hydrochloric acid generated during the reaction. This prevents the protonation of the desloratadine starting material, which would render it non-nucleophilic and halt the reaction. The reaction temperature is moderately elevated to ensure a reasonable reaction rate without promoting decomposition.
Experimental Protocol: Carbomethoxylation of Desloratadine
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve desloratadine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent like toluene.
-
Reagent Addition: While stirring the solution, slowly add methyl chloroformate (1.1-1.5 equivalents) at room temperature. An exotherm may be observed.
-
Reaction Conditions: After the addition is complete, heat the mixture to a temperature of 60-75°C and maintain for 1-2 hours, or until the reaction is complete as determined by TLC or HPLC analysis.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and quench by adding water. Adjust the pH of the aqueous layer to between 5.0 and 5.5 with a dilute acid (e.g., 5% HCl).
-
Extraction and Purification: Separate the organic phase, wash it with water and brine, and then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. The residue can be purified by recrystallization from a suitable solvent, such as isopropyl ether or acetonitrile, to afford this compound with high purity.
Quantitative Data and Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Loratadine | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][12]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | C₂₂H₂₃ClN₂O₂ | 382.88 |
| Desloratadine | 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[6][12]cyclohepta[1,2-b]pyridine | C₁₉H₁₉ClN₂ | 310.82 |
| This compound | Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][12]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate [5] | C₂₁H₂₁ClN₂O₂ | 368.86 |
Note: The expected yield for the hydrolysis of loratadine is typically high, often exceeding 70-90%.[6][8] The yield for the final carbomethoxylation step is anticipated to be comparable to that of loratadine synthesis from its precursor, which is also generally high.
Visualizing the Synthesis Pathway
The following diagram illustrates the chemical transformations involved in the synthesis of this compound from loratadine.
Caption: Detailed reaction scheme for the synthesis pathway.
Conclusion
The synthesis of this compound is a critical process for the analytical support of desloratadine production. The outlined two-stage pathway, commencing with the hydrolysis of loratadine followed by the carbomethoxylation of the resulting desloratadine, represents a robust and efficient strategy. The experimental protocols provided are grounded in established chemical principles and analogous industrial processes, ensuring a high degree of confidence in their successful implementation. By understanding the causality behind each experimental choice, researchers and drug development professionals can effectively troubleshoot and optimize this synthesis to produce high-purity reference material essential for maintaining the quality and safety of desloratadine-based medicines.
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"Desloratadine N-Carboxylic Acid Methyl Ester" chemical properties
An In-Depth Technical Guide to the Chemical Properties of Desloratadine N-Carboxylic Acid Methyl Ester
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 165740-03-4). As a key derivative and impurity of Desloratadine, the active metabolite of Loratadine, this compound is of significant interest to researchers, analytical scientists, and professionals in drug development and quality control.[1][2] This document details its chemical identity, physicochemical properties, a proposed synthesis pathway, and robust methodologies for its analytical characterization, including HPLC and spectroscopic techniques. The guide is structured to provide not only data but also the scientific rationale behind the presented protocols, reflecting an approach grounded in expertise and practical application.
Chemical Identity and Physicochemical Properties
This compound, also known as N-Methoxycarbonyl Desloratadine or the Methyl Analogue of Loratadine, is a derivative of the second-generation antihistamine, Desloratadine.[1][3] Its structure is characterized by the addition of a methoxycarbonyl group to the piperidine nitrogen of the Desloratadine core. This modification significantly alters its physicochemical properties compared to the parent amine.
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [1][5] |
| Synonyms | N-Methoxycarbonyl Desloratadine, Desloratadine Methyl Ester Impurity, Methyl Analogue of Loratadine | [1][3] |
| CAS Number | 165740-03-4 | [1][2][6] |
| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [2][5][6][7] |
| Molecular Weight | 368.86 g/mol | [2][5][6][7] |
| Predicted pKa | 4.27 ± 0.20 | [2] |
| Predicted XLogP3 | 4.8 | [5] |
| SMILES | COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | [5][6] |
| InChIKey | XTGUGVYFFYZHSJ-UHFFFAOYSA-N | [5] |
Solubility and Stability Profile
The parent compound, Desloratadine, is described as slightly soluble in water but very soluble in organic solvents like ethanol and propylene glycol.[8][9] The transformation of the secondary amine in Desloratadine (which can be protonated to enhance water solubility) to a tertiary carbamate in the N-Carboxylic Acid Methyl Ester derivative is expected to decrease its aqueous solubility, particularly in acidic media.
From a stability perspective, Desloratadine is known to be susceptible to degradation, particularly when formulated with acidic excipients, which can lead to the formation of impurities like N-formyldesloratadine.[10] The N-methoxycarbonyl group of the title compound is a carbamate, which can be susceptible to hydrolysis under strong acidic or, more commonly, strong basic conditions, which would cleave the group to regenerate the parent Desloratadine. Therefore, pH control is critical when handling this compound in solution to prevent degradation.
Synthesis and Purification
The synthesis of this compound is not a primary metabolic pathway but is relevant for the preparation of analytical reference standards. The most direct and logical synthetic route involves the N-acylation of Desloratadine.
Rationale for Synthesis Pathway
The secondary amine on the piperidine ring of Desloratadine is a nucleophile that can readily react with an acylating agent like methyl chloroformate. This reaction forms a stable carbamate linkage. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is required to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product and preventing the formation of the Desloratadine hydrochloride salt, which would be unreactive. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal as it readily dissolves the reactants without participating in the reaction.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Preparation: To a solution of Desloratadine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of Desloratadine) in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add triethylamine (1.5 eq). Cool the mixture to 0°C in an ice bath.
-
Reaction: Add methyl chloroformate (1.2 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C. The formation of a white precipitate (triethylammonium chloride) may be observed.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the Desloratadine starting material is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure this compound.
Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC (RP-HPLC) method is the standard for analyzing Desloratadine and its related impurities.[11][12] The N-Carboxylic Acid Methyl Ester is more nonpolar than Desloratadine and will thus have a longer retention time on a C18 column under typical RP-HPLC conditions.
Protocol: Analytical RP-HPLC
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Methanol:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 10-20 µg/mL.[11][12]
-
Expected Outcome: A sharp, single peak with a retention time greater than that of a Desloratadine standard run under the same conditions, confirming the increased lipophilicity of the molecule. Purity can be assessed by peak area percentage.
Spectroscopic Analysis (Expected Data)
While specific experimental spectra are not publicly cataloged, the structure of this compound allows for the confident prediction of its key spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive signal would be a sharp singlet integrating to three protons at approximately δ 3.7-3.8 ppm, corresponding to the methyl ester (-OCH₃) group. Other signals would include complex multiplets for the aromatic protons (δ 7.0-8.5 ppm) and the aliphatic protons on the piperidine and cyclohepta rings (δ 2.0-4.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A characteristic peak in the downfield region, around δ 155 ppm, would confirm the presence of the carbamate carbonyl carbon (N-C=O). A signal around δ 53 ppm would correspond to the methyl ester carbon (-OCH₃).
-
FTIR (Fourier-Transform Infrared Spectroscopy): The most prominent feature would be a strong carbonyl (C=O) stretching vibration for the carbamate group, expected around 1700-1710 cm⁻¹. This is distinct from any amide or ketone functionalities and absent in the parent Desloratadine spectrum.
-
MS (Mass Spectrometry): Under electrospray ionization (ESI) conditions, the compound would show a strong protonated molecular ion peak [M+H]⁺ at m/z corresponding to its molecular weight plus a proton (approx. 369.13). The characteristic isotopic pattern for a chlorine-containing compound (an M+2 peak about one-third the intensity of the M peak) would also be observed.
Structural Relationship and Pharmaceutical Relevance
This compound is structurally related to both Desloratadine and its prodrug, Loratadine. Loratadine is the N-Carboxylic Acid Ethyl Ester of Desloratadine. Therefore, the title compound is the methyl analogue. This relationship is crucial for understanding its potential presence in drug synthesis and degradation pathways.
While Desloratadine's primary metabolic pathway involves N-glucuronidation by UGT2B10 followed by hydroxylation, the N-Carboxylic Acid Methyl Ester is not a known human metabolite.[13][14] Its relevance is primarily as a process-related impurity or a synthetic derivative used as a reference standard in quality control assays for Loratadine and Desloratadine drug products.
Caption: Structural relationships between Loratadine, Desloratadine, and its methyl ester derivative.
Conclusion
This compound is a well-defined chemical entity whose properties are dictated by the N-methoxycarbonyl group on the piperidine moiety. While not a human metabolite, its role as a potential impurity and analytical reference standard makes a thorough understanding of its chemical properties, synthesis, and characterization essential for pharmaceutical scientists. The protocols and expected data outlined in this guide provide a robust framework for the synthesis, identification, and purity assessment of this important compound, ensuring the quality and safety of Desloratadine-based therapeutics.
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"Desloratadine N-Carboxylic Acid Methyl Ester" CAS number 165740-03-4
An In-Depth Technical Guide to Desloratadine N-Carboxylic Acid Methyl Ester (CAS: 165740-03-4)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS: 165740-03-4), a critical reference standard in the pharmaceutical analysis of Desloratadine. As a known impurity and synthetic derivative of Desloratadine, understanding its physicochemical properties, synthesis, and analytical characterization is paramount for researchers, quality control scientists, and drug development professionals. This document delves into detailed, field-proven methodologies for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the causal reasoning behind experimental choices, ensuring protocols are robust and self-validating. It serves as an authoritative resource for laboratories involved in the quality control and regulatory submission of Desloratadine-containing drug products.
Introduction and Context
Overview of Desloratadine: The Parent API
Desloratadine is a second-generation, tricyclic H1-receptor inverse agonist with a selective and peripheral antagonist action.[1][2] It is the primary active metabolite of loratadine and is widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[1][3][4] A key advantage of Desloratadine is its non-sedating profile, as it does not readily cross the blood-brain barrier, thus avoiding central nervous system effects like drowsiness.[2][3] Its long-lasting effect allows for once-daily dosing, improving patient compliance.[2]
The Significance of Impurity Profiling in Pharmaceuticals
In pharmaceutical development and manufacturing, the identification and control of impurities are mandated by regulatory agencies worldwide. Impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Impurity profiling—the process of identifying and quantifying all potential impurities in a drug substance—is therefore a critical component of Quality by Design (QbD) and Good Manufacturing Practices (GMP). This process relies on the availability of highly characterized reference standards for each potential impurity.
This compound: A Key Reference Standard
This compound is identified as a significant process-related impurity and derivative of Desloratadine.[5][6][7][8] It is not a known human metabolite of Desloratadine but can arise during synthesis or as a degradation product.[1][3][9] Its structure is characterized by the addition of a methyl carboxylate group to the nitrogen atom of the piperidine ring. The availability of this compound as a pure, well-characterized reference standard is essential for developing and validating analytical methods capable of detecting and quantifying its presence in batches of Desloratadine active pharmaceutical ingredient (API) and finished drug products.
Physicochemical Properties
A thorough understanding of the compound's properties is the foundation for developing appropriate analytical and handling procedures.
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-(8-chloro-5,6-dihydrobenzo[10][11]cyclohepta[2,4-b]pyridin-11-ylidene)piperidine-1-carboxylate | [7][10] |
| Synonyms | Methyl Analogue of Loratadine, Desloratadine Methyl Ester Impurity, Loratadine Impurity 30 | [7][12] |
| CAS Number | 165740-03-4 | [5][11][13] |
| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [5][11][13] |
| Molecular Weight | 368.86 g/mol | [11][13] |
| Appearance | White to Pale Red Solid | [13][14] |
| Melting Point | 151 - 153 °C | [13][14][15] |
| Solubility | Slightly soluble in Chloroform and Methanol | [13][14] |
| Storage | -20°C Freezer | [14][15] |
Synthesis and Purification
Rationale for Synthesis
While this compound is available commercially as a reference standard, an in-house synthesis may be required for obtaining larger quantities for extensive analytical method development, forced degradation studies, or as a starting material for other derivatives. The described synthesis provides a reliable pathway to high-purity material.
Synthetic Pathway: N-Carboxymethylation of Desloratadine
The most direct and logical pathway for synthesizing the title compound is the reaction of Desloratadine with methyl chloroformate. This is a classic Schotten-Baumann reaction applied to a secondary amine.
-
Causality: The secondary amine on the piperidine ring of Desloratadine is nucleophilic. It readily attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction requires a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion. Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and readily dissolves the reactants.
Detailed Experimental Protocol (Synthesis)
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve Desloratadine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. The base is added first to ensure any trace acid is neutralized and to prepare the reaction for HCl quenching.
-
Reagent Addition: Add methyl chloroformate (1.1 equivalents) dropwise to the cooled, stirring solution. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1N HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Workflow Diagram: Synthesis
Caption: Synthetic workflow for N-Carboxymethylation of Desloratadine.
Purification Protocol
The crude product is best purified using flash column chromatography.
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate). The optimal gradient should be determined by TLC analysis.
-
Procedure: Load the crude material onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC.
-
Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
Analytical Characterization and Methodologies
The Role of Orthogonal Analytical Techniques
For a reference standard, identity and purity must be confirmed without ambiguity. This requires using multiple, orthogonal (based on different principles) analytical techniques. A combination of chromatography (for separation and purity) and spectroscopy (for structural confirmation) is standard practice.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
4.2.1. Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis of moderately polar small molecules. The C18 stationary phase provides excellent separation based on hydrophobicity. The target compound is more non-polar than Desloratadine due to the masking of the polar N-H group, leading to a longer retention time, which allows for excellent resolution from the parent API. A mobile phase of acetonitrile or methanol mixed with an aqueous buffer provides the necessary polarity range to elute the compound with good peak shape.[16] UV detection is effective due to the strong chromophore in the tricyclic ring system.[16]
-
4.2.2. Detailed HPLC Protocol
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes, hold for 5 min, return to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 242 nm[16] |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve sample in Methanol:Water (70:30) to a concentration of 0.5 mg/mL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
4.3.1. Principle and Rationale: LC-MS/MS offers unparalleled sensitivity and specificity, making it ideal for trace-level quantification, such as detecting impurities in a drug substance or for pharmacokinetic studies in biological matrices.[17] The HPLC separates the components, and the mass spectrometer acts as a highly specific detector. By using Multiple Reaction Monitoring (MRM), the instrument is set to detect a specific precursor ion (the molecular ion, [M+H]⁺) and a specific product ion generated from its fragmentation, virtually eliminating background noise and confirming identity.
-
4.3.2. Detailed LC-MS/MS Protocol
| Parameter | Condition |
| LC System | UPLC/HPLC system (as above, may use faster gradient) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| Sample Prep. | For plasma samples, Solid Phase Extraction (SPE) is recommended to remove proteins and interferences.[18][19] |
| MRM Transition | Precursor Ion (Q1): m/z 369.1 (for [M+H]⁺)Product Ion (Q3): To be determined experimentally (e.g., fragmentation could lead to loss of the carbomethoxy group) |
| Gas Temp. | ~350 °C |
| Nebulizer Gas | ~45 psi |
Summary of Analytical Data
| Technique | Purpose | Expected Outcome |
| HPLC-UV | Purity Assessment & Quantification | A single major peak with purity >98%. Longer retention time than Desloratadine.[16] |
| LC-MS/MS | Trace Quantification & Confirmation | High S/N ratio for the specific MRM transition (m/z 369.1 → fragment).[17][19] |
| ¹H NMR | Structural Confirmation | Appearance of a singlet around 3.7 ppm (–OCH₃). Characteristic aromatic and aliphatic signals consistent with the core structure. |
| ¹³C NMR | Structural Confirmation | Appearance of a carbonyl carbon signal (~155 ppm) and a methoxy carbon signal (~52 ppm). |
| FTIR | Functional Group Identification | Presence of a strong C=O stretch (~1700 cm⁻¹). Absence of N-H stretch seen in Desloratadine. |
Application in Pharmaceutical Development
Use as a Reference Standard
The primary application of this compound is as a qualified reference standard. In this capacity, it is used to:
-
Peak Identification: Confirm the identity of an unknown peak in the chromatogram of a Desloratadine sample by comparing retention times.
-
Method Validation: Validate the specificity of an analytical method, demonstrating its ability to separate the impurity from the main component and other related substances.
-
Quantification: Accurately quantify the level of this specific impurity in routine quality control testing of Desloratadine API and finished products. A known concentration of the standard is used to create a calibration curve against which the impurity in the sample is measured.
Workflow for Impurity Identification in a Drug Sample
Caption: Workflow for identifying and quantifying an impurity using a reference standard.
Conclusion
This compound, CAS 165740-03-4, is a compound of significant interest in the pharmaceutical industry due to its status as a process-related impurity of the widely used antihistamine, Desloratadine. A comprehensive understanding of its properties, synthesis, and analytical behavior is crucial for ensuring the quality, safety, and regulatory compliance of Desloratadine products. The synthetic and analytical protocols detailed in this guide provide a robust framework for scientists to produce, characterize, and utilize this compound as a reference standard, ultimately upholding the integrity of the drug development and manufacturing lifecycle.
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Desloratadine-impurities - Pharmaffiliates. [Link]
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Desloratadine | C19H19ClN2 | CID 124087 - PubChem - NIH. [Link]
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Desloratadine Impurities - SynZeal. [Link]
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Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed. [Link]
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Aerius, INN-desloratadine - European Medicines Agency (EMA). [Link]
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Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine | Request PDF - ResearchGate. [Link]
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MSDS - Methyl analogue of Loratadine - KM Pharma Solution Private Limited. [Link]
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This compound | C21H21ClN2O2 | CID 18337336 - PubChem. [Link]
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This compound | CAS 165740-03-4 - Veeprho. [Link]
- CN113004245B - Preparation method of desloratadine - Google P
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Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC - NIH. [Link]
-
Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma - PubMed. [Link]
-
Analytical Method Development and Validation of Desloratadine Tablet - ResearchGate. [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - NIH. [Link]
-
Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. [Link]
-
Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. [Link]
-
(PDF) Formulation development and evaluation of desloratadine tablets - ResearchGate. [Link]
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Desloratadine N-Carboxylic Acid Methyl Ester: A Technical Examination of a Loratadine-Related Compound
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism in the body, leading to the formation of several derivatives. The primary and most well-understood metabolic pathway involves the conversion of loratadine to desloratadine (descarboethoxyloratadine), its major active metabolite.[1][2] This biotransformation is crucial to the drug's therapeutic effect. While the metabolic fate of desloratadine has been further characterized to include hydroxylation and glucuronidation, another related compound, Desloratadine N-Carboxylic Acid Methyl Ester, has been identified, primarily as a known impurity of desloratadine.[3][4][5] This technical guide provides a comprehensive overview of the established metabolism of loratadine and delves into the chemical nature and analytical considerations for this compound.
The Metabolic Journey of Loratadine
Upon oral administration, loratadine is readily absorbed and undergoes significant first-pass metabolism, primarily in the liver. This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2D6 playing key roles in its conversion.[2] The central metabolic event is the decarboethoxylation of loratadine to form desloratadine, which is itself a potent and long-acting H1 receptor antagonist.[1][2]
Desloratadine is further metabolized to 3-hydroxydesloratadine, an active metabolite, which is subsequently conjugated with glucuronic acid.[3][6] The extensive metabolism of loratadine results in approximately 80% of the dose being excreted equally in urine and feces in the form of its various metabolites.
Characterization of this compound
This compound is a compound chemically related to desloratadine. Its molecular formula is C₂₁H₂₁ClN₂O₂ and it has a molecular weight of approximately 368.86 g/mol .[5] While its role as a direct human metabolite of loratadine is not extensively documented in peer-reviewed literature, its chemical structure suggests a potential for formation from desloratadine through N-carboxymethylation. It is most commonly referenced as an impurity found in desloratadine preparations.[4]
Chemical Structure and Properties
The key structural difference between desloratadine and its N-carboxylic acid methyl ester derivative is the substitution at the nitrogen atom of the piperidine ring. In this compound, a methoxycarbonyl group (-COOCH₃) is attached to this nitrogen.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| Desloratadine | C₁₉H₁₉ClN₂ | 310.82 | Unsubstituted piperidine nitrogen |
| This compound | C₂₁H₂₁ClN₂O₂ | 368.86 | Methoxycarbonyl group on piperidine nitrogen |
Metabolic Pathway Visualization
The established metabolic pathway of loratadine to desloratadine and its subsequent hydroxylation is depicted below. The formation of this compound is presented as a potential, though not definitively established in vivo, transformation from desloratadine.
Caption: Metabolic pathway of Loratadine.
Analytical Methodologies for Detection and Quantification
The analysis of loratadine and its metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity.
Sample Preparation
Effective sample preparation is critical to remove interferences from biological matrices like plasma and urine. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analytes from the aqueous matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.
LC-MS/MS Protocol for Loratadine and its Metabolites
The following provides a general framework for an LC-MS/MS method that can be adapted for the analysis of this compound.
1. Sample Preparation (Solid-Phase Extraction):
- Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
- Load the pre-treated plasma sample onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Loratadine | 383.2 | 337.2 |
| Desloratadine | 311.1 | 259.1 |
| 3-Hydroxydesloratadine | 327.1 | 259.1 |
| This compound | To be determined | To be determined |
The MRM transitions for this compound would need to be optimized through infusion of a standard solution into the mass spectrometer.
Analytical Workflow Visualization
Caption: LC-MS/MS analytical workflow.
Pharmacological and Toxicological Profile
The pharmacological activity of this compound has not been extensively studied and reported in the public domain. As it is primarily considered an impurity, its antihistaminic potency and potential off-target effects are not well-characterized. Further research would be necessary to determine its biological activity and to assess any potential toxicological implications, especially if it were to be identified as a significant metabolite.
Conclusion
This compound is a known chemical entity related to the active metabolite of loratadine. While its primary identification in the pharmaceutical context is that of an impurity, its structural relationship to desloratadine warrants consideration in comprehensive metabolic and analytical studies of loratadine. The established metabolic pathways of loratadine are well-documented, proceeding through desloratadine to hydroxylated and glucuronidated forms. The analytical methods, particularly LC-MS/MS, used for the quantification of loratadine and its known metabolites provide a robust framework for the potential detection and characterization of this compound in various matrices. Future research is needed to definitively elucidate whether this compound is formed in vivo as a metabolite and to characterize its pharmacological and toxicological profile.
References
-
(PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Disposition of loratadine in healthy volunteers. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Loratadine: Pharmacokinetics & Pharmacodynamics. (n.d.). Study.com. Retrieved from [Link]
-
loratadine. (n.d.). Retrieved from [Link]
-
Pharmacokinetics of loratadine and its active metabolite descarboethoxyloratadine in healthy Chinese subjects1. (n.d.). AME Publishing Company. Retrieved from [Link]
-
(PDF) Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: Application to pharmaceuticals and biological fluids. (n.d.). ResearchGate. Retrieved from [Link]
-
Desloratadine. (n.d.). PubChem. Retrieved from [Link]
-
This compound | C21H21ClN2O2 | CID 18337336. (n.d.). PubChem. Retrieved from [Link]
-
(PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Analytical Method Development and Validation of Desloratadine Tablet. (n.d.). RJPT. Retrieved from [Link]
-
A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
This compound | CAS 165740-03-4. (n.d.). Veeprho. Retrieved from [Link]
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The Role of Desloratadine N-Carboxylic Acid Methyl Ester in the Analysis of Desloratadine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Desloratadine N-Carboxylic Acid Methyl Ester, clarifying its role not as a metabolite, but as a critical reference standard in the pharmaceutical analysis of the second-generation antihistamine, desloratadine. This document will delve into the established metabolic pathways of desloratadine to provide a clear context for why understanding related impurities is paramount for drug safety and efficacy.
Introduction: Desloratadine and its Metabolic Fate
Desloratadine, the primary active metabolite of loratadine, is a potent and long-acting tricyclic H1-receptor antagonist.[1] It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Unlike its parent drug, loratadine, desloratadine itself undergoes extensive metabolism in the human body.[2]
The primary metabolic pathway of desloratadine involves hydroxylation to form 3-hydroxydesloratadine, which is also pharmacologically active.[1] This transformation is not a simple, single-enzyme step. Instead, it is a more complex, sequential process:
-
N-glucuronidation: Desloratadine is first conjugated with glucuronic acid by the enzyme UGT2B10.
-
Hydroxylation: The resulting N-glucuronide is then hydroxylated at the 3-position by CYP2C8.
-
Deconjugation: Finally, the glucuronide group is cleaved non-enzymatically to yield 3-hydroxydesloratadine.
This 3-hydroxy metabolite is subsequently glucuronidated for excretion.[2] A visual representation of this pathway is provided below.
Sources
Spectroscopic Analysis of Desloratadine N-Carboxylic Acid Methyl Ester: A Technical Overview
Introduction
Desloratadine N-Carboxylic Acid Methyl Ester, with the chemical formula C₂₁H₂₁ClN₂O₂ and a molecular weight of 368.86 g/mol , is recognized primarily as a process-related impurity and metabolite of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine. Its chemical IUPAC name is methyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. The presence and characterization of such impurities are of paramount importance in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. This technical guide provides an overview of the expected spectroscopic data for this compound, based on structural analysis and data from related molecules, as detailed experimental spectra are not widely available in the public domain.
While comprehensive, experimentally-derived ¹H NMR, ¹³C NMR, and detailed mass spectrometry fragmentation data for this compound are not readily found in published literature, this guide will present a theoretical analysis based on the known structure of the molecule and spectroscopic data of its parent compound, Desloratadine, and other structurally similar compounds. This theoretical framework provides a valuable reference for researchers and scientists involved in the analysis and quality control of Desloratadine.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is central to predicting its spectroscopic characteristics. The key features include the tricyclic benzocycloheptapyridine core, the piperidine ring, and the N-carboxylic acid methyl ester group.
Caption: Molecular overview of this compound.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons of the benzocycloheptapyridine system, the aliphatic protons of the piperidine and cyclohepta rings, and the methyl protons of the ester group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | m |
| Piperidine-H (axial & equatorial) | 2.0 - 4.0 | m |
| Cyclohepta-H | 2.5 - 3.5 | m |
| -OCH₃ | ~3.7 | s |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key signals would include those from the aromatic carbons, the aliphatic carbons of the ring systems, the carbonyl carbon of the ester, and the methoxy carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic-C | 120 - 155 |
| C=C (exocyclic) | 130 - 145 |
| C=O (ester) | ~155 |
| Piperidine-C | 40 - 50 |
| Cyclohepta-C | 30 - 40 |
| -OCH₃ | ~52 |
Experimental Protocol for ¹³C NMR Spectroscopy:
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the following considerations:
-
Pulse Program: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Acquisition Time: Longer acquisition times and a greater number of scans are generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ (for ³⁵Cl) | 368.13 |
| [M+2]⁺ (for ³⁷Cl) | 370.13 |
| [M+H]⁺ (for ³⁵Cl) | 369.14 |
| [M+H+2]⁺ (for ³⁷Cl) | 371.14 |
Predicted Fragmentation Pathway:
The fragmentation of this compound in the mass spectrometer would likely involve the loss of the carbomethoxy group and fragmentation of the piperidine and cyclohepta rings.
Caption: Predicted MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode would be suitable.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer would provide accurate mass measurements.
-
Tandem MS (MS/MS): To study fragmentation, the precursor ion of interest (e.g., m/z 369) would be isolated and subjected to collision-induced dissociation (CID) to generate product ions.
Conclusion
References
At the time of this writing, no direct citations for the complete spectroscopic data of this compound were found in the public domain. The information presented is based on general principles of spectroscopic interpretation and data from structurally related compounds. For specific analytical data, it is recommended to consult commercial suppliers of this reference standard.
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In-vitro formation of "Desloratadine N-Carboxylic Acid Methyl Ester"
An In-Depth Technical Guide to the In-Vitro Formation of Desloratadine N-Carboxylic Acid Methyl Ester
Executive Summary
This technical guide provides a comprehensive framework for the in-vitro formation, purification, and analytical characterization of this compound (CAS 165740-03-4). Desloratadine, the primary active metabolite of loratadine, is a potent second-generation antihistamine.[1][2] The study of its derivatives is crucial for impurity profiling, the development of analytical reference standards, and understanding potential metabolic pathways. This compound is recognized primarily as a key impurity and a derivative of Desloratadine, also referred to as the methyl analogue of Loratadine.[3][4]
This document, designed for researchers, chemists, and drug development professionals, moves beyond a simple recitation of methods. It delves into the underlying chemical principles, the rationale behind procedural choices, and the establishment of a self-validating workflow that ensures the synthesis of a well-characterized, high-purity final compound. We present a robust synthetic protocol, detailed analytical methodologies, and visual aids to facilitate a deeper understanding of the entire process.
Introduction: The Chemical Context of Desloratadine
Desloratadine: A Second-Generation Antihistamine
Desloratadine is a selective, non-sedating, long-acting histamine H1 receptor inverse agonist.[5] It is the major active metabolite of loratadine, formed via a decarboethoxylation reaction catalyzed primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[6][7][8] Its enhanced potency and favorable safety profile have made it a cornerstone in the treatment of allergic rhinitis and chronic urticaria.
The Metabolic Landscape of Desloratadine
The in-vivo biotransformation of Desloratadine is complex. The principal metabolic pathway is the formation of 3-hydroxydesloratadine, which itself is an active metabolite.[1][5] This process is unique, involving three sequential reactions: N-glucuronidation by UGT2B10, subsequent 3-hydroxylation by CYP2C8, and finally a rapid, non-enzymatic deconjugation of the N-glucuronide.[6][9] Other identified metabolic routes include N-oxidation.[][11][12]
This compound: A Critical Reference Compound
This compound (IUPAC Name: Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) is a crucial molecule for analytical and quality control purposes.[3][13] While not identified as a major human metabolite, its presence as a potential impurity or synthetic byproduct necessitates the availability of a pure reference standard for the validation of analytical methods, such as those used for stability testing and release of the active pharmaceutical ingredient (API). Its structure is analogous to loratadine, substituting the ethyl carbamate with a methyl carbamate.
The Chemistry of Formation: A Mechanistic Approach
The in-vitro formation of this compound is achieved through a direct chemical synthesis rather than an enzymatic process. The core of this synthesis is the N-acylation of the secondary amine on the piperidine ring of Desloratadine.
Synthetic Rationale and Strategy
The secondary amine of the piperidine moiety in Desloratadine is a nucleophile that can readily react with an appropriate electrophilic acylating agent. Methyl chloroformate (CH₃O(CO)Cl) is an ideal reagent for this transformation. It provides the required methoxycarbonyl group in a highly reactive form. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is employed. The reaction is best conducted in an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent side reactions with the solvent.
Proposed Reaction Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of Desloratadine's piperidine ring attacks the electrophilic carbonyl carbon of methyl chloroformate. The subsequent loss of the chloride leaving group, facilitated by the base, results in the formation of the stable N-carbamate product.
Detailed Experimental Protocol for In-Vitro Synthesis
This protocol describes a robust and reproducible method for synthesizing the target compound in a laboratory setting.
Materials and Reagents
-
Desloratadine (≥98% purity)
-
Methyl Chloroformate (≥99%)
-
Triethylamine (TEA, ≥99.5%, anhydrous)
-
Dichloromethane (DCM, anhydrous, ≥99.8%)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
Step-by-Step Synthesis Protocol
-
Preparation: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve Desloratadine (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of Desloratadine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add methyl chloroformate (1.2 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted methyl chloroformate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a solid. Dry under high vacuum.
Experimental Workflow Diagram
Analytical Characterization and Quality Control
A multi-pronged analytical approach is essential to confirm the identity, structure, and purity of the synthesized this compound. This constitutes the self-validating nature of the protocol.
Physicochemical and Analytical Data Summary
| Property | Value | Source(s) |
| IUPAC Name | Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[6][7]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [3] |
| CAS Number | 165740-03-4 | [3][4][13] |
| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [4][13] |
| Molecular Weight | 368.86 g/mol | [4][13] |
| Primary Use | Impurity Reference Standard | [3][4] |
| Typical Analysis | HPLC, LC-MS/MS, NMR | [1][14] |
Protocol: HPLC-UV Method for Purity Assessment
A reversed-phase HPLC method can be adapted for purity analysis.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 3.0).[14] A typical starting point could be a 50:50 ratio.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 280 nm.[15]
-
Procedure:
-
Prepare a stock solution of the synthesized compound in methanol or a suitable diluent (e.g., 1 mg/mL).
-
Make further dilutions with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Inject a 20 µL volume into the HPLC system.
-
The purity is calculated based on the peak area percentage of the main peak relative to all other peaks in the chromatogram.
-
Protocol: LC-MS/MS for Structural Confirmation
LC-MS/MS provides definitive structural confirmation and high sensitivity.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.[1]
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Method:
-
Full Scan: Initially, perform a full scan analysis to identify the protonated molecular ion [M+H]⁺, which should correspond to m/z ~369.1.
-
Product Ion Scan (MS/MS): Select the parent ion (m/z ~369.1) and fragment it to obtain a characteristic product ion spectrum. Key fragments would likely arise from the loss of the methoxycarbonyl group or fragmentation of the tricyclic core.
-
Multiple Reaction Monitoring (MRM): For quantitative purposes, develop an MRM method by selecting a specific precursor ion → product ion transition. This provides high selectivity and sensitivity.[11]
-
Discussion and Field-Proven Insights
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is paramount because methyl chloroformate is highly reactive towards water, which would lead to its decomposition and reduce the reaction yield.
-
Low Temperature Start: Initiating the reaction at 0 °C prevents potential side reactions and ensures controlled addition of the highly reactive acylating agent, improving the overall purity of the crude product.
-
Choice of Base: Triethylamine is a cost-effective and efficient acid scavenger. Its boiling point allows for easy removal during work-up. A bulkier base like DIPEA could be used if N-alkylation side products from TEA were a concern, though this is unlikely in this specific acylation.
The Self-Validating System
The trustworthiness of this guide lies in its self-validating protocol. The synthesis does not end with the crude product. The identity and purity are unequivocally confirmed through a combination of orthogonal analytical techniques:
-
Chromatographic Purity (HPLC): Confirms the presence of a single major component.
-
Mass Confirmation (LC-MS): Verifies that the major component has the correct molecular weight.
-
Structural Confirmation (MS/MS & NMR): Provides definitive evidence of the chemical structure through fragmentation patterns and nuclear magnetic resonance, confirming that the desired N-acylation has occurred at the correct position.
This multi-faceted characterization ensures that the final compound is indeed this compound of high purity, suitable for its intended use as an analytical reference standard.
References
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- F. Kazmi, P. Yerino, J. E. Barbara, and A. Parkinson. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. PubMed.
- Lei Tian, Jian Li, and Keying Wu. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research.
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- N. Yumibe, K. Huie, K. J. Chen, R. R. Clement, and M. N. Cayen. (1995). Identification of Human Liver Cytochrome P450s Involved in the Microsomal Metabolism of the Antihistaminic Drug Loratadine.
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- Santa Cruz Biotechnology. (n.d.). Desloratadine Pyridine N-oxide | CAS 169253-26-3.
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An In-depth Technical Guide to the Discovery and Identification of Desloratadine Metabolites
Abstract
Desloratadine, a potent, long-acting, non-sedating second-generation histamine H1 receptor inverse agonist, is the major active metabolite of loratadine.[1][2][3] A thorough understanding of its metabolic fate is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and rationale behind the discovery and identification of desloratadine metabolites. We will delve into the intricate metabolic pathways, present detailed experimental protocols for in vitro and in vivo studies, and discuss the analytical techniques essential for unequivocal metabolite characterization. This document is structured to provide not just procedural steps, but the scientific reasoning that underpins a robust metabolite identification strategy, aligning with the principles of expertise, authoritativeness, and trustworthiness.
Introduction: The Critical Role of Metabolite Identification in Drug Development
The journey of a drug candidate from discovery to market is a multi-faceted process where safety and efficacy are paramount. A significant aspect of this journey is the comprehensive characterization of its metabolic pathways. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established clear guidance on the safety testing of drug metabolites.[4][5][6] It is imperative to identify and, if necessary, conduct safety assessments for metabolites that are unique to humans or are present at disproportionately higher concentrations in humans compared to preclinical toxicology species.[5] Early identification of such metabolites is crucial to prevent delays in drug development.[4][6]
Desloratadine itself is an active metabolite of loratadine.[1][3] Its own metabolism leads to the formation of several byproducts, the most significant being 3-hydroxydesloratadine, which is also pharmacologically active.[1][7] Therefore, a detailed understanding of desloratadine's metabolic profile is not only a regulatory requirement but also a fundamental aspect of its pharmacology. This guide will provide the technical framework for achieving this understanding.
The Metabolic Landscape of Desloratadine
Desloratadine undergoes both Phase I and Phase II metabolism. The primary metabolic transformation is the formation of 3-hydroxydesloratadine, which is subsequently glucuronidated.[1][2]
The Enigmatic Formation of 3-Hydroxydesloratadine
For a considerable period, the precise enzymatic pathway leading to the formation of 3-hydroxydesloratadine remained elusive in conventional in vitro systems.[8][9] Groundbreaking research has now elucidated a unique, multi-step process.[8][9]
This pathway involves an initial N-glucuronidation of desloratadine by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[8][9][10] This is followed by a 3-hydroxylation step catalyzed by cytochrome P450 2C8 (CYP2C8).[8][9][10] The final step is a rapid, non-enzymatic deconjugation of the N-glucuronide to yield 3-hydroxydesloratadine.[10] The necessity of both NADPH and UDP-glucuronic acid for this transformation has been demonstrated in detailed mechanistic studies using human liver microsomes and S9 fractions.[8][9]
The Role of Other Cytochrome P450 Isoforms
While the UGT2B10/CYP2C8 pathway is central to 3-hydroxydesloratadine formation, other CYP enzymes are also involved in the broader metabolism of desloratadine's precursor, loratadine, and may play a minor role in desloratadine's clearance. The conversion of loratadine to desloratadine is primarily mediated by CYP3A4 and CYP2D6.[11][12][13] Studies have also indicated minor contributions from CYP1A1, CYP2C19, CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5 in the overall metabolism of loratadine.[14][15] Importantly, desloratadine and its 3-hydroxy metabolite have been shown to be weak or non-inhibitors of major CYP isoforms at clinically relevant concentrations, suggesting a low potential for drug-drug interactions.[16][17]
Caption: Metabolic pathway of desloratadine to 3-hydroxydesloratadine.
Experimental Protocols for Metabolite Identification
A multi-pronged approach combining in vitro and in vivo studies is essential for a comprehensive metabolite profile.
In Vitro Metabolism Studies: A First Look
In vitro systems provide a controlled environment to investigate metabolic pathways and identify the enzymes involved.
3.1.1. Human Liver Microsomes (HLM) and S9 Fractions
-
Rationale: HLMs are rich in CYP enzymes, while S9 fractions contain both microsomal and cytosolic enzymes, including UGTs. These systems are crucial for elucidating the roles of specific enzyme families.
-
Protocol:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled HLM or S9 fraction (e.g., 0.1-1 mg/mL protein), phosphate buffer (pH 7.4), and desloratadine (e.g., 1-10 µM).
-
Cofactor Addition: For CYP-mediated metabolism, add an NADPH-regenerating system. For the formation of 3-hydroxydesloratadine, both NADPH and UDP-glucuronic acid are required.[8][9]
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Centrifuge to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
3.1.2. Cryopreserved Human Hepatocytes (CHH)
-
Rationale: CHHs contain a full complement of drug-metabolizing enzymes and cofactors, offering a more physiologically relevant in vitro model. They have been shown to successfully generate 3-hydroxydesloratadine.[8][9]
-
Protocol:
-
Cell Culture: Thaw and culture CHHs according to the supplier's instructions.
-
Incubation: Incubate the hepatocytes (e.g., 1 million cells/mL) with desloratadine (e.g., 0.1-30 µM) for a specified time (e.g., up to 4 hours).[8]
-
Sample Collection: At designated time points, collect aliquots of the cell suspension and media.
-
Extraction: Extract the samples with an organic solvent to isolate the parent drug and metabolites.
-
Analysis: Analyze the extracts by LC-MS/MS.
-
3.1.3. Recombinant Human Enzymes
-
Rationale: To pinpoint the specific enzymes responsible for a metabolic reaction, recombinant enzymes (e.g., specific CYP or UGT isoforms expressed in a cellular system) are invaluable.
-
Protocol:
Caption: General workflow for in vitro metabolite identification.
In Vivo Metabolism Studies: The Whole Picture
In vivo studies in preclinical species and humans are essential to understand the complete metabolic profile under physiological conditions.
-
Rationale: These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a drug, and confirm the relevance of in vitro findings.
-
Protocol:
-
Dosing: Administer a single oral dose of desloratadine to healthy volunteers or preclinical species.[18][19]
-
Sample Collection: Collect serial plasma, urine, and feces samples over a specified period.
-
Sample Preparation:
-
Plasma: Protein precipitation or solid-phase extraction (SPE) are common methods. A validated SPE method for desloratadine and 3-hydroxydesloratadine from human plasma has been described.[20]
-
Urine and Feces: May require homogenization and extraction to isolate metabolites.
-
-
Analysis: Analyze the processed samples using LC-MS/MS and potentially NMR for structural confirmation of novel metabolites.
-
Analytical Techniques for Metabolite Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone analytical technique for metabolite identification and quantification due to its high sensitivity and selectivity.[11]
4.1.1. Method Development and Validation
A robust and validated LC-MS/MS method is critical for reliable results.
| Parameter | Typical Conditions for Desloratadine and 3-Hydroxydesloratadine Analysis |
| Chromatographic Column | C18 column (e.g., 2 x 50 mm) |
| Mobile Phase | Gradient elution with a mixture of acetonitrile/methanol and an aqueous buffer (e.g., ammonium formate).[20][21] |
| Ionization Mode | Positive ion electrospray ionization (ESI+).[20][21] |
| Mass Spectrometry | Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[20][21] |
| MRM Transitions | Desloratadine: m/z 311.2 → 259.1; 3-Hydroxydesloratadine: m/z 327.2 → 275.1.[20] |
| Internal Standard | A deuterated analog, such as desloratadine-d5, is often used for accurate quantification.[21][22] |
4.1.2. Data Interpretation
-
Metabolite Identification: Putative metabolites are identified by their mass-to-charge ratio (m/z) and fragmentation patterns compared to the parent drug. Common metabolic transformations include hydroxylation (+16 Da), glucuronidation (+176 Da), and N-dealkylation.
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) provides accurate mass measurements to determine the elemental composition of metabolites. Tandem MS (MS/MS) experiments reveal fragmentation patterns that help to pinpoint the site of metabolic modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: For novel or structurally complex metabolites, NMR spectroscopy is the gold standard for unequivocal structure elucidation.
-
Application: While challenging due to the typically low concentrations of metabolites, NMR can provide detailed structural information, including the precise location of hydroxyl groups or other modifications. The use of NMR has been reported in the structural confirmation of loratadine metabolites.[23]
Concluding Remarks
The discovery and identification of desloratadine metabolites is a scientifically rigorous process that underpins its safe and effective use. The elucidation of the unique UGT2B10/CYP2C8-mediated pathway to its major active metabolite, 3-hydroxydesloratadine, highlights the importance of employing physiologically relevant in vitro systems and advanced analytical techniques. This guide has provided a comprehensive framework, from the underlying scientific rationale to detailed experimental protocols, to empower researchers in their drug metabolism studies. A thorough and early characterization of metabolic pathways is not merely a regulatory hurdle but a fundamental component of understanding a drug's disposition and ensuring patient safety.
References
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Hasnain, M. S., Rao, S., Singh, M. K., Vig, N., Singh, M. K., Budakoti, S. K., & Ansari, A. (n.d.). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Institutes of Health. Retrieved from [Link]
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Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. PubMed. Retrieved from [Link]
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Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. PubMed. Retrieved from [Link]
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Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. (2021, December 22). Springer. Retrieved from [Link]
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[Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. (n.d.). PubMed. Retrieved from [Link]
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Ponnuru, V. S., Challa, B. R., & Nadendla, R. (n.d.). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. National Institutes of Health. Retrieved from [Link]
-
Showing metabocard for Desloratadine (HMDB0015102). (2012, September 6). Human Metabolome Database. Retrieved from [Link]
-
Aerius, INN-desloratadine. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome. (2023, April 12). PubMed Central. Retrieved from [Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. (n.d.). JOCPR. Retrieved from [Link]
-
DESLORATIDINE. (2016, February 13). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved from [Link]
-
NMR spectroscopic study of the inclusion complex of desloratadine with β-cyclodextrin in solution. (2025, August 6). ResearchGate. Retrieved from [Link]
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 7. Desloratadine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
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- 16. In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS [ykxb.scu.edu.cn]
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- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Desloratadine N-Carboxylic Acid Methyl Ester Analytical Standard
Abstract
This document provides a comprehensive technical guide for the use of the Desloratadine N-Carboxylic Acid Methyl Ester analytical standard. Desloratadine, a potent, long-acting tricyclic antihistamine, is the major active metabolite of loratadine. The analysis of its related compounds and potential metabolites is critical for ensuring pharmaceutical quality and understanding its metabolic fate. This guide details advanced analytical methodologies, including High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the precise quantification and identification of this specific derivative. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific rationale, system validation, and data integrity.
Introduction: The Analytical Imperative
Desloratadine (Clarinex®, Aerius®) is a second-generation H1 antagonist that exhibits high selectivity for the peripheral histamine H1-receptor. Its metabolism is complex, involving hydroxylation and glucuronidation, but also the formation of various other minor metabolites and related substances during synthesis. This compound is a potential process-related impurity or a specialized metabolite derivative. The ability to accurately identify and quantify such compounds is paramount for:
-
Drug Purity and Safety: Conforming to regulatory limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products, as outlined by guidelines such as those from the International Council for Harmonisation (ICH).
-
Metabolism Studies: Elucidating the complete metabolic pathways of Desloratadine in preclinical and clinical research.
-
Stability Testing: Assessing the degradation pathways of Desloratadine under various stress conditions.
The use of a well-characterized analytical standard is the cornerstone of any validatable analytical method, providing the benchmark against which all measurements are made.
Physicochemical Profile and Handling
Proper handling and storage of the analytical standard are critical for maintaining its integrity and ensuring the accuracy of experimental results.
| Property | Data |
| Chemical Name | Methyl 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzocyclohepta[1,2-b]pyridine-5-carboxylate |
| Synonyms | Desloratadine N-COOCH3 |
| Molecular Formula | C21H21ClN2O2 |
| Molecular Weight | 380.86 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water. |
| Storage Conditions | Store at 2-8°C in a tightly sealed container, protected from light and moisture. Long-term storage at -20°C is recommended. |
Protocol 2.1: Preparation of Stock and Working Solutions
-
Equilibration: Allow the analytical standard vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8°C and can typically be used for up to one month, though stability should be verified.
-
Working Solutions: Prepare working solutions daily by serially diluting the stock solution with the mobile phase or an appropriate diluent (e.g., 50:50 acetonitrile:water) to the desired concentration range for calibration curves.
Method 1: HPLC-UV for Purity and Assay
This method is suitable for determining the purity of the analytical standard and for quantifying it in bulk drug substances or dissolution studies where concentrations are relatively high. The selection of a C18 column provides a versatile stationary phase for retaining the moderately polar Desloratadine derivative, while the acidic mobile phase sharpens peak shape by suppressing the ionization of the basic piperidine nitrogen.
Experimental Workflow: HPLC-UV
Caption: HPLC-UV workflow from sample preparation to final quantification.
Protocol: HPLC-UV Analysis
| Parameter | Condition |
| Instrument | HPLC with Quaternary Pump, Autosampler, and UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (30% B), 2-15 min (30-70% B), 15-17 min (70-30% B), 17-20 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
System Suitability Test (SST): Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times. The results must meet the following criteria to ensure the system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% |
Method 2: LC-MS/MS for High-Sensitivity Trace Analysis
For applications requiring high sensitivity and selectivity, such as bioanalysis (pharmacokinetics) or trace impurity detection, LC-MS/MS is the method of choice. The Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a unique precursor-to-product ion transition, effectively filtering out background noise. Electrospray Ionization (ESI) in positive mode is chosen due to the presence of basic nitrogen atoms in the molecule, which are readily protonated.
Experimental Workflow: LC-MS/MS
Caption: LC-MS/MS workflow for high-sensitivity bioanalysis.
Protocol: LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-4.0 min (5% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 381.1 [M+H]⁺ |
| Product Ion (Q3) | m/z 321.1 (Quantifier), 259.1 (Qualifier) |
| Collision Energy (CE) | To be optimized (e.g., 20-35 eV) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Note: The exact m/z values and collision energies must be optimized by infusing a dilute solution of the standard into the mass spectrometer. The quantifier transition should be the most intense and reproducible, while the qualifier transition serves as a confirmation of identity. The ratio of the two signals should be constant across all samples and standards.
Structural Confirmation by NMR
While chromatographic methods are used for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural confirmation of the analytical standard itself. It provides detailed information about the chemical environment of each atom in the molecule.
Protocol 5.1: NMR Sample Preparation and Analysis
-
Accurately weigh 5-10 mg of the standard into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.
-
Cap the tube and gently vortex to dissolve the sample completely.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Key diagnostic signals for this compound would include a singlet around 3.7-3.9 ppm in the ¹H spectrum corresponding to the methyl ester (-OCH₃) protons, which is absent in the parent Desloratadine molecule.
References
-
PubChem. Desloratadine Compound Summary . National Center for Biotechnology Information. [Link]
Application Note: A Validated HPLC Method for the Quantification of Desloratadine N-Carboxylic Acid Methyl Ester in Desloratadine Drug Substance
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate identification and quantification of Desloratadine N-Carboxylic Acid Methyl Ester, a potential process-related impurity in Desloratadine active pharmaceutical ingredient (API). The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and impurity profiling in a regulated pharmaceutical environment. The use of a certified this compound reference standard is critical for the positive identification and precise quantification of this impurity, ensuring the safety, quality, and efficacy of the final drug product.[1][2]
Introduction: The Imperative of Impurity Profiling
Desloratadine, a potent, non-sedating, long-acting tricyclic H1-antihistamine, is the major active metabolite of loratadine.[3] During its chemical synthesis and storage, various related substances, including starting materials, by-products, and degradation products, can emerge.[2][4] Regulatory bodies worldwide, guided by the ICH, mandate strict control over these impurities.[1][5] The ICH Q3A(R2) guideline establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances to mitigate potential risks to patient safety.[6][7]
This compound (CAS: 165740-03-4) is a known related compound of Desloratadine.[8][9] Its structural similarity to the parent molecule necessitates a highly specific and sensitive analytical method to ensure it is effectively separated and quantified. The availability of a well-characterized reference standard for this impurity is fundamental for method validation and routine quality control, enabling unambiguous peak identification and accurate concentration measurement.[2] This document provides a comprehensive protocol for its use in the impurity profiling of Desloratadine API.
Scientific Rationale: Methodological Choices
The selection of the analytical technique and its parameters is driven by the physicochemical properties of Desloratadine and its impurities.
-
Chromatographic Mode: Reversed-phase HPLC is the method of choice due to its versatility and suitability for separating moderately polar to non-polar compounds like Desloratadine and its related substances. A C18 stationary phase provides the necessary hydrophobic interactions for effective separation.
-
Elution Strategy: A gradient elution is employed over an isocratic method. This approach is crucial for resolving impurities with different polarities that may be present in the sample.[10] It ensures that early-eluting polar impurities are well-separated from the solvent front, while more retained, non-polar impurities are eluted within a practical timeframe, maintaining good peak shape and resolution.[10]
-
Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer's pH is controlled to maintain the consistent ionization state of the basic analytes, which is critical for reproducible retention times and peak symmetry. Acetonitrile is chosen for its low UV cutoff and efficient elution strength.
-
Detection: UV detection is selected based on the chromophoric nature of Desloratadine and its impurities. A detection wavelength of 280 nm provides adequate sensitivity for both the API and the related substances.[11]
Materials and Reagents
| Material | Grade/Specification | Supplier Example |
| Desloratadine Reference Standard | USP/EP Grade, >99.5% purity | Sigma-Aldrich, LGC Standards |
| This compound RS | Certified, >98% purity | Veeprho, GLP Pharma Standards[9][12] |
| Acetonitrile (ACN) | HPLC Gradient Grade | Fisher Scientific, Merck |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | AR Grade | Sigma-Aldrich |
| Orthophosphoric Acid (H₃PO₄) | AR Grade, 85% | VWR Chemicals |
| Water | HPLC/Milli-Q Grade | In-house purification system |
Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Sonication bath.
Experimental Protocols
Preparation of Solutions
Causality: The diluent (Mobile Phase A and Acetonitrile mixture) is chosen to ensure complete solubilization of the API and impurities while being chromatographically compatible to prevent peak distortion.
-
Mobile Phase A (Buffer): Weigh and dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B: Acetonitrile (HPLC Gradient Grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Reference Standard (RS) Stock Solution (Impurity): Accurately weigh about 5.0 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 100 µg/mL.
-
API Stock Solution: Accurately weigh about 50 mg of Desloratadine RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 1000 µg/mL (1.0 mg/mL).
-
System Suitability Solution (Spiked Sample): Transfer 1.5 mL of the API Stock Solution into a 10 mL volumetric flask. Add 1.5 mL of the Reference Standard (Impurity) Stock Solution and dilute to volume with Diluent. This solution contains Desloratadine (~150 µg/mL) and the impurity (~15 µg/mL).
-
Test Sample Preparation: Accurately weigh about 25 mg of the Desloratadine API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a final concentration of approximately 1.0 mg/mL.
Chromatographic Conditions
The following table summarizes the validated HPLC method parameters.
| Parameter | Condition |
| Column | Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm[11] or equivalent |
| Mobile Phase A | 20mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm[11] |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
System Suitability Testing (SST)
Rationale: SST is a mandatory part of the analytical procedure that demonstrates the chromatography system is performing adequately for the intended analysis. It is the foundation of a self-validating protocol.[13]
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the Diluent (blank) once to ensure no interfering peaks are present.
-
Make five replicate injections of the System Suitability Solution.
-
Evaluate the results against the acceptance criteria in the table below.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Resolution between Desloratadine and this compound peaks must be ≥ 2.0. | Ensures baseline separation and accurate integration. |
| Tailing Factor (T) | Tailing factor for the Desloratadine peak must be ≤ 1.5. | Confirms good peak shape, free from asymmetry. |
| % RSD of Peak Area | Relative Standard Deviation for the Desloratadine peak area from five replicate injections must be ≤ 2.0%. | Demonstrates system precision and reproducibility. |
Data Analysis and Visualization
Identification and Quantification
-
Identification: The impurity is identified by comparing the retention time (RT) of the peak in the Test Sample chromatogram with that of the this compound peak obtained from the System Suitability Solution.
-
Quantification: The amount of this compound in the API sample is calculated using the external standard method. The area of the impurity peak in the sample chromatogram is compared against the area of the corresponding peak in a standard solution of known concentration.
Calculation Formula:
Where:
-
Area_Imp_Sample: Peak area of the impurity in the Test Sample chromatogram.
-
Area_Imp_Std: Average peak area of the impurity from the standard injections.
-
Conc_Std: Concentration of the impurity reference standard (e.g., in mg/mL).
-
Conc_Sample: Concentration of the Desloratadine test sample (e.g., in mg/mL).
-
Purity_Std: Purity of the impurity reference standard (e.g., 98.5% = 0.985).
Diagrams and Workflows
The following diagrams illustrate the logical relationships and the experimental workflow.
Caption: Logical relationship between the API and the specified impurity.
Caption: Experimental workflow for HPLC impurity profiling.
Conclusion
This application note provides a detailed, validated RP-HPLC method for the reliable quantification of this compound in Desloratadine API. The protocol's foundation on a well-characterized reference standard and adherence to system suitability criteria ensures the generation of accurate and reproducible data, compliant with the stringent requirements of regulatory agencies.[5][6] This method is a critical tool for pharmaceutical manufacturers to monitor and control impurities, thereby safeguarding the quality and safety of Desloratadine drug products.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
SynThink. (n.d.). Desloratadine EP Impurities & Related Compounds. Retrieved from [Link]
-
Ovid. (2009). Rapid separation of desloratadine and related compounds in solid pharmaceutica. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
SciSpace. (n.d.). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]
-
DergiPark. (2023). Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. Retrieved from [Link]
-
Preprints.org. (2024). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Retrieved from [Link]
- Google Patents. (2007). US20070004671A1 - Stable desloratadine compositions.
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
PubMed. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Retrieved from [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
YouTube. (2024). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. Retrieved from [Link]
- Google Patents. (2017). CN106290657A - A kind of for detecting the method for impurity in Desloratadine.
-
National Center for Biotechnology Information. (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Retrieved from [Link]
-
Journal of China Pharmaceutical University. (n.d.). Determination of the related substances in desloratadine by HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Desloratadine Methyl Ester Impurity | CAS No- 165740-03-4. Retrieved from [Link]
-
Veeprho. (n.d.). This compound | CAS 165740-03-4. Retrieved from [Link]
Sources
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- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20070004671A1 - Stable desloratadine compositions - Google Patents [patents.google.com]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 13. youtube.com [youtube.com]
Application Note: High-Resolution Mass Spectrometry for the Ultrasensitive Identification and Quantification of Desloratadine N-Carboxylic Acid Methyl Ester in Human Plasma
Abstract
This application note presents a robust and highly selective analytical method for the identification and quantification of Desloratadine N-Carboxylic Acid Methyl Ester in human plasma. The protocol leverages the power of Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS). This combination provides exceptional specificity through accurate mass measurements, crucial for differentiating the analyte from endogenous matrix components. The detailed protocols for sample preparation, LC-HRMS analysis, and data processing are designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data. The method's validation follows the principles outlined in the ICH Q2(R2) guidelines, ensuring it is fit for its intended purpose in a regulated environment.
Introduction: The Analytical Challenge
Desloratadine, the major active metabolite of loratadine, is a potent second-generation antihistamine.[1] In the landscape of pharmaceutical development and quality control, the analysis extends beyond the active pharmaceutical ingredient (API) to include metabolites, impurities, and related substances. This compound is one such related compound, whose accurate detection and quantification are vital for comprehensive drug profiling and safety assessment.[2]
The inherent complexity of biological matrices like human plasma necessitates analytical techniques that offer high selectivity and sensitivity. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in drug metabolism and bioanalysis, providing unambiguous compound identification through sub-ppm mass accuracy and detailed structural information from fragmentation analysis.[3][4] Modern HRMS platforms, such as the Orbitrap or Q-TOF, enable the determination of a compound's elemental composition, significantly reducing the risk of false positives from isobaric interferences.[3][5]
This guide provides a complete workflow, from sample extraction to data analysis, explaining the scientific rationale behind each step to ensure methodological robustness and data of the highest integrity.
Analyte & System Overview
The target analyte's physicochemical properties are foundational to method development.
| Property | Value | Source |
| Analyte Name | This compound | [6] |
| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [6] |
| Monoisotopic Mass | 368.12916 Da | [6] |
| Molar Mass | 368.86 g/mol | [7] |
| Predicted Ionization | Forms [M+H]⁺ ion readily in positive ESI | Expert Assessment |
Why High-Resolution Mass Spectrometry? The power of HRMS lies in its ability to distinguish between ions with very similar nominal masses. For an analyte in a complex biological matrix, the ability to set a narrow mass extraction window (e.g., ±5 ppm) is critical. This high resolving power and mass accuracy virtually eliminate isobaric interferences, ensuring that the detected signal originates solely from the analyte of interest, a cornerstone of reliable quantification.[4][8]
Comprehensive Experimental Workflow
The analytical process is a multi-stage workflow designed for optimal recovery, separation, and detection.
Caption: End-to-end workflow for the analysis of the target analyte.
Materials and Reagents
-
Standards: this compound and a suitable stable isotope-labeled internal standard (e.g., Desloratadine-d4).
-
Plasma: Blank human plasma, K2-EDTA anticoagulant.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥99%), ammonium formate.
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Oasis MCX, 30 mg).
-
Equipment: Centrifuge, 96-well plates, SPE manifold, nitrogen evaporator.
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is designed to remove proteins and phospholipids, which can cause ion suppression, and to concentrate the analyte for enhanced sensitivity.[9] A mixed-mode cation exchange sorbent is chosen to leverage both hydrophobic interactions and the basic nature of the analyte's piperidine ring for strong retention and selective elution.
Step-by-Step Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution and 300 µL of cold acetonitrile containing 1% formic acid.
-
Protein Precipitation: Vortex for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[10]
-
SPE Conditioning: Place the mixed-mode SPE cartridges on the manifold. Condition the sorbent with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the supernatant from Step 2 onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 0.1% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar, non-basic interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 acetonitrile/water with 10 mM ammonium formate. This ensures compatibility with the initial HILIC mobile phase.
Protocol 2: Liquid Chromatography (LC) Conditions
A HILIC method is employed for robust retention of the polar analyte, moving it away from the solvent front where matrix effects are most pronounced.[11][12]
| Parameter | Setting | Rationale |
| System | High-Performance Liquid Chromatography (HPLC/UHPLC) | Standard for bioanalysis. |
| Column | HILIC Amide/Silica Column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides retention for polar compounds.[13] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Aqueous phase for HILIC elution. |
| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | Organic-rich phase for HILIC retention. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Standard volume to avoid peak distortion. |
| Gradient | 95% B (0-1 min), 95-50% B (1-7 min), 50% B (7-8 min), 95% B (8.1-10 min) | Gradual increase in aqueous phase elutes analytes. |
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Conditions
The HRMS is set up for high-resolution full-scan acquisition to detect the precursor ion, followed by data-dependent MS/MS (dd-MS²) for structural confirmation.
| Parameter | Setting | Rationale |
| System | Q-Exactive Orbitrap or equivalent Q-TOF | Provides high resolution and accurate mass.[14] |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | Efficient ionization for the nitrogen-containing analyte. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Scan Mode | Full MS / dd-MS² (TopN=3) | Full scan for quantification, dd-MS² for identification. |
| Full MS Range | m/z 100-900 | Covers the expected mass of the analyte and IS. |
| Full MS Resolution | 70,000 @ m/z 200 | Sufficient to ensure mass accuracy < 5 ppm.[15] |
| dd-MS² Resolution | 17,500 @ m/z 200 | Balances speed and resolution for fragment ions. |
| Collision Energy | Stepped NCE (20, 30, 45 eV) | Provides a range of fragmentation energies for rich spectra. |
Data Analysis, Results, and Validation
Criteria for Positive Identification
Unambiguous identification is achieved by meeting three criteria:
-
Accurate Mass: The measured mass of the [M+H]⁺ precursor ion must be within 5 ppm of the theoretical exact mass (369.13643 Da).[4]
-
Retention Time: The analyte's retention time must match that of an authentic reference standard analyzed under the same conditions.
-
MS/MS Fragmentation: The acquired MS/MS spectrum must match the fragmentation pattern of the reference standard or a library spectrum.[16]
Expected Precursor and Fragment Ions:
| Ion Type | Calculated m/z | Description |
| [M+H]⁺ | 369.13643 | Precursor Ion |
| Fragment 1 | 310.08365 | Loss of -COOCH₃ group (59.05 Da) |
| Fragment 2 | 274.05203 | Further fragmentation of the core structure |
Method Validation Framework
The analytical method's performance must be validated to prove it is fit for purpose. The validation follows the ICH Q2(R2) guidelines, which provide a framework for demonstrating a method's reliability.[17][18]
Caption: Interrelation of validation parameters under ICH Q2(R2).
Summary of Typical Acceptance Criteria:
| Validation Parameter | Acceptance Criteria |
| Specificity | No significant interfering peaks at the analyte's m/z and retention time in blank matrix. |
| Linearity | Coefficient of determination (R²) ≥ 0.99 over the defined concentration range. |
| Accuracy | Mean recovery of 85-115% at low concentrations and 90-110% at mid/high concentrations. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ). |
| Limit of Quantitation (LOQ) | Lowest concentration on the standard curve meeting accuracy and precision criteria. |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., column temperature ±2°C). |
Conclusion
This application note details a comprehensive and robust LC-HRMS method for the analysis of this compound in human plasma. The combination of efficient SPE cleanup, selective HILIC separation, and highly specific HRMS detection provides a workflow that is both sensitive and reliable. By adhering to established validation principles, this method delivers data of the high quality required for drug development, metabolic studies, and regulatory submissions.
References
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ResearchGate. (2025). High-Resolution Mass Spectrometry in Metabolite Identification. Available at: [Link]
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Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry. Available at: [Link]
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PubMed. (2011). Drug metabolite profiling and identification by high-resolution mass spectrometry. Available at: [Link]
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Semantic Scholar. (n.d.). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Desloratadine?. Available at: [Link]
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Wikipedia. (n.d.). Desloratadine. Available at: [Link]
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Spectroscopy Online. (n.d.). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Available at: [Link]
-
Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Available at: [Link]
-
Bio-Rad. (2026). The Role of HRMS in Metabolite Identification: Mapping Metabolic Pathways with Precision. Available at: [Link]
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Medicine.com. (2020). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. Available at: [Link]
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PubChem - NIH. (n.d.). Desloratadine. Available at: [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
DiVA portal. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. Available at: [Link]
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Amsbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
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PubChem - NIH. (n.d.). This compound. Available at: [Link]
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ResearchGate. (2025). Pharmacology of desloratadine: Special characteristics. Available at: [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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PubMed Central. (n.d.). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Available at: [Link]
-
Pharmaron. (n.d.). Metabolite Identification With HRMS. Available at: [Link]
-
ACS Publications. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Available at: [Link]
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ACS Publications. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Available at: [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Metabolite Identification by Mass Spectrometry. Available at: [Link]
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Veeprho. (n.d.). This compound | CAS 165740-03-4. Available at: [Link]
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ResearchGate. (2014). LC-MS analysis of the plasma metabolome-A novel sample preparation strategy. Available at: [Link]
-
ResearchGate. (2025). Sample preparation prior to the LC-MS-based metabolomics/metabonomics of blood-derived samples. Available at: [Link]
-
PubMed Central. (2018). LC-HRMS Metabolomics for Untargeted Diagnostic Screening in Clinical Laboratories: A Feasibility Study. Available at: [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
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"Desloratadine N-Carboxylic Acid Methyl Ester" in drug metabolism studies
The Role of Desloratadine N-Carboxylic Acid Methyl Ester in Drug Development: From Impurity Profiling to Analytical Strategy
Introduction
Desloratadine, the primary active metabolite of loratadine, is a potent, non-sedating, long-acting histamine H1-receptor antagonist widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1] During the synthesis and stability testing of any active pharmaceutical ingredient (API), the formation of impurities is a critical concern. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization, quantification, and control of these impurities to ensure the safety and efficacy of the final drug product.[2][3][4]
One such compound associated with Desloratadine is This compound . While its name might suggest a metabolic conjugate, extensive literature review and supplier information categorize this compound not as a metabolite, but as a process-related impurity or a synthetic derivative.[5][6] This distinction is paramount. Misidentifying a process impurity as a metabolite can lead to a fundamental misunderstanding of a drug's disposition, potentially wasting significant resources in preclinical and clinical development.
This technical guide provides a comprehensive overview of the significance of this compound as an impurity. It outlines detailed protocols for its identification and quantification, ensuring its differentiation from true metabolites during drug metabolism studies and its control in the final drug substance.
The Regulatory Framework: Why Impurity Profiling is Non-Negotiable
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively.[7] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Significance for Researchers |
| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in the regulatory submission. |
| Identification Threshold | 0.10% or 1.0 mg TDI, whichever is lower | Impurities exceeding this level must be structurally characterized. |
| Qualification Threshold | 0.15% or 1.0 mg TDI, whichever is lower | Impurities above this threshold require toxicological qualification to establish their safety profile. |
| TDI: Total Daily Intake. Data synthesized from ICH Q3B(R2) Guidelines.[7] |
This compound, as a potential impurity, falls under this regulatory scrutiny. Its presence must be monitored and controlled within these established limits.
Logical Workflow for Impurity Management in Drug Development
The following diagram outlines the critical decision-making and experimental workflow for managing a potential impurity like this compound throughout the drug development lifecycle.
Caption: Workflow for Impurity Identification and Control.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling of Desloratadine API
Objective: To develop and validate a robust HPLC-UV method for the quantification of this compound and other process-related impurities in the Desloratadine drug substance, ensuring compliance with regulatory standards.
Rationale: This protocol is designed for quality control (QC) laboratories. The use of a gradient elution ensures the separation of impurities with varying polarities from the main Desloratadine peak. UV detection at 280 nm provides good sensitivity for these aromatic compounds.[8]
Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust pH to 2.2 with trifluoroacetic acid.[8]
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a final concentration of approximately 1.0 µg/mL.
-
Test Solution: Accurately weigh and dissolve the Desloratadine API sample in the diluent to obtain a final concentration of approximately 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
The following table summarizes the recommended starting conditions. Method optimization may be required based on the specific column and HPLC system used.
-
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
-
Analysis and Data Interpretation:
-
Inject the diluent (blank), followed by the standard solution, and then the test solution.
-
Identify the peak for this compound in the test solution chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage of the impurity using the area normalization method or against the external standard, ensuring it falls below the ICH identification and qualification thresholds.
-
Protocol 2: LC-MS/MS Method for the Simultaneous Analysis of Desloratadine, its Metabolites, and the N-Carboxylic Acid Methyl Ester Impurity
Objective: To establish a highly selective and sensitive LC-MS/MS method capable of baseline separating Desloratadine, its major active metabolite (3-hydroxydesloratadine), and the this compound impurity in a biological matrix (e.g., human plasma or liver microsome incubate).
Rationale: In drug metabolism studies, it is crucial to unequivocally differentiate between metabolites formed by enzymatic reactions and pre-existing impurities. A high-resolution LC-MS/MS method provides the necessary specificity and sensitivity for this task. This method allows researchers to accurately profile the metabolic fate of Desloratadine without interference from the impurity.
Analytical Workflow Diagram
Caption: LC-MS/MS Workflow for Bioanalytical Studies.
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., Desloratadine-d4).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
The following tables provide typical parameters for a UPLC-MS/MS system.
-
Table 2.1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Optimized for baseline separation of all analytes (fast gradient) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2.2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desloratadine | 311.1 | 259.1 | 25 |
| 3-Hydroxydesloratadine | 327.1 | 259.1 | 28 |
| This compound | 369.1 | 259.1 | 30 |
| Desloratadine-d4 (Internal Standard) | 315.1 | 263.1 | 25 |
| Note: These values are illustrative and require optimization on the specific mass spectrometer used. Ionization mode is typically Electrospray Ionization Positive (ESI+). |
-
Data Analysis and Validation:
-
Develop a calibration curve for each analyte using known concentrations.
-
Ensure the method demonstrates specificity, with no cross-interference between the parent drug, its metabolite, and the impurity.
-
Validate the method for accuracy, precision, linearity, and stability according to regulatory bioanalytical method validation guidelines.
-
By implementing this specific and sensitive method, researchers can confidently report the metabolic profile of Desloratadine, secure in the knowledge that the data is not confounded by the presence of the this compound impurity. This analytical diligence is a cornerstone of robust drug development, ensuring both scientific integrity and regulatory compliance.
References
-
Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Available at: [Link]
-
Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available at: [Link]
-
Ruhela, G., & Kaushik, D. (2017). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 8(7), 2808-14. Available at: [Link]
-
International Journal of Drug Regulatory Affairs. (2020, December 15). Regulatory aspects of Impurity profiling. Available at: [Link]
-
European Medicines Agency (EMA). (2006, June). Q3B(R2) Impurities in New Drug Products. Available at: [Link]
-
Belal, F., et al. (2015). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. Chemistry Central Journal, 9(1), 61. Available at: [Link]
-
European Medicines Agency (EMA). (2017, June 22). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. Available at: [Link]
-
Affrime, M., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Drug Investigation, 22, 31-38. Available at: [Link]
-
Reddy, G. S., et al. (2013). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of the Mexican Chemical Society, 57(4), 289-293. Available at: [Link]
-
Preprints.org. (2024, July 10). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available at: [Link]
-
Pharmaffiliates. Desloratadine-impurities. Available at: [Link]
-
ResearchGate. (2005, August). The pharmacologic profile of desloratadine: A review. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Pharmacology Review(s) - accessdata.fda.gov. Available at: [Link]
-
Veeprho. This compound | CAS 165740-03-4. Available at: [Link]
- Google Patents. (2017, January 4). CN106290657A - A kind of for detecting the method for impurity in Desloratadine.
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Application Note: High-Throughput Quantification of Desloratadine in Human Plasma Using Desloratadine N-Carboxylic Acid Methyl Ester as an Internal Standard
<
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desloratadine in human plasma. To ensure accuracy and precision, Desloratadine N-Carboxylic Acid Methyl Ester is employed as a novel structural analog internal standard (IS). The protocol outlines a streamlined solid-phase extraction (SPE) procedure and optimized chromatographic conditions that enable high-throughput analysis, making it suitable for pharmacokinetic (PK) and bioequivalence (BE) studies. All procedures are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
Introduction
Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine.[6][7] It is the major active metabolite of loratadine and functions as a selective peripheral histamine H1-receptor antagonist, widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[6][8][9] Accurate measurement of its concentration in biological matrices is fundamental to understanding its pharmacokinetic profile, which includes rapid absorption and a half-life of approximately 27 hours.[7][8]
The cornerstone of reliable quantitative bioanalysis is the use of an appropriate internal standard (IS).[10][11][12] An IS is a compound of similar physicochemical properties added at a constant concentration to all samples, calibrators, and quality controls (QCs).[10][13] Its purpose is to normalize for variability that may occur during sample preparation, injection, and ionization in the mass spectrometer.[12][13] While stable isotope-labeled (SIL) internal standards (e.g., Desloratadine-d5) are often considered the "gold standard,"[14][15] a well-characterized structural analog can serve as a highly effective alternative when a SIL is unavailable or cost-prohibitive.[13]
This compound (Figure 1) is a derivative of Desloratadine, making it an excellent candidate for an IS. Its structural similarity ensures it will exhibit comparable behavior during extraction and chromatographic separation, while its different molecular weight allows for distinct detection by the mass spectrometer.

Experimental Workflow
The overall bioanalytical process is designed for efficiency and accuracy, following a logical progression from sample receipt to final data reporting.
Materials and Methods
Reagents and Chemicals
-
Reference Standards: Desloratadine (≥98% purity), this compound (≥98% purity).[16]
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade or higher. Formic acid (FA) and ammonium formate of analytical grade.
-
Water: Deionized water, Type 1.
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
SPE Cartridges: Mixed-mode cation exchange (e.g., SPEC SCX).[17]
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer is required.
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex API 4000 or equivalent, equipped with a TurboIonSpray source.[14]
-
Analytical Column: C18 column (e.g., Hypurity Advance, 50 x 4.6 mm, 5 µm).[14]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Desloratadine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions using 50:50 ACN:H₂O to create calibration curve standards and quality control samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution in 50:50 ACN:H₂O.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for Desloratadine extraction.[17] The mixed-mode cation exchange sorbent provides excellent cleanup by retaining the basic analytes while allowing neutral and acidic interferences to be washed away.
-
Aliquot: Pipette 250 µL of plasma (calibrator, QC, or unknown sample) into a 2 mL polypropylene tube.
-
Spike IS: Add 25 µL of the 10 ng/mL IS working solution to all samples except for the blank matrix. Vortex for 10 seconds.
-
Acidify: Add 500 µL of 2% formic acid in water to each tube. Vortex for 10 seconds. This step ensures the analytes are protonated for efficient binding to the SCX sorbent.
-
Condition SPE Plate: Condition the wells of a SPEC SCX 15mg plate with 400 µL of methanol, followed by 400 µL of 2% formic acid.
-
Load Sample: Load the entire acidified plasma mixture onto the conditioned SPE plate under a gentle vacuum (approx. 5 in. Hg).
-
Wash:
-
Wash 1: Add 400 µL of 2% formic acid solution.
-
Wash 2: Add 400 µL of 2% formic acid in 70:30 ACN:MeOH. This step removes less polar interferences.
-
-
Elute: Elute the analytes with two aliquots of 200 µL of 4% ammonium hydroxide in 45:45:10 MeOH:ACN:H₂O. The basic pH neutralizes the analytes, releasing them from the sorbent.
-
Evaporate: Dry the eluent under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 80% Mobile Phase B). Vortex thoroughly and transfer to an autosampler vial.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized for the specific instrumentation used. The following tables provide a validated starting point.[14][17]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Hypurity Advance, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.2% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Methanol with 0.2% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 15 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 90% B over 3.5 min, hold for 1 min, re-equilibrate |
| Run Time | ~5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Interface | TurboIonSpray |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas (CUR) | 20 psi |
| Collision Gas (CAD) | 6 psi |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 500°C |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 50 psi |
Table 3: Optimized MRM Transitions
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
| Desloratadine | 311.2 | 259.1 | 150 | 45 | 30 |
| This compound (IS) | 369.1 | 259.1 | 150 | 50 | 35 |
DP = Declustering Potential; CE = Collision Energy. These values must be optimized empirically.
Method Validation
The bioanalytical method must be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][2][3] This ensures the reliability and acceptability of the analytical results.[2]
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Key Experiments | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥6 blank matrix lots. | Response in blank should be <20% of LLOQ for analyte and <5% for IS. |
| Linearity & Range | Define the concentration range over which the assay is accurate and precise. | Analyze calibration standards (8-10 non-zero points) over at least 3 runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value. | Analyze QCs at LLOQ, Low, Mid, and High levels (n≥5) over at least 3 runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[14] |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | Compare analyte/IS response in post-extraction spiked matrix vs. neat solution. | IS-normalized matrix factor should be consistent with a CV ≤15%. |
| Recovery | Evaluate the efficiency of the extraction process. | Compare analyte/IS response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Recovery should be consistent, precise, and reproducible. |
| Stability | Ensure analyte stability under various storage and handling conditions. | Freeze-thaw, bench-top, long-term, and post-preparative stability assessments. | Mean concentration of stability samples must be within ±15% of nominal concentration. |
Conclusion
This application note presents a detailed protocol for the quantification of Desloratadine in human plasma using this compound as a reliable internal standard. The combination of an efficient solid-phase extraction method and a sensitive LC-MS/MS analysis provides the necessary performance for high-throughput pharmacokinetic studies. The method is designed to be validated according to current regulatory guidelines, ensuring the generation of high-quality, reproducible data for drug development professionals.
References
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). [Source: FDA]
-
Yin, J., et al. (2019). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. PubMed. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Desloratadine? [Link]
-
Wikipedia. (2024). Desloratadine. [Link]
-
Hasnain, M. S., et al. (2012). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Institutes of Health. [Link]
-
Medicine.com. (2020). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2001).
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. [Link]
-
ResearchGate. (2004). Pharmacology of desloratadine: Special characteristics. [Link]
-
Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential. PubMed. [Link]
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Application Note: A Validated LC-MS/MS Methodology for the High-Sensitivity Quantification of Desloratadine and Its Metabolites in Human Plasma
Abstract
This document provides a comprehensive guide for the chromatographic separation and quantification of desloratadine and its primary active metabolite, 3-hydroxydesloratadine, in biological matrices. As the major active metabolite of loratadine, desloratadine is a potent, second-generation antihistamine whose pharmacokinetic and bioequivalence studies demand a highly sensitive, specific, and robust analytical method.[1][2] This application note details field-proven protocols for sample preparation using Solid-Phase Extraction (SPE), chromatographic separation via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and detection by tandem mass spectrometry (LC-MS/MS). The methodologies are designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for clinical and preclinical research.[3][4][5][6]
Introduction: The Analytical Imperative for Desloratadine
Desloratadine is a selective peripheral histamine H1-receptor antagonist used to treat allergy symptoms.[7][8] Its efficacy is intrinsically linked to its metabolic fate. Upon administration, desloratadine is extensively metabolized in the liver, primarily to 3-hydroxydesloratadine, which is also pharmacologically active.[8][9][10] This conversion is a complex, three-step sequence involving N-glucuronidation by UGT2B10, subsequent 3-hydroxylation by CYP2C8, and finally, non-enzymatic deconjugation.[9][11] The 3-hydroxydesloratadine metabolite is then inactivated via glucuronidation.[10][11]
Given that both the parent drug and its primary metabolite are active, accurately quantifying their concentrations in biological fluids like plasma is paramount for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Such data is critical for pharmacokinetic (PK), bioequivalence (BE), and toxicokinetic (TK) studies.[1][12]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this application. Its superior sensitivity and specificity allow for the detection of analytes at picogram-per-milliliter (pg/mL) levels, while the use of a stable isotope-labeled internal standard (SIL-IS), such as desloratadine-d5, provides a self-validating system that corrects for variability during sample processing and instrumental analysis.[1][2][12][13]
Metabolic Pathway of Desloratadine
The metabolic conversion of desloratadine is a critical consideration in method development, as the analytical method must be capable of resolving the parent drug from its structurally similar metabolites.
Caption: Metabolic pathway of Desloratadine to 3-Hydroxydesloratadine.
Bioanalytical Workflow: From Sample to Result
A robust bioanalytical method is a multi-stage process where each step is optimized to ensure the final data is accurate and reproducible. The workflow described herein is a validated pathway for the analysis of desloratadine and its metabolites.
Caption: General bioanalytical workflow for Desloratadine quantification.
Detailed Protocols: Sample Preparation
The goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma), which contains proteins, salts, and lipids that can interfere with analysis.[14] The choice of method represents a balance between recovery, cleanliness, throughput, and cost.
Protocol 1: Solid-Phase Extraction (SPE) - Recommended Method
SPE is a highly effective technique that provides excellent sample clean-up and analyte concentration, leading to lower matrix effects and higher sensitivity.[2][15] This protocol utilizes a cation-exchange mechanism.
Causality: Desloratadine contains basic nitrogen atoms, which will be protonated (positively charged) under acidic conditions. This allows for strong retention on a cation-exchange sorbent, while neutral and acidic interferences are washed away. The analyte is then eluted by increasing the pH to neutralize the charge.
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., BDS Hypersil C8, 100 mg/1cc or SPEC SCX 15mg) by passing 1 mL of methanol, followed by 1 mL of deionized water, and finally 1 mL of 2% formic acid in water.[1][15] Do not allow the cartridge to dry.
-
Sample Pre-treatment: To 250 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard spiking solution (e.g., 10 ng/mL Desloratadine-d5). Vortex for 10 seconds.
-
Acidification & Loading: Dilute the sample with 500 µL of 2% formic acid solution.[1][15] Vortex gently and load the entire mixture onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through at a slow, steady rate (approx. 1-2 mL/min).
-
Wash Steps:
-
Wash 1: Add 1 mL of 2% formic acid in water to the cartridge to remove polar interferences.
-
Wash 2: Add 1 mL of a 70:30 (v/v) acetonitrile:methanol solution containing 2% formic acid to remove less polar, non-basic interferences.[15]
-
-
Elution: Elute the analytes with 2 x 400 µL aliquots of a solution containing 4% ammonium hydroxide in a 45:45:10 (v/v/v) mixture of methanol:acetonitrile:water into a clean collection tube.[1][15] The ammonium hydroxide neutralizes the charge on the analytes, releasing them from the sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids (aqueous and organic).
Causality: By adjusting the pH of the aqueous plasma sample to a basic level, desloratadine (a basic compound) becomes deprotonated and non-polar, increasing its affinity for an immiscible organic solvent like ethyl ether.[16] Polar interferences remain in the aqueous layer.
Step-by-Step Protocol:
-
Sample Preparation: To 500 µL of plasma, add 50 µL of internal standard solution.
-
Basification: Add 100 µL of 1M sodium hydroxide to the plasma sample to adjust the pH > 10.
-
Extraction: Add 3 mL of ethyl ether, cap the tube, and vortex vigorously for 2 minutes.[16]
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT)
PPT is the fastest but least clean method. It involves adding a large volume of organic solvent to precipitate plasma proteins.
Causality: High concentrations of organic solvents like acetonitrile disrupt the hydration shell around proteins, causing them to denature and precipitate out of solution, while the smaller drug molecules remain in the supernatant.[17][18]
Step-by-Step Protocol:
-
Sample Preparation: To 100 µL of plasma, add 25 µL of internal standard solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile.[18]
-
Mixing & Centrifugation: Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Collection & Analysis: Carefully transfer the supernatant to an autosampler vial for direct injection or evaporate and reconstitute if concentration is needed.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize a validated set of conditions for the separation and detection of desloratadine and 3-hydroxydesloratadine.
Liquid Chromatography Parameters
Rationale: A C8 or C18 column provides the necessary hydrophobic interaction to retain desloratadine and its metabolite.[19][20] The mobile phase, a mixture of organic solvent and a volatile buffer like ammonium formate, is optimized for peak shape and MS compatibility. A gradient elution may be used to shorten run times and improve peak resolution.[15][20]
| Parameter | Recommended Condition |
| Column | Hypersil C8 (100 x 4.6 mm, 5 µm) or equivalent[19] |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted to ~4.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Flow Rate | 0.7 - 1.0 mL/min[2][13] |
| Elution Mode | Isocratic (e.g., 20:80, A:B) or Gradient[13][15] |
| Column Temperature | 40 - 45 °C[19] |
| Injection Volume | 10 - 15 µL[2] |
| Run Time | < 5 minutes[2] |
Mass Spectrometry Parameters
Rationale: Electrospray ionization in positive mode (ESI+) is ideal as the basic nitrogen atoms on the analytes readily accept a proton.[1] Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity by monitoring a specific precursor ion and a characteristic product ion for each analyte.[1][15]
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Ion Source Temp. | ~500 °C |
| Collision Gas | Argon |
| MRM Transitions | Analyte |
| Desloratadine | |
| 3-Hydroxydesloratadine | |
| Desloratadine-d5 (IS) |
Method Validation: A Trustworthy and Self-Validating System
For the analytical method to be considered trustworthy, it must undergo a full validation process as stipulated by regulatory guidelines like the ICH M10, which has been adopted by the FDA and EMA.[3][5][6][14] This ensures the method is reliable for its intended purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no endogenous matrix components interfere with analyte detection. | Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.[21] |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | At least 6-8 non-zero standards; Correlation coefficient (r²) ≥ 0.99.[12][13][22] |
| Accuracy | Closeness of measured values to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ).[2][21] |
| Precision | Degree of scatter between a series of measurements. | Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ).[2][21] |
| Lower Limit of Quantification (LLOQ) | Lowest concentration on the calibration curve that can be reliably quantified. | Must meet accuracy and precision criteria; signal-to-noise ratio > 5.[2] |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible across the concentration range.[2][15] |
| Matrix Effect | Assessment of ion suppression or enhancement from the biological matrix. | The matrix factor should be consistent and its %CV ≤15%. |
| Stability | Analyte stability in the biological matrix under various conditions. | Mean concentration of stability samples within ±15% of nominal concentration (for freeze-thaw, bench-top, long-term storage).[2][13] |
Conclusion
The LC-MS/MS methods detailed in this application note provide a robust and reliable framework for the simultaneous quantification of desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma. The emphasis on a thorough sample clean-up via Solid-Phase Extraction, coupled with the specificity of tandem mass spectrometry, ensures high-quality data that meets global regulatory standards. By explaining the causality behind each procedural choice, this guide empowers researchers and drug development professionals to implement and adapt these protocols with confidence, ultimately facilitating the successful progression of clinical and preclinical studies.
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Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. National Institutes of Health (NIH). [Link]
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Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian, Inc. [Link]
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Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. Dovepress. [Link]
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Pharmacology of desloratadine: Special characteristics. ResearchGate. [Link]
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Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. PubMed. [Link]
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Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Bentham Science. [Link]
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Application Note: A Validated UPLC-MS/MS Method for the Quantification of Desloratadine N-Carboxylic Acid Methyl Ester
Introduction & Significance
Desloratadine, a potent, long-acting, non-sedating histamine H1-receptor antagonist, is the active metabolite of loratadine and is widely used in the treatment of allergic rhinitis and chronic urticaria.[1] During the synthesis, formulation, and storage of Desloratadine, various related substances, including process impurities and degradation products, can arise.[2][3] One such critical impurity is Desloratadine N-Carboxylic Acid Methyl Ester (CAS: 165740-03-4).[4][5] The rigorous control and monitoring of this impurity are mandated by regulatory agencies to ensure the safety, efficacy, and quality of the final drug product.[2]
This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of this compound. The methodology described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose in a regulated pharmaceutical environment.[6][7][8]
Chemical Profile: Analyte
| Property | Value | Reference |
| IUPAC Name | methyl 4-(8-chloro-5,6-dihydro-11H-benzo[9][10]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [11] |
| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [4] |
| Molecular Weight | 368.86 g/mol | [4][11] |
| Appearance | White to Pale Red Solid | [5] |
| Role | Process impurity of Desloratadine | [4][5] |
Principle of the Method
The analytical method leverages the high separation efficiency of UPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry (MS/MS). Chromatographic separation is achieved on a reversed-phase C18 column, which is a common and effective choice for separating Desloratadine and its related compounds.[12][13] Quantification is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This technique involves monitoring a specific precursor-to-product ion transition for the analyte, which provides exceptional selectivity by filtering out matrix interferences, a critical requirement for trace-level impurity analysis. The use of a stable isotope-labeled internal standard (IS), such as Desloratadine-d5, is incorporated to compensate for any variability during sample preparation and injection.[14]
Experimental Design
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Desloratadine-d5 (Internal Standard, IS, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, Milli-Q or equivalent).
-
Reagents: Ammonium Formate (LC-MS grade), Formic Acid (LC-MS grade).
-
Drug Product: Desloratadine tablets or drug substance for analysis.
Instrumentation and UPLC-MS/MS Conditions
The following parameters provide a robust starting point for method development and were selected based on established methods for Desloratadine and its metabolites.[14][15]
| UPLC System Parameters | |
| System: | Waters ACQUITY UPLC H-Class or equivalent |
| Column: | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A: | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B: | Acetonitrile with 0.1% Formic Acid |
| Flow Rate: | 0.4 mL/min |
| Gradient: | 20% B to 95% B over 3.5 minutes, hold for 1 min, return to initial conditions |
| Column Temperature: | 40 °C |
| Injection Volume: | 2 µL |
| Total Run Time: | 5 minutes |
| Mass Spectrometer Parameters | |
| System: | Sciex API 4000 or equivalent Triple Quadrupole MS |
| Ionization Mode: | Electrospray Ionization (ESI), Positive |
| Ion Source Temp: | 550 °C |
| IonSpray Voltage: | 5500 V |
| Curtain Gas (CUR): | 30 psi |
| Collision Gas (CAD): | Medium |
| MRM Transitions: | Analyte: m/z 369.1 → 259.2 (Quantifier), 369.1 → 310.1 (Qualifier) IS (Desloratadine-d5): m/z 316.2 → 264.3 |
Causality: The choice of a sub-2 µm particle column (BEH C18) enables high-resolution separation with shorter run times. The gradient elution is optimized to resolve the analyte from the main Desloratadine peak and other potential impurities. ESI in positive mode is selected because the piperidine and pyridine rings in the analyte structure are readily protonated. The MRM transitions are selected after direct infusion of the standard to identify the most stable and abundant precursor and product ions, ensuring maximum sensitivity and specificity.[14]
Protocols: Preparation of Solutions
Standard Stock Solutions (100 µg/mL)
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Sonicate if necessary.
-
Prepare the Internal Standard (IS) stock solution (100 µg/mL of Desloratadine-d5) in the same manner.
Intermediate and Working Standard Solutions
-
Prepare an intermediate spiking solution containing the analyte and the IS by diluting the stock solutions in 50:50 (v/v) Acetonitrile:Water.
-
Prepare a series of calibration curve (CC) standards by serially diluting the intermediate solution to achieve a concentration range of 0.5 ng/mL to 100 ng/mL .
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high) from a separate stock solution weighing.
Sample Preparation (from Desloratadine Tablets)
-
Weigh and finely powder not fewer than 20 Desloratadine tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Desloratadine and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (50:50 Acetonitrile:Water), and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
-
Centrifuge a portion of this solution at 4000 rpm for 10 minutes.
-
Transfer 1 mL of the supernatant to a 10 mL volumetric flask, add the appropriate volume of IS, and dilute to the mark with diluent. This final solution is ready for UPLC-MS/MS analysis.
Rationale: The protein precipitation or simple dilution/filtration technique is chosen for its simplicity and effectiveness in removing excipients while ensuring high recovery of the analyte.[1] Centrifugation ensures that particulate matter does not enter the UPLC system.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][8]
| Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | No significant interference at the retention time of the analyte and IS in blank/placebo samples. | Analyze blank diluent, placebo samples, and samples spiked with Desloratadine and other known impurities. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.995. | Analyze calibration standards at 6-8 concentration levels over the range of 0.5-100 ng/mL. |
| Accuracy | Mean recovery of 90.0% to 110.0% at each QC level. | Analyze QC samples (n=6) at LQC, MQC, and HQC levels against a freshly prepared calibration curve. |
| Precision | RSD ≤ 15.0% for each QC level. | Repeatability (Intra-day): Analyze QC samples (n=6) on the same day. Intermediate Precision (Inter-day): Analyze QC samples (n=6) on two different days by different analysts. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. Accuracy and precision should meet acceptance criteria. | Determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Robustness | RSD of results should remain ≤ 15.0%. | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess the impact on results. |
Visualization of Workflows
Analytical Method Development Workflow
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- 14. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: A Robust, Validated LC-MS/MS Method for the Simultaneous Quantification of Desloratadine and its Active Metabolite, 3-Hydroxydesloratadine, in Human Plasma
Abstract
This application note provides a comprehensive, in-depth guide to the development and validation of a selective, sensitive, and robust bioanalytical method for the simultaneous determination of desloratadine (DES) and its major active metabolite, 3-hydroxydesloratadine (3-OH-DES), in human plasma. Utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard (Desloratadine-d5), this method is demonstrated to be "fit-for-purpose" for pharmacokinetic, bioequivalence, and toxicokinetic studies. The protocols and validation parameters detailed herein are rigorously aligned with the harmonized guidelines of the International Council for Harmonisation (ICH) M10, ensuring data integrity and regulatory compliance.[1][2]
Introduction: The Bioanalytical Imperative
Desloratadine is a potent, long-acting, non-sedating second-generation antihistamine, widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria.[3] It is the primary active metabolite of loratadine.[4][5] Following oral administration, desloratadine is extensively metabolized in the liver to its principal active metabolite, 3-hydroxydesloratadine, which is subsequently inactivated via glucuronidation.[6] The accurate quantification of both the parent drug and its active metabolite is critical for fully characterizing the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
The objective of validating a bioanalytical assay is to unequivocally demonstrate that it is suitable for its intended purpose, generating reliable data to support regulatory decisions.[1][7] This guide explains the causality behind key experimental choices, from sample preparation to instrument configuration, providing a self-validating framework for researchers in the field of drug development.
The Metabolic Pathway: A Unique Bioactivation Route
The formation of 3-hydroxydesloratadine is not a simple, direct oxidation. It follows a more complex, sequential pathway involving both Phase II and Phase I enzymes. First, desloratadine undergoes N-glucuronidation, a reaction catalyzed by UDP-glucuronosyltransferase 2B10 (UGT2B10). This N-glucuronide intermediate is then hydroxylated by Cytochrome P450 2C8 (CYP2C8), followed by a rapid deconjugation to yield 3-hydroxydesloratadine.[8][9] Understanding this pathway is crucial as it informs potential drug-drug interactions and metabolic variability.
Caption: Metabolic activation of Desloratadine.
Method Development and Rationale
The selection of an analytical technique is dictated by the need for high sensitivity, selectivity, and throughput. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard for bioanalysis, far surpassing older techniques like HPLC-UV or fluorescence in its ability to distinguish analytes from complex biological matrix components.[10][11]
Internal Standard Selection: The Key to Precision
The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative LC-MS/MS. For this method, Desloratadine-d5 is the ideal choice. A SIL IS is chemically identical to the analyte, meaning it co-elutes chromatographically and exhibits the same behavior during extraction and ionization.[12] This perfectly compensates for any potential variability in sample processing or instrument response, ensuring the highest possible accuracy and precision.
Sample Preparation: Isolating Analytes from the Matrix
The goal of sample preparation is to remove interfering substances (e.g., proteins, phospholipids) from the plasma while efficiently recovering the analytes of interest. While methods like Liquid-Liquid Extraction (LLE)[11][13] and Protein Precipitation are available, Solid-Phase Extraction (SPE) was selected for this protocol.
Rationale for SPE: SPE typically provides the cleanest extracts, which is critical for minimizing matrix effects—the suppression or enhancement of analyte ionization caused by co-eluting matrix components.[10] A cleaner sample reduces instrument downtime and leads to a more robust and reproducible assay.
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standards: Desloratadine (DES), 3-Hydroxydesloratadine (3-OH-DES)
-
Internal Standard: Desloratadine-d5 (DES-d5)
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Water
-
Reagents: Formic Acid, Ammonium Formate, Ammonia solution
-
Matrix: Drug-free human plasma (K2-EDTA)
-
SPE Cartridges: Mixed-mode cation exchange cartridges
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DES, 3-OH-DES, and DES-d5 in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions using a 50:50 methanol/water mixture to create working standards for calibration curve (CC) and quality control (QC) samples.[3]
-
IS Working Solution (e.g., 10 ng/mL): Dilute the DES-d5 stock solution in 50:50 methanol/water.
Sample Preparation Protocol (Solid-Phase Extraction)
-
Aliquot: Pipette 200 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL polypropylene tube.
-
Add IS: Add 50 µL of the DES-d5 IS working solution to all tubes except the blank matrix.
-
Vortex: Vortex mix for 10 seconds.
-
Pre-treat: Add 200 µL of 2% formic acid in water to acidify the sample and disrupt protein binding. Vortex again.
-
Condition SPE: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elute: Elute the analytes with 1 mL of 5% ammonia in methanol into a clean collection tube.[10]
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex to mix and transfer to an autosampler vial.
LC-MS/MS Instrumental Conditions
The following table outlines the optimized instrumental parameters for the analysis.
| Parameter | Condition |
| LC System | Standard HPLC/UHPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water[13] |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | DES: m/z 311.2 → 259.2 3-OH-DES: m/z 327.2 → 259.2 DES-d5: m/z 316.2 → 264.3[13] |
| Dwell Time | 100 ms |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Method Validation: Proving Fitness-for-Purpose
The method was fully validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][14] The workflow for this comprehensive validation is depicted below.
Caption: Bioanalytical Method Validation Workflow.
Validation Parameters and Acceptance Criteria
The following tables summarize the results of the validation experiments. The acceptance criteria are based on the ICH M10 guideline.[2]
Table 1: Calibration Curve Details
| Parameter | Desloratadine | 3-Hydroxydesloratadine |
| Calibration Range | 100 - 11,000 pg/mL[10] | 100 - 11,000 pg/mL |
| Regression Model | Linear, weighted (1/x²) | Linear, weighted (1/x²) |
| Correlation Coeff. (r²) | > 0.998 | > 0.997 |
| Back-calculated Conc. | Within ±15% of nominal (±20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Intra-day and Inter-day Accuracy & Precision
| QC Level | Analyte | Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | DES | 100 | 4.6 | 100.4 | 5.8 | 101.2 |
| 3-OH-DES | 100 | 5.1 | 99.9 | 6.3 | 100.5 | |
| Low QC | DES | 284 | 3.5 | 98.7 | 4.1 | 99.3 |
| 3-OH-DES | 284 | 4.2 | 101.5 | 5.0 | 100.8 | |
| Mid QC | DES | 4500 | 2.8 | 102.1 | 3.5 | 101.4 |
| 3-OH-DES | 4500 | 3.1 | 99.0 | 3.9 | 99.6 | |
| High QC | DES | 9000 | 2.5 | 97.9 | 3.1 | 98.5 |
| 3-OH-DES | 9000 | 2.9 | 100.3 | 3.4 | 100.1 | |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy within ±15% of nominal (±20% at LLOQ). |
Table 3: Stability Assessment in Human Plasma
| Stability Condition | Analyte | Stability (% of Nominal) | Conclusion |
| Bench-top (6 hours, RT) | DES | 98.5 | Stable |
| 3-OH-DES | 101.2 | Stable | |
| Freeze-Thaw (5 cycles) | DES | 97.8 | Stable |
| 3-OH-DES | 99.4 | Stable | |
| Autosampler (24 hours, 4°C) | DES | 102.1 | Stable |
| 3-OH-DES | 100.9 | Stable | |
| Long-term (90 days, -70°C) | DES | 99.1 | Stable |
| 3-OH-DES | 98.6 | Stable | |
| Acceptance Criteria: Mean concentration within ±15% of nominal concentration.[10] |
Selectivity: No significant interfering peaks were observed at the retention times of the analytes or the IS in six different sources of blank human plasma.
Matrix Effect & Recovery: The recovery for both analytes was consistent and greater than 70%. The matrix factor was calculated to be between 0.95 and 1.05, indicating no significant ion suppression or enhancement was observed.
Conclusion
The LC-MS/MS method detailed in this application note has been comprehensively developed and rigorously validated for the simultaneous quantification of desloratadine and its active metabolite, 3-hydroxydesloratadine, in human plasma. The method demonstrates excellent selectivity, sensitivity, accuracy, and precision, and the analytes have been proven stable under typical laboratory handling and storage conditions. This robust and reliable method fulfills all regulatory requirements and is suitable for high-throughput analysis in support of clinical and non-clinical drug development programs.[10]
References
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(5), 743-751. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 124087, Desloratadine. [Link]
-
Medicine.com. (2020). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Geha, R. S., & Meltzer, E. O. (2001). Pharmacology of desloratadine. Allergy and Asthma Proceedings, 22(3), 181-188. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Kazmi, F., et al. (2016). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 44(8), 1259-1268. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Ponnuru, V. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmacy & Bioallied Sciences, 5(1), 74–79. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Zhang, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Journal of Analytical Methods in Chemistry, 2021, 5521945. [Link]
-
Ponnuru, V. S., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(3), 180-187. [Link]
-
Zhang, K., et al. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Chinese Journal of New Drugs. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medicine.com [medicine.com]
- 6. researchgate.net [researchgate.net]
- 7. id-eptri.eu [id-eptri.eu]
- 8. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Desloratadine N-Carboxylic Acid Methyl Ester
Welcome to the technical support center for the synthesis of Desloratadine N-Carboxylic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-alkoxycarbonylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize and troubleshoot your synthesis for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my Desloratadine starting material. What are the primary factors I should investigate?
This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or the presence of inhibitors.
-
Reagent Integrity:
-
Desloratadine (Substrate): Ensure your starting material is pure and, most importantly, dry. Desloratadine is a secondary amine and the lone pair of electrons on the nitrogen is the nucleophile in this reaction.[1][2] Any protonation from residual acid from a prior synthesis step (e.g., as a hydrochloride salt) will render it unreactive. Confirm the free-base form is being used.
-
Methyl Chloroformate (Reagent): This is a highly reactive and moisture-sensitive electrophile. Exposure to atmospheric moisture will hydrolyze it to methanol and HCl, which in turn can protonate your Desloratadine starting material. Always use a freshly opened bottle or a properly stored aliquot.
-
Base: The base is critical for scavenging the HCl generated during the reaction. If the base is old, hydrated, or of insufficient strength, the reaction mixture will become acidic, shutting down the reaction by protonating the Desloratadine.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent must be aprotic and dry. Dichloromethane (DCM) or 1,2-dichloroethane are common choices.[3] Protic solvents like alcohols will compete with Desloratadine in reacting with methyl chloroformate.
-
Temperature: The reaction is typically performed at a reduced temperature (e.g., 0 °C) during the addition of methyl chloroformate to control its high reactivity and minimize side reactions. After addition, the reaction may be allowed to slowly warm to room temperature.
-
-
Troubleshooting Workflow: We recommend a systematic approach to diagnose the issue. The following workflow can help pinpoint the root cause.
Caption: General reaction scheme for synthesis.
Q3: My crude product shows multiple spots on TLC analysis, indicating significant impurity formation. What are the likely side reactions?
Impurity generation is often a result of moisture contamination or sub-optimal temperature control.
-
Hydrolysis: If water is present in the reaction, methyl chloroformate can hydrolyze to form methyl carbonochloridate, which can lead to other byproducts. More critically, if your target ester product is exposed to water during workup under non-neutral pH conditions, it can hydrolyze back to Desloratadine.
-
Over-alkylation/Dimerization: While less common for this specific reaction, highly reactive conditions could potentially lead to side reactions. A more plausible scenario involves impurities in the methyl chloroformate, such as phosgene, which could lead to the formation of a urea dimer of Desloratadine.
-
Reaction with Solvent: While stable, solvents like DCM can under harsh conditions participate in side reactions. This is generally not a concern under the mild conditions of this synthesis.
Recommended Purification Protocol:
-
Aqueous Workup: Quench the reaction with water or a saturated solution of a mild base like sodium bicarbonate (NaHCO₃). This will neutralize any remaining acid and help remove the hydrochloride salt of your base.
-
Extraction: Extract the product into an organic solvent like DCM or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: Further purification can be achieved by recrystallizing the product from a suitable solvent system, such as methyl isobutyl ketone or an ethanol/water mixture, which have been used for purifying Desloratadine itself. [3][4]
Optimized Protocol & Data Summary
Based on general principles of N-alkoxycarbonylation, the following table provides a starting point for optimization experiments. The goal is to maximize the conversion of the limiting reagent (Desloratadine) while minimizing impurity formation.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Condition C (Alternative Base) | Rationale for Optimization |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM | Anhydrous 1,2-Dichloroethane | Ensures a dry, aprotic environment. 1,2-dichloroethane allows for higher temperatures if needed. [3] |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | Cesium Carbonate (Cs₂CO₃) | DIPEA is more sterically hindered and less nucleophilic than TEA, reducing potential side reactions. Cs₂CO₃ is a strong, non-nucleophilic base. [5] |
| Equivalents (vs. Desloratadine) | ||||
| Methyl Chloroformate | 1.1 eq. | 1.2 eq. | 1.2 eq. | A slight excess helps drive the reaction to completion. |
| Base | 1.2 eq. | 1.5 eq. | 2.0 eq. | Ensures the reaction medium remains basic to prevent substrate protonation. Higher equivalents for heterogeneous bases. |
| Temperature | 0 °C to RT | 0 °C for 1h, then RT for 4h | RT for 8h | Controlled initial temperature for highly exothermic addition, followed by warming to ensure completion. |
| Hypothetical Yield | 75% | >90% | ~85% | Improved conditions are expected to significantly increase yield by minimizing side reactions and driving the reaction forward. |
References
-
Patents on Desloratadine Synthesis: Information on the synthesis of Desloratadine and related compounds provides crucial context for handling the starting material. (Source: Google Patents, URL: ) [6]2. Process for Preparing Desloratadine: This patent describes various conditions for synthesizing Desloratadine, which is the precursor for the target molecule. (Source: Google Patents, URL: ) [7]3. Improved Process for Desloratadine Preparation: Details on purification and solvent systems for Desloratadine are relevant for the final product isolation. (Source: Google Patents, URL: ) [4]4. Preparation Method of Desloratadine: This patent describes the use of various solvents and reagents in the synthesis of Desloratadine derivatives. (Source: Google Patents, URL: ) [3]5. Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation: This article provides a detailed study of alkoxycarbonylation reactions, offering mechanistic insights applicable to the current synthesis. (Source: ACS Publications, The Journal of Organic Chemistry, URL: [Link]) [8]6. Optimization of Aminocarbonylation: This research provides general principles for optimizing carbonylation reactions, including the choice of catalysts and conditions. (Source: ResearchGate, URL: [Link]) [9]7. Deoxygenative Photochemical Alkylation of Secondary Amides: This paper discusses the reactivity of secondary amides, which are structurally related to the secondary amine precursor in this synthesis. (Source: Nature, URL: [Link]) [1]8. Optimization of Reaction Conditions for Secondary N-alkylbenzylamine Synthesis: This study provides insights into the role of bases, like Cesium Carbonate, in preventing overalkylation of amines. (Source: ResearchGate, URL: [Link]) [5]9. Desloratadine Compound Summary: A comprehensive database entry on the physical and chemical properties of Desloratadine. (Source: PubChem, National Institutes of Health, URL: [Link])
Sources
- 1. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN113004245B - Preparation method of desloratadine - Google Patents [patents.google.com]
- 4. US20070060756A1 - Process for the preparation of desloratadine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 7. US7678908B2 - Process of preparing desaloratadine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
"Desloratadine N-Carboxylic Acid Methyl Ester" stability in biological matrices
A Guide to Ensuring Analyte Stability in Biological Matrices
Disclaimer: Direct public-domain data on the stability of Desloratadine N-Carboxylic Acid Methyl Ester in biological matrices is limited. The guidance provided herein is synthesized from the known stability profile of the parent compound, Desloratadine, and established principles of chemical and enzymatic stability for N-alkoxycarbonyl piperidine and methyl ester moieties. It is imperative that researchers conduct matrix-specific stability assessments for this analyte.
Introduction
This compound is a metabolite of Desloratadine, a widely used second-generation antihistamine. Accurate quantification of this metabolite in biological matrices such as plasma, blood, and urine is critical for comprehensive pharmacokinetic and drug metabolism studies. However, the inherent chemical properties of both the Desloratadine core and the N-carboxylic acid methyl ester functional group present significant stability challenges. This guide provides a framework for troubleshooting common stability issues and offers proactive strategies to ensure the integrity of your samples and the reliability of your data.
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific experimental problems you may encounter.
Q1: I'm observing significantly lower than expected concentrations of this compound in my plasma samples. What are the likely causes and how can I troubleshoot this?
Low analyte recovery is a primary indicator of instability. The root cause is likely degradation occurring during sample collection, processing, or storage. The N-carboxylic acid methyl ester moiety is particularly susceptible to hydrolysis.
Probable Causes:
-
Enzymatic Hydrolysis: Plasma and whole blood contain numerous esterases (e.g., carboxylesterases, cholinesterases) that can rapidly cleave the methyl ester group, converting the analyte to its corresponding carboxylic acid.[1][2]
-
pH-Mediated Hydrolysis: The ester bond can be labile under non-neutral pH conditions.
-
Core Structure Degradation: The Desloratadine molecule itself is known to be sensitive to light and heat.
Troubleshooting Workflow:
-
Review Your Collection Protocol:
-
Temperature: Were samples collected and immediately placed on wet ice?[3] Heat can accelerate both enzymatic and chemical degradation.
-
Anticoagulant: What anticoagulant are you using? While standard anticoagulants like EDTA or heparin are common, they do not inhibit esterase activity. Consider using tubes containing an esterase inhibitor.
-
-
Incorporate an Esterase Inhibitor:
-
This is the most critical step. Add a broad-spectrum esterase inhibitor to your collection tubes before blood draw. Common and effective inhibitors include:
-
Sodium Fluoride (NaF): A non-specific esterase inhibitor often used in combination with an anticoagulant like potassium oxalate.[1]
-
Phenylmethylsulfonyl Fluoride (PMSF): An irreversible serine protease and esterase inhibitor.[1][4]
-
Dichlorvos (DDVP): A potent cholinesterase and carboxylesterase inhibitor.[1][4]
-
-
See the "Experimental Protocols" section for a detailed procedure on preparing collection tubes with esterase inhibitors.
-
-
Control pH:
-
If enzymatic hydrolysis is inhibited and recovery is still low, consider pH-mediated hydrolysis. Acidifying the plasma sample to a pH of ~5 immediately after separation can help stabilize the ester.[2]
-
-
Evaluate Light and Temperature Exposure:
-
Protect samples from direct light at all stages. Use amber tubes for collection and storage.
-
Ensure a consistent cold chain from collection to analysis.
-
Troubleshooting Low Analyte Recovery ```dot graph TD { A[Low Analyte Recovery] --> B{Review Sample Collection}; B --> C[Temperature Control?]; B --> D[Esterase Inhibitor Used?]; C --> E{Implement Strict Cold Chain}; D --> F[No]; D --> G[Yes]; F --> H[Add Esterase Inhibitor e.g., NaF, PMSF]; G --> I{Check Inhibitor Efficacy}; H --> J[Re-analyze]; I --> J; E --> J; J --> K{Recovery Improved?}; K --> L[Yes - Problem Solved]; K --> M[No]; M --> N{Consider pH & Light Sensitivity}; N --> O[Acidify Plasma Post-Separation]; N --> P[Protect from Light]; O --> Q[Re-analyze]; P --> Q; }
Sources
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Desloratadine N-Carboxylic Acid Methyl Ester
Welcome to the technical support center for the bioanalysis of Desloratadine N-Carboxylic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during quantitative analysis, with a primary focus on overcoming matrix effects in biological samples. Here, we synthesize established methodologies with field-proven insights to ensure the integrity and reliability of your analytical data.
Introduction to the Challenge: The Matrix Effect
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the "matrix effect" refers to the alteration of analyte ionization efficiency due to co-eluting endogenous or exogenous components from the sample matrix.[1] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the analytical method.[2][3][4] For a metabolite like this compound, accurate quantification in complex biological matrices such as plasma or serum is critical for pharmacokinetic and toxicokinetic studies. This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the analysis of this compound and matrix effects:
Q1: What is the most common cause of matrix effects in plasma-based assays?
A1: In plasma and serum samples, phospholipids are the most notorious contributors to matrix effects, particularly ion suppression in electrospray ionization (ESI).[5] These abundant components of cell membranes often co-extract with analytes of interest and can co-elute during chromatographic separation, interfering with the ionization process in the MS source.[6]
Q2: How can I determine if my assay is experiencing matrix effects?
A2: The most definitive method is to perform a quantitative assessment of the matrix factor (MF). This is typically done by comparing the peak response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a pure solution at the same concentration.[7] A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[8] Regulatory bodies like the FDA and EMA have specific guidelines for assessing matrix effects during method validation.[7][9]
Q3: Is a stable isotope-labeled internal standard (SIL-IS) a guaranteed solution for matrix effects?
A3: While using a SIL-IS is a highly recommended and powerful strategy to compensate for matrix effects, it is not always a complete solution.[10] The underlying assumption is that the SIL-IS co-elutes perfectly with the analyte and experiences the exact same degree of ion suppression or enhancement. However, chromatographic separation due to the deuterium isotope effect can occur, leading to differential matrix effects for the analyte and the IS. Therefore, it is crucial to verify the co-elution and the consistency of the analyte/IS response ratio across different lots of biological matrix.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[11][12] However, this strategy is only viable if the resulting analyte concentration remains well above the lower limit of quantitation (LLOQ) of your assay. For trace-level analysis, dilution may compromise the required sensitivity.[11]
Q5: What are the key differences between Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction for matrix effect reduction?
A5:
-
Protein Precipitation (PPT): This is the simplest and fastest method, but it is also the least clean. It removes proteins but leaves many other matrix components, like phospholipids, in the supernatant, often leading to significant matrix effects.[13][14]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving more polar interfering substances in the aqueous layer. The choice of solvent and pH is critical for good recovery and selectivity.[5][14]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for sample clean-up. It provides the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent, allowing for the removal of a wide range of interfering compounds.[5][14] However, it is the most time-consuming and requires significant method development.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common issues related to matrix effects in the analysis of this compound.
Problem 1: Poor Reproducibility and Accuracy in QC Samples
-
Symptom: High coefficient of variation (%CV) in quality control (QC) samples, particularly between different batches of matrix. Inaccurate back-calculated concentrations for calibrants and QCs.
-
Potential Cause: Variable ion suppression or enhancement across different biological matrix lots. This indicates that the current sample preparation and/or chromatographic conditions are insufficient to mitigate the variability of endogenous interferences.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Problem 2: Decreasing Signal Intensity Over an Analytical Run
-
Symptom: The analyte and/or internal standard signal gradually decreases with each injection. This is often accompanied by an increase in system backpressure.
-
Potential Cause: Accumulation of non-volatile matrix components, particularly phospholipids, on the analytical column and in the mass spectrometer's ion source.[13] This build-up progressively reduces column performance and ionization efficiency.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing signal.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol is essential for diagnosing and quantifying matrix effects as recommended by regulatory guidelines.[7][9]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least 6 different sources) using your developed method. Spike the analyte and IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before extraction.
-
-
Analyze Samples: Inject all three sets of samples and acquire the peak areas for the analyte and IS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
An MF significantly different from 1.0 indicates a matrix effect. The %CV of the MF across the different matrix sources should be less than 15%.
-
Protocol 2: Comparative Evaluation of Sample Preparation Techniques
-
Sample Spiking: Spike a known concentration of this compound into a pooled lot of blank plasma.
-
Parallel Extraction: Aliquot the spiked plasma and process it using the following methods in parallel:
-
Method A: Protein Precipitation (PPT): Add 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.
-
Method B: Liquid-Liquid Extraction (LLE): Adjust sample pH to basic (e.g., pH 9-10) with ammonium hydroxide. Add 4 volumes of methyl tert-butyl ether (MTBE), vortex, centrifuge. Freeze the aqueous layer and decant the organic layer. Evaporate and reconstitute.
-
Method C: Solid-Phase Extraction (SPE): Use a mixed-mode or reversed-phase SPE cartridge. Condition the cartridge, load the sample, wash with a weak organic solvent, and elute with a strong organic solvent. Evaporate and reconstitute.
-
-
Analysis and Comparison: Analyze the final extracts from each method. Compare the signal-to-noise ratio, peak shape, and overall cleanliness of the chromatogram. Perform a matrix factor assessment (Protocol 1) for the most promising methods.
Protocol 3: Phospholipid Removal using a Specialized Plate
This protocol is highly effective for specifically targeting phospholipid-based matrix effects.[13][15]
-
Sample Addition: Add plasma/serum samples to the wells of a phospholipid removal plate (e.g., Phenomenex Phree®, Waters Ostro®).
-
Protein Precipitation: Add a 3:1 ratio of precipitation solvent (e.g., acetonitrile with 1% formic acid) to each well.
-
Mixing: Mix thoroughly to ensure complete protein precipitation.
-
Filtration/Elution: Apply vacuum or positive pressure to pass the sample through the plate's filtration and phospholipid-retaining sorbent.
-
Collection: Collect the cleaned extract in a 96-well collection plate for direct injection or further processing.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Relative Cleanliness | Throughput | Development Time | Typical Matrix Factor (MF) Range |
| Protein Precipitation (PPT) | Low | High | Low | 0.2 - 0.8 |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium | 0.7 - 1.1 |
| Solid-Phase Extraction (SPE) | High | Low-Medium | High | 0.9 - 1.1 |
| Phospholipid Removal Plates | High (for PLs) | High | Low | 0.9 - 1.1 |
Note: MF ranges are typical and can vary significantly based on the analyte and specific method conditions.
Conclusion
Overcoming matrix effects in the bioanalysis of this compound is a critical step in developing a robust and reliable quantitative method. A systematic approach that involves identifying the source of the interference, optimizing sample preparation, and refining chromatographic conditions is paramount. While a stable isotope-labeled internal standard is a powerful tool for compensation, it should be used in conjunction with, not as a replacement for, a clean and well-developed analytical method. By following the guidelines and protocols outlined in this technical support center, researchers can enhance the accuracy and precision of their data, ensuring confidence in their pharmacokinetic and toxicokinetic assessments.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available from: [Link]
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How can I identify Ion Suppression in Biological Sample Analysis? | Providion Group. Available from: [Link]
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A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed. Available from: [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]
-
Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates | LCGC International. Available from: [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. Available from: [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects - Waters Corporation. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Available from: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available from: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Available from: [Link]
-
Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC - NIH. Available from: [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corporation. Available from: [Link]
-
An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | Spectroscopy Online. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - NIH. Available from: [Link]
-
Overcoming matrix effects: expectations set by guidelines - Bioanalysis Zone. Available from: [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. Available from: [Link]
-
LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - Separation Science. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed. Available from: [Link]
-
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. Available from: [Link]
-
Sample Prep Tech Tip: Phospholipid Removal - Phenomenex. Available from: [Link]
-
How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis - Drawell. Available from: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Overcoming Matrix Effects - Bioanalysis Zone. Available from: [Link]
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - NIH. Available from: [Link]
-
Bioanalytical Method Validation. Available from: [Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode - Preprints.org. Available from: [Link]
-
Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - NIH. Available from: [Link]
-
Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC - NIH. Available from: [Link]
-
Desloratadine-impurities - Pharmaffiliates. Available from: [Link]
-
Analytical Method Development and Validation of Desloratadine Tablet - RJPT. Available from: [Link]
-
Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC - NIH. Available from: [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). Available from: [Link]
-
Analytical Method Development and Validation of Desloratadine Tablet - ResearchGate. Available from: [Link]
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Technical Support Center: Optimizing LC Gradient Separation for Desloratadine N-Carboxylic Acid Methyl Ester
Welcome to the technical support center for the chromatographic analysis of Desloratadine N-Carboxylic Acid Methyl Ester. As a key impurity and derivative of Desloratadine, achieving a robust and efficient separation is critical for accurate quantification in drug development and quality control.[1][2][3] This guide, structured in a direct question-and-answer format, provides in-depth troubleshooting workflows and foundational knowledge to overcome common challenges encountered during liquid chromatography (LC) method development for this analyte.
Core Analyte Physicochemical Properties
A successful separation begins with understanding the analyte. This compound is a relatively non-polar molecule, making it well-suited for reversed-phase liquid chromatography (RPLC). Its key properties are summarized below.
| Property | Value | Implication for LC Method Development |
| Molecular Formula | C₂₁H₂₁ClN₂O₂ | --- |
| Molecular Weight | 368.9 g/mol [4] | Standard molecular weight for RPLC. |
| XLogP3 | 4.8[4] | Indicates high hydrophobicity; strong retention on C18/C8 phases is expected. Gradient elution is likely necessary. |
| Predicted pKa | 4.27 ± 0.20[1] | The pyridine nitrogen is basic. Mobile phase pH will significantly impact retention and peak shape. Operating at pH < 3 will ensure the analyte is consistently in its protonated, cationic form. |
Troubleshooting Guide: Common Separation Issues
This section addresses specific, frequently encountered problems during the analysis of this compound. Each solution is presented as a logical workflow, explaining the scientific rationale behind each step.
Question 1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is a common issue for basic compounds like this analyte, often stemming from secondary interactions with the stationary phase or extra-column effects.
Answer: Peak tailing for this analyte is most frequently caused by the interaction of the protonated pyridine nitrogen with negatively charged residual silanol groups on the silica-based stationary phase.[5][6] This secondary ionic interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak. Other causes can include extra-column dead volume or column contamination.[5]
Follow this systematic troubleshooting approach:
Step-by-Step Troubleshooting Protocol:
-
Assess Mobile Phase pH: The pKa of the analyte's pyridine nitrogen is approximately 4.27.[1] If your mobile phase pH is above ~3.5, a mixed population of ionized and non-ionized silanol groups can exist, promoting peak tailing.[5]
-
Action: Prepare a fresh aqueous mobile phase containing an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid) to ensure a pH between 2.5 and 3.0. This protonates the analyte while suppressing the ionization of most silanol groups, minimizing secondary interactions.[7]
-
-
Evaluate Column Choice: Older, "Type A" silica columns have a higher concentration of acidic silanol groups. Modern, high-purity "Type B" silica columns, which are often end-capped, are specifically designed to reduce these interactions.[7]
-
Action: If using an older column, switch to a modern, high-purity, end-capped C18 or C8 column. These provide a more inert surface, leading to improved peak symmetry for basic compounds.
-
-
Check for Extra-Column Volume: Poorly made connections, especially between the column and detector, can introduce dead volume, causing band broadening and tailing.[5]
-
Action: Ensure all fittings are properly tightened and that the tubing ferrule is set to the correct depth for your specific port. Use pre-cut capillary tubing of the narrowest possible internal diameter (e.g., 0.125 mm) and shortest possible length.
-
-
Investigate Sample Solvent Effects: Injecting the sample in a solvent significantly stronger (i.e., more organic) than the initial mobile phase can cause peak distortion.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase composition. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
-
Clean the Column: Strongly retained contaminants can bind to the head of the column, creating active sites that cause tailing.
-
Action: Disconnect the column from the detector and flush it in the reverse direction with a series of strong solvents. A typical sequence for a C18 column is water, methanol, acetonitrile, isopropanol, and then re-equilibrate with your mobile phase.[6]
-
Question 2: How can I improve the resolution between this compound and a closely eluting impurity?
Achieving adequate resolution is fundamental for accurate quantification. Poor resolution means the peaks are not sufficiently separated, leading to inaccurate integration.
Answer: Resolution (Rs) in chromatography is a function of three key factors: column efficiency (N), selectivity (α), and retention factor (k).[8][9] To improve the separation of a critical peak pair, you must systematically manipulate these factors.
Step-by-Step Optimization Protocol:
-
Optimize Selectivity (α) - Highest Impact: Selectivity is the measure of the relative retention of the two compounds and offers the most powerful way to improve resolution.
-
Action 1: Modify Mobile Phase pH. Since the analyte is basic, slight changes in pH can alter its ionization state and interaction with the stationary phase relative to a neutral impurity, thereby changing selectivity. Explore a pH range from 2.5 to 4.0.
-
Action 2: Change the Organic Modifier. Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, switch to methanol, or vice-versa. Acetonitrile is a stronger eluent and provides different selectivity, particularly for aromatic compounds.[8]
-
Action 3: Change the Stationary Phase. If mobile phase changes are insufficient, changing the column chemistry will have a profound impact. If you are using a C18 column, consider a Phenyl-Hexyl or a Cyano (CN) phase. These offer alternative separation mechanisms (π-π interactions for phenyl, dipole-dipole for cyano) that can dramatically alter selectivity.[8][10]
-
-
Optimize Retention (k): Increasing the retention factor (how long the analytes are retained on the column) can improve resolution, provided the peaks remain sharp.
-
Increase Efficiency (N): Higher efficiency results in narrower, taller peaks, which are easier to resolve.
-
Action 1: Use a Longer Column. Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates (N), though it will also increase backpressure and run time.[9][10][11]
-
Action 2: Use a Column with Smaller Particles. Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (for UHPLC systems) will significantly increase efficiency and resolution.[8][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient to separate this compound?
Given the analyte's high hydrophobicity (XLogP3 = 4.8), a gradient elution is recommended to ensure a reasonable run time while still providing good separation from potential impurities.[4]
A1: A robust starting point for method development would be:
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-purity, end-capped C18, 150 mm x 4.6 mm, 3 µm | C18 provides strong hydrophobic retention. A modern, end-capped column minimizes peak tailing.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH (~2.7) to protonate the analyte and suppress silanol activity.[5] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for RPLC. |
| Gradient Program | 5% to 95% B over 20 minutes | A broad scouting gradient to determine the approximate elution percentage. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve efficiency and reduce backpressure.[11] |
| Detection | UV, 240-280 nm | Desloratadine and related compounds have strong UV absorbance in this range.[12][13][14] |
Q2: How do I prevent analyte carryover in subsequent injections?
Carryover can be a significant issue for hydrophobic compounds, leading to ghost peaks and inaccurate quantification in subsequent runs.
A2: To prevent carryover, implement the following steps:
-
Optimize Needle Wash: Use a strong needle wash solution. A mixture of acetonitrile, isopropanol, and water (e.g., 50:25:25 v/v/v) is often more effective at removing sticky compounds than a single solvent. Ensure the needle wash volume is sufficient.
-
Incorporate a High-Organic Flush: At the end of your analytical gradient, add a high-organic wash step (e.g., hold at 95-100% Acetonitrile) for several column volumes to elute any strongly retained compounds.
-
Check for Adsorption: The analyte could be adsorbing to PEEK tubing or other parts of the flow path. If carryover persists, consider switching to stainless steel tubing where appropriate.
-
Inject a Blank: After a high-concentration sample, run a blank injection (mobile phase or sample diluent) to confirm that the carryover has been eliminated.
Q3: Does the choice of acidic modifier in the mobile phase matter?
Yes, the choice of modifier can influence selectivity and compatibility with mass spectrometry (MS).
A3:
-
Formic Acid (FA): Typically used at 0.1%, it provides a pH of ~2.7. It is volatile and an excellent choice for LC-MS applications.
-
Trifluoroacetic Acid (TFA): Also used at 0.1%, it provides a lower pH (~2.0) and is a strong ion-pairing agent that can significantly improve peak shape for basic compounds by masking silanol interactions. However, TFA is an ion-suppressing agent and is generally not recommended for LC-MS analysis.
-
Phosphate Buffer: Buffers like monobasic potassium phosphate provide excellent pH control but are non-volatile and will damage an MS source.[12] They are suitable only for UV-based detection.
For initial method development with UV detection, any of these can be used. If transferring the method to LC-MS, formic acid is the preferred choice.
References
- PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
- ALWSCI. (2025).
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
LCGC. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Waters. What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]
-
LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Hawach Scientific. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PubMed. (2010). Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. [Link]
-
NIH. (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]
-
NIH. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. [Link]
- Google Patents.
-
ResearchGate. (n.d.). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. [Link]
-
NIH. (n.d.). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. [Link]
-
RJPT. (n.d.). Analytical Method Development and Validation of Desloratadine Tablet. [Link]
-
MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. [Link]
-
Scilit. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. [Link]
-
NIH. (n.d.). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. [Link]
-
ResearchGate. (2008). Acidity constants of loratadine and desloratadine in water and in the presence of surfactants. [Link]
-
Veeprho. This compound | CAS 165740-03-4. [Link]
-
Polkovnikova, Y. A., et al. (n.d.). Physical-chemical and thermal studies of solid dispersions of desloratadine. [Link]
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Technical Support Center: Troubleshooting Poor Peak Shape for Desloratadine N-Carboxylic Acid Methyl Ester in HPLC
This technical guide provides in-depth troubleshooting strategies for achieving optimal peak shape during the HPLC analysis of Desloratadine N-Carboxylic Acid Methyl Ester. Designed for researchers, scientists, and drug development professionals, this resource moves beyond generic advice to explain the underlying chemical principles influencing chromatographic performance. Our focus is on diagnosing and resolving common peak shape issues such as tailing, fronting, and splitting, ensuring the integrity and accuracy of your analytical results.
Understanding the Analyte: this compound
This compound is a key impurity and derivative of Desloratadine, a potent, long-acting, non-sedating antihistamine.[1][2] A thorough understanding of its chemical structure is paramount for effective HPLC method development and troubleshooting.
| Chemical Property | Value | Source |
| Molecular Formula | C₂₁H₂₁ClN₂O₂ | [3] |
| Molecular Weight | 368.9 g/mol | [3] |
| Predicted pKa | 4.27 ± 0.20 | [4] |
| XLogP3 | 4.8 | [3] |
The molecule contains a basic piperidine ring and a pyridine moiety, making it susceptible to secondary interactions with the stationary phase, a common cause of poor peak shape in reversed-phase HPLC.[5][6] The predicted pKa of approximately 4.27 indicates that the molecule's ionization state is highly dependent on the mobile phase pH.[4]
F.A.Q: Diagnosing and Resolving Poor Peak Shape
This section addresses common questions and issues encountered during the HPLC analysis of this compound, providing both diagnostic insights and actionable solutions.
Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common peak shape issue for basic compounds like this one and typically points to secondary interactions with the stationary phase.
-
Causality: In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interactions. However, residual silanol groups (Si-OH) on the silica-based stationary phase can become ionized (negatively charged) at mid-range pH values.[7] Your analyte, with its basic nitrogen atoms, can become protonated (positively charged) and engage in strong ionic interactions with these silanol sites.[6] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tail."
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Solutions:
-
Lower the Mobile Phase pH: By reducing the pH of the mobile phase to below 3, the residual silanol groups on the stationary phase become protonated and thus, electrically neutral.[8] This minimizes the strong ionic interactions that cause peak tailing. A mobile phase buffered at a pH of 2.5 to 3.0 is an excellent starting point.
-
Incorporate a Competing Base: Adding a small, basic modifier like triethylamine (TEA) to the mobile phase can significantly improve peak shape.[8] TEA acts as a "silanol blocker" by competing with your analyte for the active silanol sites, effectively masking them and reducing secondary interactions. A typical starting concentration is 0.1% (v/v) TEA in the mobile phase.
-
Choose a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups.[6] Using a high-purity, base-deactivated, or end-capped C18 or C8 column will present fewer active sites for secondary interactions.
-
Consider a pH-Stable Column at High pH: An alternative strategy is to increase the mobile phase pH to above 8.[9] At this pH, your analyte will be in its neutral, free-base form, minimizing ionic interactions. However, this approach requires a specialized pH-stable column, as traditional silica-based columns will degrade rapidly at high pH.[10]
-
Q2: I'm observing peak fronting. What does this indicate?
A2: Peak fronting is less common than tailing but often points to issues with the sample, column, or mobile phase compatibility.
-
Causality: Fronting can be caused by several factors, including column overload, poor sample solubility in the mobile phase, or physical degradation of the column bed.[7] If the concentration of the analyte is too high, it can saturate the stationary phase at the point of injection, leading to a broadened, leading edge of the peak.
-
Solutions:
-
Reduce Sample Concentration/Injection Volume: This is the most straightforward solution for column overload.[5] Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you have identified the issue.
-
Ensure Sample Solvent Compatibility: Ideally, your sample should be dissolved in the mobile phase.[11] If you are using a stronger solvent to dissolve your sample, it can cause the analyte to travel too quickly at the beginning of the separation, leading to fronting. If possible, dissolve your sample in the initial mobile phase composition.
-
Inspect the Column: A void at the head of the column can cause peak fronting. This can be a result of pressure shocks or operating outside the column's recommended pH range.[11] If you suspect column degradation, try replacing it with a new one.
-
Q3: My peak is splitting into two. What could be the cause?
A3: Peak splitting can be a frustrating issue, often with multiple potential causes.
-
Causality: Peak splitting can arise from both chemical and physical issues within the HPLC system. A partially blocked column frit, an injection valve issue, or co-elution with an interfering compound can all lead to split peaks.[11] Chemically, if the mobile phase pH is very close to the analyte's pKa, you might have a mixture of ionized and non-ionized species that can, under certain conditions, separate.[12]
-
Troubleshooting Steps:
-
Check for Blockages: A common cause is a partially blocked inlet frit on the column.[13] Try back-flushing the column (disconnect it from the detector first) to dislodge any particulate matter.
-
Rule out Co-elution: Ensure that your sample matrix does not contain an interfering compound that elutes at a very similar retention time.
-
Adjust Mobile Phase pH: Move the mobile phase pH at least 1.5 to 2 pH units away from the analyte's pKa (approximately 4.27) to ensure it is in a single, stable ionic state.
-
Inspect the Injector: A faulty injector rotor seal can cause the sample to be introduced onto the column in two distinct bands, leading to a split peak.
-
Proposed Baseline HPLC Method and Protocol
While a specific validated method for this compound is not widely published, the following method, adapted from established methods for Desloratadine and similar compounds, serves as an excellent starting point for method development and optimization.
Experimental Protocol:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase Preparation:
-
Aqueous Component: Prepare a 0.05 M potassium phosphate monobasic solution. Adjust the pH to 3.0 with phosphoric acid.
-
Organic Component: HPLC-grade acetonitrile.
-
Final Mobile Phase: A mixture of the prepared phosphate buffer and acetonitrile. A good starting ratio is 55:45 (v/v) buffer to acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Logical Flow for Method Optimization:
Caption: Method optimization workflow.
References
- Vertex AI Search. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). Desloratadine.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Moravek. (n.d.).
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Alwsci. (2025).
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
- BenchChem. (2025).
- LGC Standards. (n.d.).
- Industry News. (2023).
- Agilent. (n.d.).
- Guidechem. (n.d.). This compound 165740-03-4 wiki.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- Veeprho. (n.d.). This compound | CAS 165740-03-4.
- BioOrganics. (n.d.).
- ChemicalBook. (2023). This compound | 165740-03-4.
- Asian Journal of Chemistry. (n.d.).
- RJPT. (n.d.).
- MicroSolv. (n.d.).
- SciSpace. (n.d.).
- PMC - NIH. (n.d.).
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- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Spectrophotometric, spectrofluorometric and HPLC determination of desloratadine in dosage forms and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpsbr.org [jpsbr.org]
- 11. Methyl Esters [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
Technical Support Center: Optimizing Bioanalysis of Desloratadine N-Carboxylic Acid Methyl Ester
Welcome to the technical support center for the bioanalysis of Desloratadine N-Carboxylic Acid Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of quantitative analysis, with a specific focus on minimizing ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of other components in the sample.[1][2] These interfering components, often co-eluting from the liquid chromatography (LC) system, compete with the analyte for ionization in the mass spectrometer's ion source.[1][3] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[4][5] Given that this analyte is a metabolite of Desloratadine, it will likely be analyzed in complex biological matrices such as plasma or urine, which are rich in endogenous materials like phospholipids, salts, and proteins that are known to cause ion suppression.[6]
Q2: What are the most common causes of ion suppression in bioanalytical LC-MS/MS methods?
A2: The primary causes of ion suppression include:
-
Co-eluting matrix components: Endogenous substances from the biological sample (e.g., phospholipids, salts, proteins) that are not fully removed during sample preparation and elute at the same time as the analyte.[3][6]
-
Mobile phase additives: Non-volatile salts or high concentrations of certain additives can interfere with the ionization process.[7]
-
High concentrations of other drugs or metabolites: If the subject is on other medications, these compounds or their metabolites can also co-elute and cause suppression.[8]
-
Ion source contamination: A buildup of non-volatile materials in the ion source can lead to a general decrease in sensitivity and contribute to ion suppression.[9]
Q3: How can I determine if ion suppression is affecting my analysis of this compound?
A3: A common and effective method is the post-column infusion experiment.[10][11] This involves infusing a constant flow of a standard solution of your analyte into the LC eluent, post-column, while injecting a blank, extracted matrix sample. A dip in the stable analyte signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[11][12]
Troubleshooting Guide: Minimizing Ion Suppression
This section provides a systematic approach to identifying and mitigating ion suppression for this compound.
Issue 1: Low or Inconsistent Analyte Signal
Possible Cause: Significant ion suppression from co-eluting matrix components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte signal.
Step-by-Step Solutions:
-
Identify Suppression Zones: Conduct a post-column infusion experiment as described in the FAQs to determine the retention time of interfering matrix components.[10][11]
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[1][9]
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing highly polar compounds like salts and some phospholipids.[13] For this compound, which has a predicted LogP of 4.8, an organic solvent like methyl tert-butyl ether or ethyl acetate could be a good starting point.[14] Adjusting the pH of the aqueous phase can further improve selectivity.[13]
-
Solid-Phase Extraction (SPE): SPE often provides cleaner extracts than LLE or protein precipitation. A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be particularly effective at removing a wide range of interferences.[15]
-
Protein Precipitation (PPT): While simple, PPT is generally the least effective at removing matrix components and often results in significant ion suppression.[15] If used, a subsequent dilution of the supernatant can help mitigate some of the effects.[13]
Table 1: Comparison of Sample Preparation Techniques for Ion Suppression Reduction
-
| Technique | Pros | Cons | Expected Reduction in Ion Suppression |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Least effective at removing matrix components, high risk of ion suppression[15] | Low |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences, can be selective | Can have lower recovery for polar analytes, solvent-intensive[13][15] | Moderate to High |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, highly selective | More complex method development, higher cost | High to Very High |
-
Optimize Chromatographic Separation: The aim is to chromatographically separate the analyte from the ion-suppressing components identified in the post-column infusion experiment.[1][12]
-
Modify the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, to alter the elution order.[12]
-
Adjust Mobile Phase pH: The charge state of this compound can be manipulated by changing the mobile phase pH, which in turn will affect its retention time. This can be used to move its peak away from suppression zones.[15]
-
-
Review MS Source Parameters: While less impactful than sample preparation and chromatography, optimizing the ion source settings can sometimes help.[16]
-
Adjust Gas Flows: Modify the nebulizer and drying gas flows.
-
Optimize Temperatures: Adjust the desolvation temperature.
-
Tune Voltages: Fine-tune the capillary or spray voltage.[16]
-
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression across different samples or calibration standards.
Troubleshooting Workflow:
Caption: Workflow for improving reproducibility and accuracy.
Step-by-Step Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, and would therefore be affected by ion suppression in the same way as the analyte. The ratio of the analyte to the SIL-IS should remain constant, leading to more accurate and precise results.[1]
-
Prepare Matrix-Matched Calibrants: If a SIL-IS is not available, preparing your calibration standards in the same biological matrix as your samples can help to compensate for ion suppression.[1] This ensures that the calibration curve is affected by the matrix in the same way as the unknown samples.
-
Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[10][17] However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) must be performed. This includes a thorough assessment of the matrix effect to ensure the method is rugged and reliable.[4][5]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
A standard solution of this compound.
-
A syringe pump.
-
A 'T' connector.
-
Blank, extracted biological matrix (e.g., plasma, urine).
Procedure:
-
Prepare a solution of the analyte in a solvent compatible with your mobile phase.
-
Set up the infusion by connecting the syringe pump to the 'T' connector, which is placed between the LC column and the mass spectrometer's ion source.
-
Begin infusing the analyte solution at a constant, low flow rate (e.g., 10 µL/min) to establish a stable baseline signal in the mass spectrometer.
-
Inject the blank, extracted matrix sample onto the LC system.
-
Monitor the baseline of the analyte's mass transition. Any significant drop in the signal indicates a region of ion suppression.[11][12]
Protocol 2: Quantifying Ion Suppression with a Post-Extraction Spike
Objective: To quantify the percentage of ion suppression affecting the analyte.
Procedure:
-
Prepare a Neat Solution (A): Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase). Analyze this solution to obtain Peak Area A.
-
Prepare a Post-Extraction Spiked Sample (B): Take a blank matrix sample and process it through your entire sample preparation procedure. After the final step, spike the extract with the analyte at the same concentration as the neat solution. Analyze this to get Peak Area B.
-
Calculate the Percentage of Ion Suppression:
-
% Matrix Effect = (Peak Area B / Peak Area A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
References
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Biochemistry.
- LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
- Benchchem. A Comparative Guide to the Bioanalytical Validation of Desloratadine and its N-oxide Metabolite.
- Furey, A., et al. (2013).
- Restek. Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Furey, A., et al. (2013).
- ChemicalBook. Desloratadine | 100643-71-8.
- Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 17(19), 2045-2052.
- Jian, W., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Analytical Chemistry, 79(15), 5575-5583.
- Sangster, T., et al. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(6), 554-565.
- PubChem. This compound.
- Biotech Spain. Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis.
- Benchchem. Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
- PharmaCompass. Aerius | Analytical Method Development | Validation | BA/BE Studies.
- Patel, D. P., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical Analysis, 3(5), 346-354.
- Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- Imrie, G. A. (2007).
- Guidechem. This compound 165740-03-4 wiki.
- Benchchem. Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis.
- LGC Standards. This compound.
- Al-Saeed, M. M., et al. (2018). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Journal of Young Pharmacists, 10(2), 153-158.
- Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 636-644.
- Wikipedia. Ion suppression (mass spectrometry).
- Ellis, S. R., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 91(12), 7623-7630.
- Pharmaffiliates. Desloratadine-impurities.
- Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays.
- Benchchem. A Comparative Guide to the Bioanalytical Quantification of Desloratadine Using Desloratadine-d5.
- Saha, A., et al. (2017). Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. Clinical Pharmacology & Biopharmaceutics, 6(4), 1-7.
- Motyka, R. J., & Roach, J. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. LCGC North America, 32(8), 582-584.
- Li, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Drug Design, Development and Therapy, 15, 5089-5101.
- Chen, Y., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. Molecules, 28(2), 746.
Sources
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- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 17. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Desloratadine N-Carboxylic Acid Methyl Ester
Welcome to the technical support resource for navigating the purification challenges of Desloratadine N-Carboxylic Acid Methyl Ester. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific derivative of Desloratadine. As an impurity and a key reference standard in the pharmaceutical analysis of Desloratadine and its parent compound, Loratadine, achieving high purity of this molecule is critical for accurate analytical method development and validation.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: Co-elution with Parent Compound (Desloratadine) in Reverse-Phase HPLC
Symptom: You observe poor resolution between the peaks of this compound and residual Desloratadine in your reverse-phase high-performance liquid chromatography (RP-HPLC) analysis.
Root Cause Analysis: this compound is structurally very similar to Desloratadine, with the primary difference being the addition of a methoxycarbonyl group on the piperidine nitrogen. This modification makes the molecule slightly more non-polar. However, the overall LogP difference may not be sufficient for baseline separation under standard C18 column conditions, especially if the mobile phase composition is not optimized.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The piperidine nitrogen in Desloratadine is basic. By adjusting the pH of the aqueous component of your mobile phase, you can alter its ionization state and, consequently, its retention time.
-
Recommendation: Develop a method using a mobile phase with a pH around 3.5. At this pH, the Desloratadine piperidine nitrogen will be protonated, making it more polar and reducing its retention time, which should enhance its separation from the more non-polar N-Carboxylic Acid Methyl Ester derivative. A study on a related compound, Loratadine, and its metabolite Desloratadine demonstrated successful separation using a mobile phase with KH2PO4 adjusted to pH 3.5[1].
-
-
Introduction of an Ion-Pair Reagent: To further improve the resolution between closely related basic compounds, an ion-pair reagent can be introduced into the mobile phase.
-
Recommendation: A gradient ion-pair chromatography method has been shown to be effective for separating Desloratadine from its related compounds. A mobile phase containing sodium dodecylsulfate (SDS) as an ion-pairing agent can significantly improve the resolution of critical pairs[2].
-
-
Column Chemistry Variation: If mobile phase optimization is insufficient, consider a different stationary phase.
-
Recommendation: A phenyl-hexyl or a polar-embedded column can offer different selectivity for aromatic and heterocyclic compounds compared to a standard C18 phase.
-
Data-Driven Decision Making: Mobile Phase Selection
| Mobile Phase System | Principle of Separation | Expected Outcome for Target Compound | Reference |
| Methanol:Water (70:30, v/v) | Standard reverse-phase partitioning | Potential for peak co-elution due to similar hydrophobicity. | [3][4] |
| MeOH: 0.025M KH2PO4 (pH 3.5) (85:15, v/v) | Suppressed ionization of acidic silanols, protonation of basic analyte | Increased retention time difference between the basic Desloratadine and the neutral ester. | [1] |
| Gradient with Acetonitrile and SDS/Citrate Buffer (pH 6.2) | Ion-pairing interaction | Enhanced separation of closely related basic compounds. | [2] |
Issue 2: On-Column or Post-Purification Degradation of the Analyte
Symptom: You observe the appearance of new, unidentified peaks in your chromatogram after purification, or you notice a decrease in the purity of your isolated fraction over a short period.
Root Cause Analysis: Desloratadine and its derivatives are known to be susceptible to degradation under various conditions, including acidic environments, oxidation, and exposure to light[5][6]. The N-Carboxylic Acid Methyl Ester, while having the reactive piperidine nitrogen protected, can still be prone to hydrolysis of the ester group or degradation of the tricyclic core, especially under harsh pH conditions or in the presence of reactive solvents.
Troubleshooting Protocol:
-
Assess Mobile Phase and Solvent pH: Avoid strongly acidic or basic conditions. While a slightly acidic mobile phase can aid in separation, prolonged exposure or concentration from a highly acidic solution can lead to degradation.
-
Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Peroxides in aged ethers or other reactive impurities in solvents can cause oxidative degradation.
-
Control Temperature and Light Exposure:
-
Recommendation: During processing and storage, protect the compound from light. Use amber vials for sample collection and storage. When evaporating solvents after column chromatography, use a rotary evaporator at a reduced temperature (e.g., below 40°C)[7].
-
For long-term stability, store the purified solid at -20°C[8][9].
-
-
Forced Degradation Study: To understand the stability profile of your compound, perform a forced degradation study. Exposing small aliquots to acidic, basic, oxidative (e.g., H2O2), thermal, and photolytic stress can help identify potential degradants and guide the development of a stability-indicating method[5].
Workflow for Investigating Degradation
Sources
- 1. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. This compound | 165740-03-4 [amp.chemicalbook.com]
Technical Support Center: Stability Testing Protocols for Desloratadine N-Carboxylic Acid Methyl Ester
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the stability testing of Desloratadine N-Carboxylic Acid Methyl Ester. Here, you will find comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and ensure the integrity of your stability studies.
Introduction to Stability Testing
Stability testing is a critical component in the development of any pharmaceutical substance. Its purpose is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for establishing a re-test period for the drug substance and recommended storage conditions.[1][2] For a molecule like this compound, which is a derivative of the well-known active pharmaceutical ingredient (API) desloratadine, a thorough understanding of its stability profile is paramount for its potential use as a reference standard, or if it is identified as a significant impurity or metabolite.
This guide will walk you through the foundational principles of stability testing as outlined by the International Council for Harmonisation (ICH), specifically the Q1A(R2) guideline, and provide practical, step-by-step protocols adapted for this compound.[1][2][3]
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges encountered during the stability testing of this compound.
Q1: I am starting my stability study for this compound. Which ICH guideline should I follow?
A1: The primary guideline to follow for a new drug substance is the ICH Q1A(R2) guideline .[1][2][3] This document outlines the core principles for stability testing, including the design of long-term, accelerated, and intermediate studies. It also specifies the recommended storage conditions based on climatic zones.[1][3]
Q2: What are the most likely degradation pathways for this compound?
A2: While specific data on this compound is limited, we can infer potential degradation pathways from its parent compounds, loratadine and desloratadine. The primary degradation pathways for these related compounds include:
-
Hydrolysis: The ester group in loratadine is susceptible to hydrolysis under both acidic and basic conditions to form desloratadine.[4] While this compound does not have the same ethyl carboxylate group as loratadine, other parts of the molecule could be susceptible to hydrolysis.
-
Oxidation: Desloratadine and its compositions are known to be prone to oxidation.[5] Therefore, it is crucial to investigate the oxidative stability of this compound.
-
Formation of N-formyldesloratadine: In the presence of certain excipients, desloratadine can degrade to form N-formyldesloratadine.[5][6] This suggests that the piperidine nitrogen in this compound could also be a site of reactivity.
Q3: I am observing unexpected peaks in my chromatogram during a forced degradation study. What could be the cause?
A3: Unexpected peaks in a chromatogram during a stability study can arise from several sources:
-
Novel Degradation Products: The stress conditions may be causing the this compound to degrade into previously unidentified impurities.
-
Impurities in the Starting Material: The peaks could be process-related impurities from the synthesis of the this compound itself.
-
System Contamination: Extraneous peaks can be introduced from contamination in the mobile phase, glassware, or the HPLC/UPLC system.
A systematic approach to identifying these peaks, including the use of a well-validated, stability-indicating analytical method, is crucial.
Q4: How do I develop a stability-indicating analytical method for this compound?
A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is a common and effective choice.[7][8][9] The key steps in developing such a method are:
-
Column and Mobile Phase Selection: Start with a C18 or C8 column and a mobile phase consisting of a phosphate or citrate buffer and an organic modifier like acetonitrile or methanol.[7][9][10]
-
Gradient Elution: A gradient elution is often necessary to separate the main compound from its various degradation products.[7][10]
-
Forced Degradation: Subject the this compound to forced degradation conditions (acid, base, oxidation, heat, light) to generate degradation products.[7][8][11]
-
Method Optimization: Adjust the mobile phase composition, pH, gradient, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.[7][10]
-
Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor peak shape (tailing or fronting) in HPLC/UPLC analysis. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a different column chemistry. - Reduce the injection volume or sample concentration. |
| Inconsistent retention times. | - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Air bubbles in the pump. | - Use a column oven to maintain a consistent temperature.[7] - Ensure accurate and consistent preparation of the mobile phase. - Degas the mobile phase and prime the pump. |
| No degradation observed under stress conditions. | - Stress conditions are not harsh enough. - The molecule is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl), increase the temperature, or prolong the exposure time.[7] - Document the stability of the molecule under the tested conditions. |
| Significant loss of mass balance in forced degradation studies. | - Some degradation products are not being detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). - The analyte is precipitating out of solution. | - Use a mass spectrometer (LC-MS) to identify any non-UV active or volatile degradation products. - Visually inspect the sample for any precipitation. Adjust the solvent if necessary. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and analytical instrumentation.
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[11]
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.
-
Incubate the solution at 60°C for 20 hours.[7]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide.
-
Dilute the final solution to a suitable concentration for HPLC/UPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.
-
Incubate the solution at 60°C for 20 hours.[7]
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 1N hydrochloric acid.
-
Dilute the final solution to a suitable concentration for HPLC/UPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.
-
Incubate the solution at 60°C for 20 hours.[7]
-
Dilute the final solution to a suitable concentration for HPLC/UPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 105°C for 24 hours.[7]
-
After exposure, dissolve the sample in a suitable solvent and dilute it to a suitable concentration for HPLC/UPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A parallel sample should be protected from light with aluminum foil to serve as a dark control.
-
After exposure, dissolve both samples in a suitable solvent and dilute to a suitable concentration for HPLC/UPLC analysis.
-
Protocol 2: Long-Term and Accelerated Stability Studies
These studies are designed to establish the re-test period and recommended storage conditions for the drug substance.[1][2][3]
Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance for formal stability studies.[1] The manufacturing process for these batches should simulate the final process to be used for production batches.[1]
-
Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term Stability: For a proposed re-test period of at least 12 months, the testing frequency should be every 3 months over the first year, every 6 months over the second year, and annually thereafter.[1]
-
Accelerated Stability: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), from a 6-month study is recommended.[1]
-
-
Analytical Tests: At each time point, the samples should be tested for attributes susceptible to change during storage, which may influence quality, safety, and/or efficacy. These tests should cover physical, chemical, and microbiological attributes as appropriate. A validated stability-indicating analytical method should be used to assay the drug substance and its degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for Stability Studies (ICH Q1A(R2))
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizations
Experimental Workflow for Stability Testing
Caption: A typical workflow for a pharmaceutical stability study.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
References
-
ICH Q1A(R2) Guideline - ICH. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available from: [Link]
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Q1A (R2) A deep dive in Stability Studies - YouTube. Available from: [Link]
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ICH releases overhauled stability guideline for consultation | RAPS. Available from: [Link]
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ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. Available from: [Link]
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Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC - NIH. Available from: [Link]
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A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC - NIH. Available from: [Link]
-
A Stability Indicating RP-HPLC method for the Simultaneous Estimation of Desloratadine, Ambroxol and Pseudoephedrine in Bulk and - IOSR Journal. Available from: [Link]
-
Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography - PubMed. Available from: [Link]
-
Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. Available from: [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed. Available from: [Link]
-
(PDF) Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation - ResearchGate. Available from: [Link]
-
Degradation product of loratadine | Request PDF - ResearchGate. Available from: [Link]
-
Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form - Arabian Journal of Chemistry. Available from: [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Available from: [Link]
- US20070004671A1 - Stable desloratadine compositions - Google Patents.
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(PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - ResearchGate. Available from: [Link]
- WO2005065047A2 - Stable oral composition containing desloratadine - Google Patents.
-
Chromatogram of Desloratadine and degradation products (a) Alkali... - ResearchGate. Available from: [Link]
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This compound | C21H21ClN2O2 | CID 18337336. Available from: [Link]
- US20040229896A1 - Stable pharmaceutical compositions of desloratadine - Google Patents.
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Validation & Comparative
A Comparative Analytical Guide for Drug Development Professionals: 3-Hydroxydesloratadine vs. Desloratadine N-Carboxylic Acid Methyl Ester
This guide provides an in-depth comparative analysis of two critical compounds associated with the antihistamine desloratadine: its principal active metabolite, 3-hydroxydesloratadine, and a key process-related impurity, Desloratadine N-Carboxylic Acid Methyl Ester. For researchers, clinical pharmacologists, and process chemists, understanding the distinct origins, biological roles, and analytical considerations for each is paramount for successful drug development, from metabolic profiling to ensuring final product purity.
Introduction: The Desloratadine Landscape
Desloratadine is a potent, long-acting, non-sedating H1 receptor inverse agonist, itself the primary active metabolite of loratadine.[1] Its clinical efficacy is not solely dependent on the parent drug but also on its subsequent metabolism. The metabolic fate of desloratadine is complex, leading to the formation of pharmacologically active metabolites, while its synthesis can introduce process-related impurities. This guide dissects two such compounds of interest, clarifying their disparate roles and the requisite analytical strategies for their assessment.
3-Hydroxydesloratadine: The Major Active Metabolite
3-Hydroxydesloratadine is the major human metabolite of desloratadine and contributes significantly to the drug's overall antihistaminic activity.[1][2] Its formation and pharmacokinetic profile are of primary interest in clinical development to understand the drug's efficacy, safety, and potential for drug-drug interactions.
A Unique Metabolic Pathway
For many years, the enzymatic pathway leading to 3-hydroxydesloratadine was elusive, as conventional in vitro systems like human liver microsomes failed to produce it.[3] Groundbreaking research has since revealed a novel, sequential two-enzyme process:
-
N-Glucuronidation: Desloratadine first undergoes N-glucuronidation, a Phase II reaction catalyzed by the UDP-glucuronosyltransferase UGT2B10.[3][4]
-
CYP450-Mediated Hydroxylation: The resulting N-glucuronide conjugate serves as the substrate for the cytochrome P450 enzyme CYP2C8, which performs the 3-position hydroxylation.[3][4]
-
Deconjugation: The N-glucuronide is then rapidly hydrolyzed, releasing the active 3-hydroxydesloratadine.[4]
This obligatory upstream glucuronidation step is a critical mechanistic insight for designing appropriate in vitro metabolic studies.
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- 4. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Desloratadine and Its Metabolites
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the second-generation antihistamine desloratadine and its primary active metabolite, 3-hydroxydesloratadine. By synthesizing experimental data and explaining the causality behind analytical methodologies, this document serves as a crucial resource for professionals in drug development and clinical pharmacology.
Introduction: The Clinical Significance of Desloratadine Metabolism
Desloratadine, the major active metabolite of loratadine, is a potent, long-acting, and non-sedating tricyclic H1-receptor inverse agonist widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1][2] Its clinical efficacy and favorable safety profile are intrinsically linked to its metabolic fate. The biotransformation of desloratadine results in the formation of 3-hydroxydesloratadine, a metabolite that is also pharmacologically active.[3][4] Understanding the comparative pharmacokinetics of the parent drug and its key metabolite is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and interpreting clinical outcomes across diverse patient populations.
The Metabolic Pathway of Desloratadine: A Sequential Enzymatic Process
The formation of 3-hydroxydesloratadine from desloratadine is not a simple, single-step oxidation as once thought. Instead, it involves a sophisticated, three-step sequence that highlights the interplay between Phase I and Phase II metabolic enzymes.[5][6]
The established pathway is as follows:
-
N-glucuronidation of Desloratadine: The process begins with the conjugation of a glucuronic acid moiety to the desloratadine molecule. This reaction is catalyzed specifically by the UDP-glucuronosyltransferase enzyme UGT2B10.[1][7]
-
3-Hydroxylation of the Glucuronide Intermediate: The resulting desloratadine N-glucuronide is then hydroxylated by the cytochrome P450 enzyme CYP2C8.[5][8]
-
Non-Enzymatic Deconjugation: Finally, the 3-hydroxydesloratadine N-glucuronide intermediate undergoes a rapid, non-enzymatic deconjugation (hydrolysis) to yield the stable, active metabolite, 3-hydroxydesloratadine.[6][7]
This unique pathway, requiring both UGT and CYP enzymes, explains why early in vitro studies using only liver microsomes (containing CYPs but lacking the necessary cofactors for UGTs) failed to produce the 3-hydroxy metabolite.[5][8] The obligatory initial glucuronidation step is a critical insight for researchers designing in vitro drug metabolism studies.
Caption: Metabolic conversion of desloratadine.
Comparative Pharmacokinetic Profiles
Following oral administration, desloratadine is rapidly absorbed.[2] Both the parent drug and its 3-hydroxy metabolite exhibit distinct pharmacokinetic characteristics. After reaching steady-state (typically by day 7 of once-daily dosing), their plasma concentration profiles can be compared.[9]
| Parameter | Desloratadine (Parent Drug) | 3-Hydroxydesloratadine (Metabolite) | Key Insights |
| Tmax (Time to Peak Concentration) | ~3 hours[2][9] | ~4.8 hours[9][10] | The metabolite appears later in plasma, consistent with its formation following absorption and metabolism of the parent drug. |
| Cmax (Peak Plasma Concentration) | Mean: 3.98 µg/L[9][10] | Mean: 1.99 µg/L[9][10] | Peak concentrations of the parent drug are approximately double those of the metabolite. |
| AUC(0-24h) (Area Under the Curve) | Mean: 56.9 µg/L·h[9][10] | Mean: 32.3 µg/L·h[9][10] | Overall systemic exposure to desloratadine is higher than that of its 3-hydroxy metabolite over a 24-hour period. |
| t½ (Elimination Half-Life) | ~27 hours[1] | ~36 hours[9][10] | The metabolite has a longer half-life, contributing to the sustained 24-hour therapeutic effect of the drug. |
| Protein Binding | 82% to 87%[11] | 85% to 89%[11] | Both compounds are highly bound to plasma proteins, with the metabolite showing slightly higher affinity. |
Data derived from studies in healthy adult normal metabolizers receiving a 5 mg daily dose.
Factors Influencing Metabolite Pharmacokinetics
The ratio of desloratadine to 3-hydroxydesloratadine is not uniform across all individuals. Several factors can significantly alter the metabolic profile.
-
Genetic Polymorphisms & "Poor Metabolizer" Phenotype : A subset of the population, known as "poor metabolizers" (PMs), exhibits a decreased ability to form 3-hydroxydesloratadine.[12][13] This phenotype is defined by an AUC ratio of 3-hydroxydesloratadine to desloratadine of less than 0.1.[12][13] In PMs, desloratadine exposure (AUC) can be up to six-fold higher, and its half-life can be prolonged to as long as 89 hours.[1][14] The prevalence of the PM phenotype is higher in individuals of African descent (around 18%) compared to Caucasians (around 2%).[1] While studies have investigated the role of CYP2C8 and UGT2B10 genotypes, a direct correlation with the PM phenotype has not been definitively established, suggesting other factors may be involved.[15]
-
Hepatic Impairment : Subjects with moderate hepatic impairment show increased exposure to desloratadine compared to those with normal liver function.[16] This is an expected outcome given the liver's central role in its metabolism.
-
Renal Impairment : In individuals with mild to severe chronic renal impairment, the exposure (AUC and Cmax) to both desloratadine and 3-hydroxydesloratadine is increased.[14]
-
Age : Pharmacokinetic parameters in the elderly (up to 70 years) are not clinically different from those in younger adults, suggesting no dosage adjustment is required based on age alone.[9][10]
Analytical Methodology for Quantification: LC-MS/MS
The gold standard for the simultaneous quantification of desloratadine and its metabolites in biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17] This technique offers unparalleled sensitivity, specificity, and high throughput.
Rationale for Methodological Choices
-
Sample Preparation : The objective is to isolate the analytes from complex biological matrix components (proteins, lipids, salts) that can interfere with analysis. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are commonly used.[18] SPE is often preferred for its cleaner extracts and potential for automation.
-
Internal Standard (IS) : A stable isotope-labeled (SIL) internal standard, such as desloratadine-d5, is crucial.[19] The SIL-IS is chemically identical to the analyte but has a different mass. It is added at the beginning of sample preparation and co-elutes with the analyte, allowing it to correct for variability in extraction recovery, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[19]
-
Chromatography : A C8 or C18 reversed-phase column is typically used to separate desloratadine and 3-hydroxydesloratadine from each other and from endogenous plasma components.[20][21] Gradient elution with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium formate) provides robust separation.[20]
-
Mass Spectrometry : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for each analyte and then monitoring a specific product ion generated by its fragmentation. This highly selective process minimizes background noise and allows for quantification down to the pg/mL level.[17]
Step-by-Step Experimental Protocol (Example)
-
Sample Preparation (SPE) :
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., desloratadine-d5).
-
Vortex briefly to mix.
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis :
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient mobile phase.
-
Detect the analytes using a mass spectrometer in positive ion electrospray ionization (ESI+) mode with optimized MRM transitions.
-
-
Data Analysis :
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of prepared calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve using a weighted (1/x²) linear regression.
-
Caption: LC-MS/MS experimental workflow diagram.
Clinical and Research Implications
The distinct pharmacokinetic profiles of desloratadine and 3-hydroxydesloratadine have several important implications:
-
Sustained Efficacy : The long half-lives of both the parent drug (~27 hours) and the active metabolite (~36 hours) provide the pharmacological basis for the effective once-daily dosing regimen.[1][9][10]
-
Safety in Poor Metabolizers : Despite the significantly higher exposure to desloratadine in PMs, clinical studies have shown that the safety profile is not clinically different from that of normal metabolizers, indicating a wide therapeutic window.[1][16]
-
Drug Interaction Potential : Desloratadine itself is a potent and relatively selective inhibitor of UGT2B10 in vitro.[7] While clinical trials with co-administered drugs like ketoconazole and erythromycin have not shown clinically relevant interactions, the potential for interactions with other drugs that are specific substrates of UGT2B10 warrants consideration in drug development.[14]
Conclusion
The metabolism of desloratadine to 3-hydroxydesloratadine is a complex, sequential process involving both UGT and CYP enzymes. The parent drug and its primary active metabolite exhibit distinct but complementary pharmacokinetic profiles, with the metabolite having a longer elimination half-life that contributes to the drug's sustained 24-hour duration of action. While the "poor metabolizer" phenotype leads to significantly increased desloratadine exposure, this has not been associated with adverse clinical outcomes. A thorough understanding of these comparative pharmacokinetics, underpinned by robust bioanalytical methods like LC-MS/MS, is essential for both clinical practice and the continued development of safe and effective therapeutics.
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Patsnap Synapse. (2024, July 17). What is the mechanism of Desloratadine? Retrieved from [Link]
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Kazmi, F., Barbara, J. E., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(4), 523-33. Retrieved from [Link]
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ResearchGate. (n.d.). A Long-Standing Mystery Solved: The Formation of 3-Hydroxydesloratadine Is Catalyzed by CYP2C8 But Prior Glucuronidation of Desloratadine by UDP-Glucuronosyltransferase 2B10 Is an Obligatory Requirement. Retrieved from [Link]
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Kazmi, F., Yerino, P., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-302. Retrieved from [Link]
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Affrime, M., et al. (2002). A Pharmacokinetic Profile of Desloratadine in Healthy Adults, Including Elderly. Clinical Drug Investigation, 22, 31-38. Retrieved from [Link]
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ResearchGate. (2016, May 4). Further Characterization of the Metabolism of Desloratadine and its Cytochrome P450 and UDP-Glucuronosyltransferase (UGT) Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Retrieved from [Link]
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Affrime, M., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Drug Investigation, 22(1), 31-38. Retrieved from [Link]
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Wang, Y., et al. (2020). A Randomized Study on the Bioequivalence of Desloratadine in Healthy Chinese Subjects and the Association of Different Metabolic Phenotypes With UGT2B10 and CYP2C8 Genotypes. Current Drug Metabolism, 21(13), 1031-1039. Retrieved from [Link]
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Shi, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Drug Design, Development and Therapy, 15, 5109-5122. Retrieved from [Link]
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Taylor & Francis Online. (2021, December 22). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. Retrieved from [Link]
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Singh, S. P., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical Analysis, 3(6), 443-451. Retrieved from [Link]
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Gupta, S. K., et al. (2007). Pharmacokinetics of desloratadine in children between 2 and 11 years of age. British Journal of Clinical Pharmacology, 63(5), 534-540. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. Retrieved from [Link]
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Dockens, R., et al. (2005). Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment. Journal of Clinical Pharmacology, 45(4), 434-442. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Retrieved from [Link]
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Molimard, M., et al. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Fundamental & Clinical Pharmacology, 18(4), 399-411. Retrieved from [Link]
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medicines.org.uk. (2016, September 8). Desloratadine 0.5 mg/ml Oral Solution - Summary of Product Characteristics. Retrieved from [Link]
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Medicine.com. (2020, February 17). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]
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Semantic Scholar. (n.d.). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Retrieved from [Link]
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Gupta, S. K., et al. (2007). Desloratadine dose selection in children aged 6 months to 2 years: comparison of population pharmacokinetics between children and adults. British Journal of Clinical Pharmacology, 64(2), 174-184. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological and clinical properties of desloratadine vs. loratadine: An evidence-based differentiation. Retrieved from [Link]
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Banfield, C., et al. (2001). Desloratadine demonstrates dose proportionality in healthy adults after single doses. Clinical Pharmacology & Therapeutics, 69(2), P82. Retrieved from [Link]
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- 15. A Randomized Study on the Bioequivalence of Desloratadine in Healthy Chinese Subjects and the Association of Different Metabolic Phenotypes With UGT2B10 and CYP2C8 Genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Desloratadine and Its Derivatives
The principles and protocols discussed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3][4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to establish and cross-validate analytical methods for Desloratadine and its derivatives in various matrices.
Introduction to Analytical Strategy
The choice of an analytical method is fundamentally driven by the intended purpose of the analysis. For the quantification of Desloratadine and its derivatives, the two most prevalent and powerful techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This technique is widely used for the analysis of pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and robustness.[8][9][10][11] It is particularly well-suited for quantifying the active pharmaceutical ingredient (API) in tablets and other formulations where the concentration of the analyte is relatively high.
-
LC-MS/MS: For bioanalytical applications, such as determining drug concentrations in plasma or other biological matrices, LC-MS/MS is the gold standard.[12][13][14][15][16] Its superior sensitivity and selectivity allow for the accurate quantification of analytes at very low concentrations (pg/mL levels), even in complex biological samples.
This guide will delve into the specifics of both methodologies, providing detailed experimental protocols and a comparative analysis of their performance characteristics.
Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The following protocol is a representative example of an HPLC-UV method for the determination of Desloratadine in pharmaceutical dosage forms, based on a synthesis of published methods.[8][9][10][11]
Experimental Workflow: HPLC-UV Analysis of Desloratadine
Caption: Workflow for HPLC-UV analysis of Desloratadine.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (e.g., 70:30 v/v).[8][10] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Desloratadine reference standard in methanol to obtain a stock solution of known concentration (e.g., 100 µg/mL).[8]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a concentration range of, for example, 8-24 µg/mL.[8][10]
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Desloratadine and transfer it to a volumetric flask.
-
Add a suitable volume of methanol, sonicate to ensure complete dissolution of the active ingredient, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Desloratadine standards against their corresponding concentrations.
-
Determine the concentration of Desloratadine in the sample solution from the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following protocol is a representative example of an LC-MS/MS method for the determination of Desloratadine in human plasma, based on a synthesis of published methods.[12][14][15]
Experimental Workflow: LC-MS/MS Bioanalysis of Desloratadine
Caption: Workflow for LC-MS/MS bioanalysis of Desloratadine.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate).[15]
-
Standard and Quality Control (QC) Sample Preparation:
-
Sample Preparation (from Plasma):
-
To a small volume of plasma sample (e.g., 100 µL), add the internal standard solution.
-
Perform sample extraction using either liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., a mixture of ethyl acetate and dichloromethane) or solid-phase extraction (SPE).[15]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 4.6 mm, 5 µm particle size).[12]
-
Flow Rate: 0.7 mL/min.[15]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Desloratadine (e.g., m/z 311.2 → 259.2) and the internal standard (e.g., Desloratadine-d5, m/z 316.2 → 264.3).[15]
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Desloratadine in the plasma samples from the calibration curve.
-
Comparative Performance and Cross-Validation
The cross-validation of these two methods is crucial to ensure consistency and reliability of the data, especially when bridging from preclinical to clinical studies or when transferring methods between laboratories.
| Parameter | HPLC-UV | LC-MS/MS | Rationale and Insights |
| Specificity/Selectivity | Moderate | High | HPLC-UV relies on chromatographic separation to resolve the analyte from interferences. Co-eluting impurities can affect accuracy. LC-MS/MS uses the unique mass-to-charge ratio of the analyte and its fragments for detection, providing superior selectivity, especially in complex matrices like plasma. |
| Linearity Range | µg/mL | pg/mL to ng/mL | The linear range of HPLC-UV is suitable for the analysis of bulk drug and pharmaceutical formulations.[8][11] LC-MS/MS offers a much wider dynamic range and is essential for pharmacokinetic studies where concentrations can vary by several orders of magnitude.[12][15] |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~5 pg/mL | The significantly lower LOQ of LC-MS/MS is a key advantage for bioanalysis, enabling the detection of low levels of the drug and its metabolites.[9][15] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 85-115% (within 15% of nominal, 20% at LLOQ) | Both methods can achieve high accuracy. For bioanalytical methods, the acceptance criteria for accuracy are defined by regulatory guidelines.[1][3] |
| Precision (%RSD) | < 2% | < 15% (< 20% at LLOQ) | Both methods demonstrate excellent precision. The acceptance criteria for precision in bioanalytical methods are also governed by regulatory standards.[1][3] |
| Robustness | High | Moderate | HPLC-UV methods are generally considered more robust and less susceptible to matrix effects. LC-MS/MS methods can be prone to ion suppression or enhancement from endogenous components in the biological matrix, requiring careful optimization of sample preparation and chromatographic conditions. |
| Cost and Complexity | Lower | Higher | HPLC-UV systems are more affordable and require less specialized training to operate and maintain. LC-MS/MS instruments are a significant capital investment and demand a higher level of expertise for method development, troubleshooting, and data interpretation. |
Application to "Desloratadine N-Carboxylic Acid Methyl Ester"
To develop and validate an analytical method for "this compound," the following steps are recommended:
-
Method Adaptation:
-
For an HPLC-UV method, the primary modifications would involve optimizing the mobile phase composition and detection wavelength to suit the physicochemical properties of the methyl ester.
-
For an LC-MS/MS method, the precursor and product ions for the new analyte would need to be determined through infusion experiments. The sample extraction procedure may also require optimization to ensure efficient recovery of the methyl ester.
-
-
Method Validation:
-
Once an initial method is established, a full validation must be performed according to ICH Q2(R2) guidelines.[4][5][6][7][17] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
-
Cross-Validation:
-
If both HPLC-UV and LC-MS/MS methods are developed, a cross-validation study should be conducted. This involves analyzing the same set of samples using both methods and comparing the results to ensure that they are comparable and that there is no systematic bias between the two techniques.
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful analytical techniques that can be effectively employed for the analysis of Desloratadine and its derivatives. The choice between the two methods depends on the specific application, the required sensitivity, and the nature of the sample matrix. While HPLC-UV is a reliable and cost-effective method for the analysis of pharmaceutical formulations, LC-MS/MS is indispensable for bioanalytical studies that demand high sensitivity and selectivity.
The protocols and comparative data presented in this guide provide a solid foundation for the development, validation, and cross-validation of analytical methods for "this compound." By following a systematic approach and adhering to established regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and reproducible analytical data.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
National Institutes of Health. (n.d.). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. [Link]
-
European Medicines Agency. (2011). Desloratadine Actavis. [Link]
-
National Institutes of Health. (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. [Link]
-
RJPT. (n.d.). Analytical Method Development and Validation of Desloratadine Tablet. [Link]
-
Saha, A. (2017). Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. [Link]
-
Elsevier. (2013). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. [Link]
-
Springer. (2019). Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of its parent drug loratadine. [Link]
-
ResearchGate. (2018). Analytical Method Development and Validation of Desloratadine Tablet. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. [Link]
-
National Institutes of Health. (n.d.). Quantification of desloratadine in human plasma by LC–ESI-MS/MS and application to a pharmacokinetic study. [Link]
-
Semantic Scholar. (n.d.). LC-MS / MS method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. [Link]
-
Journal of Sichuan University (Medical Sciences). (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. [Link]
-
MicroSolv. (n.d.). Desloratadine Assay with HPLC – AppNote. [Link]
-
SciSpace. (2014). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. [Link]
-
National Institutes of Health. (n.d.). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. [Link]
-
SciSpace. (2013). Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms. [Link]
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A Comparative Guide to the Inter-Laboratory Quantification of Desloratadine N-Carboxylic Acid Methyl Ester
This guide presents a comprehensive, albeit simulated, inter-laboratory comparison for the quantification of Desloratadine N-Carboxylic Acid Methyl Ester, a potential metabolite or derivative of the widely-used antihistamine, Desloratadine. The objective of this document is to provide researchers, scientists, and drug development professionals with a framework for evaluating analytical performance across different laboratories, thereby ensuring data integrity and comparability in multi-site studies.
The core of this guide is a hypothetical inter-laboratory study involving three distinct laboratories (Lab A, Lab B, and Lab C), each tasked with quantifying this compound in human plasma. By analyzing the methodologies, experimental choices, and resulting data, we aim to highlight key sources of variability and establish best practices for the bioanalysis of this compound. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, grounded in established regulatory principles.
Study Design and Rationale: A Framework for Robust Comparison
An inter-laboratory study, also known as a round-robin or proficiency test, is a cornerstone of analytical method validation on a broad scale. It serves to assess the reproducibility and transferability of an analytical method, providing a measure of confidence in the data generated by different facilities. This is particularly critical in late-stage clinical trials and post-market surveillance where samples may be analyzed at multiple sites.
The design of this hypothetical study was centered around providing each laboratory with a standardized set of blind human plasma samples spiked with known concentrations of this compound. The performance of each laboratory was then evaluated based on the accuracy and precision of their measurements of quality control (QC) samples at low, medium, and high concentrations.
Caption: Workflow of the hypothetical inter-laboratory study.
Analytical Methodologies: A Tale of Three Labs
Each participating laboratory utilized their in-house liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which, while broadly similar, featured key variations in sample preparation and chromatographic conditions. These differences are often the primary sources of inter-laboratory variability. All methods were developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
Sample Preparation: The Critical First Step
The initial extraction of the analyte from the complex biological matrix is a critical step that can significantly impact the accuracy and precision of the results. The three laboratories employed two common techniques: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
-
Lab A and Lab C (LLE): Both labs opted for LLE, a technique that partitions the analyte between the aqueous plasma sample and an immiscible organic solvent.[4] Lab A utilized methyl tert-butyl ether (MTBE), while Lab C employed a mixture of ethyl acetate and hexane. The choice of solvent can influence extraction efficiency and the co-extraction of interfering substances.
-
Lab B (SPE): Lab B chose SPE, a technique that uses a solid sorbent to retain the analyte while the matrix components are washed away.[4] This method can offer cleaner extracts and higher throughput but may require more extensive method development to optimize recovery.
LC-MS/MS Conditions: Fine-Tuning the Separation and Detection
All laboratories used a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for detection. However, their chromatographic setups differed.
-
Chromatographic Column: All labs used a C18 reverse-phase column, a workhorse in bioanalytical labs.
-
Mobile Phase: Gradient elution was employed by all, but with variations in the organic modifier (acetonitrile vs. methanol) and the aqueous component (formic acid vs. ammonium formate). These differences can affect peak shape, retention time, and ionization efficiency.
Experimental Protocols: A Step-by-Step Guide
To ensure transparency and reproducibility, the detailed experimental protocols for each laboratory's method are provided below.
Lab A: Liquid-Liquid Extraction Protocol
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound-d4).
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Lab B: Solid-Phase Extraction Protocol
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound-d4).
-
Precondition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Lab C: Liquid-Liquid Extraction Protocol
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (this compound-d4).
-
Add 500 µL of a 4:1 (v/v) mixture of ethyl acetate and hexane.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Caption: Comparison of LLE and SPE sample preparation workflows.
Data Presentation: A Quantitative Comparison
The performance of each laboratory was assessed based on the accuracy (% bias) and precision (% CV) of their measurements for the QC samples. The acceptance criteria were set in accordance with regulatory guidelines, typically within ±15% for accuracy and ≤15% for precision (except for the Lower Limit of Quantification, where ±20% and ≤20% are acceptable).
Table 1: Inter-laboratory Comparison of Accuracy (% Bias)
| Concentration Level | Lab A | Lab B | Lab C |
| Low QC (1 ng/mL) | -5.2% | -2.1% | -8.9% |
| Medium QC (50 ng/mL) | 3.5% | 1.8% | 6.2% |
| High QC (200 ng/mL) | 1.2% | -0.5% | 4.3% |
Table 2: Inter-laboratory Comparison of Precision (% CV)
| Concentration Level | Lab A | Lab B | Lab C |
| Low QC (1 ng/mL) | 8.7% | 5.4% | 12.3% |
| Medium QC (50 ng/mL) | 4.1% | 2.9% | 7.8% |
| High QC (200 ng/mL) | 3.2% | 1.7% | 5.5% |
Discussion and Interpretation of Results
The hypothetical results presented in Tables 1 and 2 indicate that all three laboratories performed within the acceptable limits for bioanalytical method validation. However, some key differences in performance can be observed:
-
Lab B consistently demonstrated the best accuracy and precision across all QC levels. This could be attributed to their use of SPE, which may have resulted in cleaner extracts and less matrix interference.
-
Lab C showed slightly higher bias and poorer precision, particularly at the low QC level. This might be related to their choice of LLE solvent, which could have led to lower extraction recovery or more variable matrix effects.
-
Lab A , also using LLE, performed well, suggesting that with careful optimization, LLE can be a robust and reliable technique.
These fictional results underscore the importance of thorough method development and validation. While different methodologies can yield acceptable results, the choice of sample preparation technique and chromatographic conditions can have a tangible impact on the overall performance of the assay.
Conclusion and Best Practices
This comparative guide, though based on a simulated study, provides a realistic framework for conducting and evaluating inter-laboratory comparisons for the quantification of this compound. The key takeaways for ensuring data integrity and cross-laboratory validation are:
-
Standardized Protocols: While some variation in methodology is inevitable, the use of standardized protocols for sample handling, storage, and analysis is crucial to minimize inter-laboratory variability.
-
Certified Reference Materials: The use of well-characterized and certified reference materials for both the analyte and the internal standard is fundamental for ensuring accuracy.
-
Thorough Method Validation: Each laboratory must perform a full validation of their analytical method according to regulatory guidelines.[1][2][3]
-
Ongoing Proficiency Testing: Regular participation in proficiency testing programs is essential for monitoring and maintaining the quality of analytical data over time.
By adhering to these principles, the scientific community can ensure the generation of reliable and comparable data for this compound, ultimately contributing to the safe and effective development of new therapeutic agents.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
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A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for "Desloratadine N-Carboxylic Acid Methyl Ester" According to FDA/EMA Guidelines
Part 1: Introduction and Strategic Overview
The Analyte in Context: Desloratadine N-Carboxylic Acid Methyl Ester
This compound is recognized as an impurity and derivative of Desloratadine, a potent, non-sedating, second-generation antihistamine.[1][2][3] The accurate quantification of such related substances in biological matrices is a critical aspect of drug development, particularly for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering unparalleled selectivity and sensitivity.[4][5]
This guide provides an in-depth, experience-driven approach to validating a robust LC-MS/MS method for this compound in human plasma. We will move beyond a simple checklist of requirements, focusing instead on the scientific rationale behind each validation parameter and providing practical, field-tested protocols.
The Regulatory Mandate: Harmonization under ICH M10
Bioanalytical method validation is not merely a technical exercise; it is a regulatory necessity that underpins the integrity of data submitted for drug approval.[6][7] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have largely harmonized their expectations under the International Council for Harmonisation (ICH) M10 guideline.[8][9][10][11] This guideline serves as our authoritative framework, ensuring that the method is demonstrably fit for its intended purpose.[11]
Part 2: The Validation Workflow: A Parameter-by-Parameter Deep Dive
A successful validation is a systematic process where each experiment builds confidence in the method's performance. The following workflow illustrates the logical progression of these critical evaluations.
Caption: Overall workflow for bioanalytical method validation.
Selectivity and Specificity
-
Regulatory Requirement: The method must unequivocally differentiate and quantify the analyte from endogenous matrix components, metabolites, and potential interfering substances.[7][8]
-
Scientific Rationale: This is the cornerstone of a reliable method. A lack of selectivity leads to biased (inaccurate) results due to co-eluting compounds that contribute to the analyte's signal. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the high specificity of Multiple Reaction Monitoring (MRM).
-
Experimental Protocol:
-
Obtain at least six different lots of blank human plasma from individual donors.
-
Process each blank lot with and without the addition of the Internal Standard (IS).
-
Separately, process a sample of the lowest calibration standard, the Lower Limit of Quantification (LLOQ).
-
Analyze all samples by LC-MS/MS.
-
Examine the chromatograms from the blank samples at the retention time of the analyte and IS.
-
-
Acceptance Criteria:
| Parameter | Acceptance Limit (ICH M10) |
| Analyte Response in Blanks | Response should be ≤ 20% of the LLOQ response in at least 80% of the blank lots tested.[8] |
| IS Response in Blanks | Response should be ≤ 5% of the mean IS response in zero standards. |
-
Hypothetical Data & Comparison:
| Plasma Lot | Analyte Peak Area | LLOQ Peak Area | % Interference | Pass/Fail |
| Lot 1 | 55 | 8,500 | 0.6% | Pass |
| Lot 2 | 70 | 8,500 | 0.8% | Pass |
| Lot 3 | 1,800 | 8,500 | 21.2% | Fail |
| Lot 4 | 90 | 8,500 | 1.1% | Pass |
| Lot 5 | 62 | 8,500 | 0.7% | Pass |
| Lot 6 | 110 | 8,500 | 1.3% | Pass |
| Result | - | - | - | Pass (5 of 6 lots, 83%) |
Sensitivity: The Lower Limit of Quantification (LLOQ)
-
Regulatory Requirement: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[12][13]
-
Scientific Rationale: The LLOQ defines the lower boundary of the method's reliable performance. It is crucial that the LLOQ is low enough to adequately characterize the concentration-time profile of the analyte in the intended study, particularly during the terminal elimination phase.
-
Experimental Protocol:
-
Prepare a set of at least five plasma samples spiked with the analyte at the proposed LLOQ concentration.
-
Analyze these samples in a single run alongside a full calibration curve.
-
The analyte response at the LLOQ must be at least 5 times the response of a blank sample.[12]
-
-
Acceptance Criteria:
| Parameter | Acceptance Limit (ICH M10) |
| Accuracy | The mean calculated concentration must be within ±20% of the nominal value.[14] |
| Precision | The coefficient of variation (CV) must not exceed 20%.[14] |
| Signal-to-Noise (S/N) | While no longer a strict requirement, a S/N ratio >5 is a good scientific practice.[12] |
-
Hypothetical Data & Comparison (Nominal LLOQ = 0.100 ng/mL):
| Replicate | Calculated Conc. (ng/mL) |
| 1 | 0.105 |
| 2 | 0.091 |
| 3 | 0.112 |
| 4 | 0.088 |
| 5 | 0.101 |
| Mean | 0.099 |
| % Accuracy | 99.0% (Pass) |
| Std. Dev. | 0.0098 |
| % CV | 9.9% (Pass) |
Calibration Curve, Linearity, and Range
-
Regulatory Requirement: The relationship between analyte concentration and instrument response must be well-defined and reproducible over the intended analytical range.[7]
-
Scientific Rationale: The calibration curve is the basis for all quantitative calculations. Its reliability ensures that unknown sample concentrations can be accurately interpolated. A linear regression model with appropriate weighting (e.g., 1/x or 1/x²) is typically used to account for heteroscedasticity (non-uniform variance) often seen in LC-MS/MS data.
-
Experimental Protocol:
-
Prepare a blank sample (matrix with IS) and at least six non-zero calibration standards in plasma.
-
The standards should span the expected concentration range, from LLOQ to the Upper Limit of Quantification (ULOQ).
-
Analyze the standards in at least three separate runs.
-
Plot the peak area ratio (Analyte/IS) against the nominal concentration.
-
Apply the simplest effective regression model (e.g., linear, weighted 1/x²).
-
-
Acceptance Criteria:
| Parameter | Acceptance Limit (ICH M10) |
| Correlation Coefficient (r) | While not the sole determinant, r ≥ 0.99 is generally expected. |
| Standard Back-Calculation | For at least 75% of the standards, the back-calculated concentration must be within ±15% of the nominal value (±20% at the LLOQ). |
-
Hypothetical Data & Comparison (Range: 0.100 - 50.0 ng/mL):
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | % Deviation | Pass/Fail |
| 0.100 (LLOQ) | 0.089 | -11.0% | Pass |
| 0.200 | 0.215 | +7.5% | Pass |
| 1.00 | 0.980 | -2.0% | Pass |
| 5.00 | 5.21 | +4.2% | Pass |
| 25.0 | 23.9 | -4.4% | Pass |
| 50.0 (ULOQ) | 51.5 | +3.0% | Pass |
| Result | Regression: y = 0.543x + 0.002, r = 0.998, Weighting: 1/x² | - | Pass |
Accuracy and Precision
-
Regulatory Requirement: The method must demonstrate both accuracy (closeness to the true value) and precision (reproducibility of measurements).[4][15] This is assessed within a single run (intra-batch) and across multiple days (inter-batch).
-
Scientific Rationale: These parameters define the method's reliability and reproducibility. Low accuracy indicates a systematic error (bias), while poor precision points to random error. Both must be controlled to ensure data from different analytical runs and different days are comparable and trustworthy.
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples in bulk at four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC (~mid-range), and High QC (≥75% ULOQ).
-
Intra-batch: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-batch: Analyze at least five replicates of each QC level across at least three separate runs on at least two different days.
-
-
Acceptance Criteria:
| Parameter | Level | Acceptance Limit (ICH M10) |
| Intra- & Inter-batch Precision (%CV) | Low, Med, High QC | ≤ 15% |
| LLOQ QC | ≤ 20% | |
| Intra- & Inter-batch Accuracy (% Bias) | Low, Med, High QC | Within ±15% of nominal |
| LLOQ QC | Within ±20% of nominal |
-
Hypothetical Inter-Batch Data Summary:
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | % Accuracy | % CV |
| LLOQ | 0.100 | 0.108 | 108.0% (Pass) | 11.5% (Pass) |
| Low | 0.300 | 0.289 | 96.3% (Pass) | 8.2% (Pass) |
| Medium | 10.0 | 10.5 | 105.0% (Pass) | 6.5% (Pass) |
| High | 40.0 | 38.8 | 97.0% (Pass) | 5.9% (Pass) |
Recovery and Matrix Effect
-
Regulatory Requirement: The extraction efficiency (recovery) and the influence of the matrix on analyte ionization (matrix effect) must be evaluated to ensure they are consistent and do not compromise precision and accuracy.[4][8]
-
Scientific Rationale:
-
Recovery: Measures the efficiency of the sample preparation process. While it doesn't need to be 100%, it must be consistent and reproducible across the concentration range to ensure precision.[4]
-
Matrix Effect: This is a critical parameter for LC-MS/MS. Endogenous components in plasma can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate results.[16] Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for this, as the IS and analyte will experience similar matrix effects.
-
-
Experimental Protocol: Three sets of samples are prepared at Low and High QC concentrations:
-
Set A (Pre-extraction spike): Analyte spiked into plasma, then extracted. (Represents the final analytical result).
-
Set B (Post-extraction spike): Blank plasma is extracted first, then the analyte is spiked into the final extract. (Represents 100% recovery).
-
Set C (Neat solution): Analyte spiked into the final reconstitution solvent. (Represents the response without any matrix).
-
-
Calculations:
-
% Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100
-
% Matrix Effect = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100
-
An IS-normalized Matrix Factor is also calculated to assess the IS's ability to track matrix effects. The CV of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.
-
-
Hypothetical Data & Comparison:
| QC Level | Mean Recovery | Mean Matrix Effect | IS-Normalized Matrix Factor CV |
| Low QC | 88.5% | 95.2% (Slight Suppression) | 7.8% (Pass) |
| High QC | 90.1% | 93.8% (Slight Suppression) | 6.5% (Pass) |
| Result | Recovery is consistent. Matrix effect is minimal and well-compensated by the IS. |
Stability
-
Regulatory Requirement: The stability of the analyte must be demonstrated under conditions that mimic sample handling and storage in a real-world setting.[8][17][18]
-
Scientific Rationale: Analyte degradation can lead to a significant underestimation of its true concentration. Stability experiments are designed to define the acceptable storage and handling conditions for study samples to ensure their integrity from collection to analysis.
-
Experimental Protocol: Low and High QC samples are analyzed against a freshly prepared calibration curve after being subjected to various conditions. The mean concentration of the stability samples is compared to the nominal concentration.
-
Acceptance Criteria & Stability Tests:
| Stability Type | Typical Conditions | Acceptance Criteria (% Deviation) |
| Bench-Top | Room temperature for 4-24 hours | Within ±15% |
| Freeze-Thaw | Minimum of 3 cycles from frozen (-80°C) to room temp | Within ±15% |
| Long-Term | Stored at -80°C for a period exceeding study duration | Within ±15% |
| Stock Solution | Analyte and IS stock solutions at room temp and 2-8°C | Within ±2% of initial response |
Part 3: Experimental Protocols & Visualization
Sample Preparation: Protein Precipitation Workflow
Protein precipitation is a rapid and effective method for cleaning up plasma samples for LC-MS/MS analysis.
Caption: A typical protein precipitation workflow for plasma samples.
Illustrative LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex API 5500 or equivalent
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 369.1 -> Q3: 259.1
-
IS (d4): Q1: 373.1 -> Q3: 263.1
-
Part 4: Conclusion: The Hallmarks of a Validated Method
This guide has systematically deconstructed the validation process for an LC-MS/MS method for this compound, grounded in the harmonized principles of the FDA and EMA. By adhering to these protocols and understanding the scientific rationale behind them, researchers and drug development professionals can generate bioanalytical data that is not only scientifically sound but also regulatorily defensible. A method validated according to these principles is demonstrated to be selective, sensitive, accurate, precise, and stable, ensuring the highest level of confidence in the final study results.
References
- [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. (n.d.). PubMed.
- Zhang, K., Zhang, X., & Lu, W. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Journal of Sichuan University (Medical Sciences), 46(5), 783-787.
- Motyka, R. J., & Roach, J. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Varian, Inc.
- Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (n.d.). National Institutes of Health (NIH).
- 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian.
- How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse.
- Selectivity: LC selectivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
- Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT.
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass.
- This compound | C21H21ClN2O2 | CID 18337336. (n.d.). PubChem.
- Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
- Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. (n.d.). National Institutes of Health (NIH).
- Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014). National Institutes of Health (NIH).
- Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. (n.d.). Separation Science.
- Sensitivity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT.
- Desloratadine. (n.d.). ChemicalBook.
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- This compound | CAS 165740-03-4. (n.d.). Veeprho.
- Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.
- Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines. (2025). BenchChem.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
- FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. (2022). American Society for Clinical Pharmacology & Therapeutics.
- ICH M10 on bioanalytical method validation. (n.d.). European Medicines Agency.
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A Comparative Guide to the Qualification of Desloratadine N-Carboxylic Acid Methyl Ester
Introduction: The Imperative for Impurity Qualification
Desloratadine, a potent, non-sedating, long-acting histamine H1-receptor antagonist, is the major active metabolite of loratadine. Its efficacy and safety profile have made it a cornerstone in the treatment of allergic rhinitis and chronic idiopathic urticaria. The manufacturing and storage of any active pharmaceutical ingredient (API) like Desloratadine can result in the formation of impurities.[1] These impurities, which do not contribute to the therapeutic effect, can pose significant safety risks to patients, impacting the quality, safety, and efficacy of the final drug product.[1][2]
One such potential process-related impurity or degradation product is Desloratadine N-Carboxylic Acid Methyl Ester (CAS No: 165740-03-4).[3][4] The presence of this and other impurities above certain thresholds necessitates a rigorous process of "qualification." Qualification is the scientific and regulatory process of gathering and evaluating data to establish the biological safety of an individual impurity at the level or below the level specified.[5][6]
This guide compares and contrasts the essential strategies for the analytical characterization and toxicological qualification of this compound, grounding the discussion in the harmonized guidelines set forth by the International Council for Harmonisation (ICH).
The Regulatory Framework: A Foundation Built on ICH Guidelines
The qualification process is not arbitrary; it is governed by a clear framework established by regulatory bodies like the FDA and EMA, primarily through the ICH guidelines.[7][8] Understanding these guidelines is critical as they dictate the thresholds that trigger the need for identification and qualification.
The cornerstone guideline is ICH Q3A(R2): Impurities in New Drug Substances .[9][10] It establishes a direct relationship between the maximum daily dose (MDD) of the API and the thresholds for impurities.
| Maximum Daily Dose of Desloratadine | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake | |||
| Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance.[5][6] |
Causality Behind the Thresholds:
-
Reporting Threshold: This is the level above which an impurity must be reported in a regulatory submission. It ensures transparency and data collection.
-
Identification Threshold: If an impurity exceeds this level, its structure must be elucidated. This is a prerequisite for any safety assessment.
-
Qualification Threshold: This is the critical trigger point. An impurity level above this threshold mandates the collection of toxicological data to establish its safety.
The following diagram illustrates the decision-making workflow dictated by these regulatory principles.
Caption: ICH Q3A Decision Workflow for Impurity Management.
Analytical Characterization: Identifying and Quantifying the Impurity
Before any qualification can begin, the impurity must be reliably detected and accurately quantified. This requires a validated, stability-indicating analytical method capable of separating this compound from the API, other impurities, and degradation products.[11][12] Forced degradation studies are essential to prove the method's specificity and stability-indicating nature.[11][13]
Comparison of Key Analytical Techniques:
| Technique | Primary Use | Advantages | Disadvantages | Relevance to Qualification |
| RP-HPLC with UV Detection | Routine quantification, purity testing | Robust, cost-effective, reproducible, widely available. | Lower sensitivity than MS; cannot definitively identify unknown peaks. | Workhorse: Essential for routine quality control and quantifying the impurity against the ICH thresholds. |
| UPLC with UV Detection | High-throughput analysis, improved resolution | Faster run times, better peak resolution, lower solvent consumption compared to HPLC.[12] | Higher upfront instrument cost and backpressure limitations. | High-Efficiency Alternative: Offers superior separation for complex impurity profiles in less time. |
| LC-MS/MS | Structural identification, trace-level quantification | Provides molecular weight and fragmentation data for definitive identification.[14] Unmatched sensitivity for trace analysis. | Complex instrumentation, potential for matrix effects, higher operational cost. | Gold Standard for Identification: Crucial for confirming the structure of any impurity exceeding the identification threshold. |
Protocol: Stability-Indicating RP-HPLC Method for Desloratadine Impurities
This protocol is a representative method adapted from established principles for analyzing Desloratadine and its related substances.[12][15]
1. Objective: To quantify this compound and separate it from potential degradation products.
2. Materials & Reagents:
-
Desloratadine API and qualified reference standard of this compound.
-
HPLC-grade Acetonitrile, Methanol.
-
Potassium dihydrogen phosphate, Orthophosphoric acid.
-
HPLC-grade water.
3. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A time-programmed gradient starting with a higher proportion of Mobile Phase A and gradually increasing Mobile Phase B to ensure elution of all components. (e.g., 0 min: 70% A, 30% B; 25 min: 30% A, 70% B; 30 min: 70% A, 30% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[12]
-
Injection Volume: 10 µL.
4. Procedure:
-
Standard Preparation: Prepare a standard solution of the this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration relevant to the specification limit (e.g., 0.15%).
-
Sample Preparation: Accurately weigh and dissolve the Desloratadine API sample in the diluent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the percentage of the impurity in the API sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the reference standard in the standard chromatogram.
5. Method Validation (Trustworthiness): This method must be validated according to ICH Q2(R1) guidelines, demonstrating:
-
Specificity: Proved through forced degradation studies (acid, base, oxidation, thermal, photolytic) to show no co-elution at the impurity peak.[11]
-
Linearity: A linear relationship between concentration and peak area.
-
Accuracy & Precision: The method's closeness to the true value and its reproducibility.
-
Limit of Detection (LOD) & Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified.
Comparative Qualification Strategies
Once an impurity is identified and found to be above the qualification threshold, a strategy must be chosen to establish its safety.
Strategy 1: Qualification via Clinical Trial Material (Preferred)
This is the most direct and resource-efficient approach.
-
Principle: The level of any impurity present in a new drug substance that has been adequately tested in safety (toxicology) and/or clinical studies is considered qualified.[6][16]
-
Execution:
-
Rigorously analyze the batches of Desloratadine API used in pivotal non-clinical toxicology and Phase II/III clinical trials using the validated analytical method.
-
Quantify the level of this compound in these historical batches.
-
Comparison: If the proposed specification for the impurity in the commercial product is less than or equal to the level observed in these well-characterized clinical batches, the impurity is considered qualified. No further toxicological testing is needed.[17]
-
Strategy 2: Qualification via Literature & Metabolite Data
This strategy relies on leveraging existing scientific knowledge.
-
Principle: If adequate data establishing the safety of the impurity is available in the scientific literature, or if the impurity is a significant metabolite in humans or animal toxicology species, it can be considered qualified.[18][19]
-
Execution:
-
Literature Search: Conduct an exhaustive search of toxicology databases and scientific literature for safety data on this compound or structurally very similar analogues.
-
Metabolite Profiling: Analyze data from human and animal metabolism studies. If the impurity is identified as a significant metabolite, it is generally considered qualified, as the body has already been exposed to it during the drug's metabolism.[6]
-
Comparison: This approach is significantly less costly than conducting new studies but is entirely dependent on the availability of relevant public data, which is often limited for specific process impurities.
-
Strategy 3: Qualification via New Toxicological Studies (Most Intensive)
This is the default pathway when the impurity level exceeds the qualification threshold and cannot be justified by Strategies 1 or 2.[18] The primary concern for a novel impurity is its potential to be a DNA-reactive (mutagenic) impurity, which could pose a carcinogenic risk.[20] Therefore, the assessment typically begins with evaluating genotoxicity.
Caption: Tiered Toxicological Assessment Workflow.
Protocol: Genotoxicity Assessment Battery (ICH S2(R1))
This battery of tests is designed to detect compounds that induce genetic damage through different mechanisms.[21][22]
Part A: Bacterial Reverse Mutation (Ames) Test
-
Objective: To assess for gene mutations (point mutations and frameshifts). It is the initial and most critical screen for mutagenic potential.
-
Principle: Histidine-dependent strains of Salmonella typhimurium and E. coli are exposed to the impurity. If the impurity is a mutagen, it will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.
-
Methodology:
-
Select at least five bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102).
-
Dissolve this compound in a suitable, non-toxic solvent.
-
Expose the bacterial strains to a range of concentrations of the impurity, both with and without a metabolic activation system (S9 mix from rat liver homogenate). The S9 mix simulates mammalian metabolism, detecting metabolites that may be mutagenic.
-
Include positive and negative (vehicle) controls.
-
After incubation, count the number of revertant colonies on each plate.
-
-
Interpretation: A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive (mutagenic) result.
Part B: In Vitro Mammalian Cell Micronucleus Test
-
Objective: To assess for chromosomal damage (clastogenicity or aneuploidy). This is a complementary test to the Ames assay.
-
Principle: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are exposed to the impurity. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. An increase in micronuclei indicates chromosomal damage.
-
Methodology:
-
Culture the selected mammalian cells.
-
Expose the cells to at least three concentrations of the impurity, with and without S9 metabolic activation, for a defined period.
-
Include positive and negative controls.
-
After exposure, harvest the cells, stain their cytoplasm and nuclei, and analyze them for the presence of micronuclei using microscopy or flow cytometry.
-
-
Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Comparing Toxicological Approaches: In Vivo vs. Alternatives
If genotoxicity tests are negative, the impurity is not a mutagen, but its potential for other systemic toxicity must still be evaluated.
Traditional Approach: In Vivo Repeat-Dose Toxicity Study
-
Description: A study, typically 28 days in duration, is conducted in a single rodent species. The impurity is administered daily at multiple dose levels.
-
Endpoints: Clinical observations, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), and histopathology of major organs.
-
Outcome: The primary outcome is the No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose at which no treatment-related adverse findings are observed. The NOAEL is then used to calculate a Permitted Daily Exposure (PDE) for human risk assessment.
Alternative & Emerging Methods Regulatory agencies increasingly encourage the use of alternatives to reduce, refine, and replace animal testing (the "3Rs").[23][24][25]
| Method | Description | Advantages | Current Status & Comparison |
| In Silico (QSAR) | Computational models predict toxicity based on chemical structure. | Extremely rapid, no animal use, low cost. | Widely accepted for initial genotoxicity screening (ICH M7).[20] Not yet sufficient as a standalone method for qualifying general toxicity but is a powerful prioritization tool. |
| High-Throughput In Vitro Screening | Automated assays using cell lines to screen for various toxicity endpoints (e.g., cytotoxicity, mitochondrial dysfunction). | High throughput, mechanistic insights, human-cell relevance. | Used for hazard identification. While not yet a direct replacement for regulatory repeat-dose studies, they can provide valuable data to support a weight-of-evidence argument or guide the design of a more targeted in vivo study.[26][27] |
| Organ-on-a-Chip (Microphysiological Systems) | Microfluidic devices containing living human cells that simulate the physiology of an organ.[23] | High human relevance, can model organ-level effects and interactions. | A rapidly advancing field. Currently accepted by the FDA on a case-by-case basis to supplement or reduce animal testing, but not yet a full replacement for standard regulatory studies.[24] |
For this compound, if genotoxicity tests are negative, a 28-day in vivo study remains the most direct path to regulatory acceptance for qualification. However, supporting data from in vitro cytotoxicity assays using relevant human cell lines could strengthen the safety case and potentially justify a reduced in vivo study design.
Conclusion: A Risk-Based, Evidence-Led Approach
The qualification of this compound is a multi-faceted process that hinges on a robust, risk-based strategy. The comparison of available pathways reveals a clear hierarchy:
-
Justification via Clinical Batches: The most efficient and preferred method, leveraging existing human and safety data.
-
Justification via Literature/Metabolite Data: A cost-effective alternative, contingent on data availability.
-
Justification via New Toxicological Studies: The most intensive path, mandated when other options are unavailable. This path itself is tiered, beginning with genotoxicity assessment to address the most serious potential risks first.
For drug development professionals, the optimal strategy involves meticulous analytical characterization and a deep understanding of the regulatory landscape. By comparing these qualification strategies, scientists can make informed, scientifically sound, and resource-conscious decisions that ensure both regulatory compliance and, most importantly, patient safety.
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006). European Medicines Agency. [Link]
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EMA issues recommendations on impurities in medicines - PMC - NIH. (2020). National Institutes of Health. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]
-
International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. (2017). PubMed. [Link]
-
EMA releases guidance on elemental impurities in medicines. (2015). Manufacturing Chemist. [Link]
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Toxicological Approaches to Deal with Out-of-specification Impurities. (n.d.). Pharma Focus Asia. [Link]
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Quality: impurities. (n.d.). European Medicines Agency. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
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FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). ICH. [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (2008). FDA. [Link]
-
Toxicological overview of impurities in pharmaceutical products. (2007). Advanced Drug Delivery Reviews. [Link]
-
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012). FDA. [Link]
-
Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. (2022). Journal of AOAC INTERNATIONAL. [Link]
-
Desloratadine Methyl Ester Impurity. (n.d.). GLP Pharma Standards. [Link]
-
Safety assessment of drug impurities for patient safety: A comprehensive review. (2024). PubMed. [Link]
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Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). (2011). ICH. [Link]
-
Genotoxic impurities in pharmaceutical products. (2019). European Pharmaceutical Review. [Link]
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Q3B(R2) Impurities in New Drug Products. (2006). EMA. [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. (2006). FDA. [Link]
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Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use (ICH Topic S2 (R1)). (n.d.). ECA Academy. [Link]
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Qualification of Impurities in Drug Substances and Drug Products. (n.d.). K.A. Traul Pharmaceutical Consulting. [Link]
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This compound. (n.d.). Veeprho. [Link]
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Toxicological overview of impurities in pharmaceutical products. (2007). PubMed. [Link]
-
Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. (2024). Preprints.org. [Link]
-
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A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (2014). PMC - NIH. [Link]
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Desloratadine-impurities. (n.d.). Pharmaffiliates. [Link]
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Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. (2014). ResearchGate. [Link]
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Desloratadine EP Impurities & Related Compounds. (n.d.). SynThink. [Link]
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Impurity Analysis for N-Nitroso- Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. (2024). Preprints.org. [Link]
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A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. (2010). PubMed. [Link]
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A Comparative Guide to Relative Response Factor Determination for Desloratadine N-Carboxylic Acid Methyl Ester
This guide provides a comprehensive technical overview for the determination of the Relative Response Factor (RRF) for Desloratadine N-Carboxylic Acid Methyl Ester, a potential impurity in the manufacturing of Desloratadine. It is intended for researchers, scientists, and drug development professionals who require accurate quantification of pharmaceutical impurities to ensure drug safety, efficacy, and regulatory compliance.
Introduction: The Criticality of Impurity Profiling
Desloratadine is a widely used second-generation antihistamine, valued for its efficacy in treating allergic rhinitis and urticaria without significant sedative effects.[1] In the synthesis and storage of any Active Pharmaceutical Ingredient (API) like Desloratadine, the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, byproducts, or degradation.[2][3] Even at trace levels, certain impurities can have pharmacological activity or toxic effects, making their precise control a paramount concern in pharmaceutical quality control.[4]
Regulatory bodies, including the International Council for Harmonisation (ICH), mandate strict control over impurities.[5] The ICH guidelines establish thresholds for reporting, identification, and qualification of impurities in new drug substances.[6] Accurate quantification is the foundation of this control. "this compound" (PubChem CID: 18337336) is a known related substance of Desloratadine.[7][8] To quantify such an impurity accurately, especially when a certified reference standard is scarce or costly, the concept of the Relative Response Factor (RRF) becomes indispensable.[5][9]
The RRF corrects for the difference in detector response between the impurity and the API under identical analytical conditions.[6][9] Assuming an RRF of 1.0 without experimental verification can lead to significant under- or overestimation of the impurity level, potentially compromising product safety and regulatory standing.[10][11][12] This guide will detail the experimental determination of the RRF for this compound and compare the primary analytical methodology with viable alternatives.
The Scientific Basis of Relative Response Factor (RRF)
In chromatographic analysis, particularly High-Performance Liquid Chromatography with UV detection (HPLC-UV), the detector's response (measured as peak area) is proportional to the concentration of the analyte. However, different molecules absorb UV light to different extents at a given wavelength due to their unique chemical structures (chromophores). This means that equal concentrations of the API (Desloratadine) and its impurity (this compound) will likely produce different peak areas.
The Response Factor (RF) is the ratio of the detector response to the concentration of the analyte.
RF = Peak Area / Concentration
The Relative Response Factor (RRF) is the ratio of the impurity's response factor to the API's response factor.[5]
RRF = RFImpurity / RFAPI
By rearranging the formula, the RRF can be calculated from the slopes of the calibration curves of the impurity and the API:
RRF = (SlopeImpurity) / (SlopeAPI)
Once determined, this RRF value is used in routine quality control to calculate the true concentration of the impurity using the peak area of the API as the reference.[9] This approach is validated and accepted by regulatory authorities as a reliable method for impurity quantification in the absence of an impurity reference standard for every batch analysis.[6]
Experimental Protocol: RRF Determination via HPLC-UV
This section provides a detailed, step-by-step protocol for determining the RRF of this compound relative to Desloratadine. This method is designed to be robust and compliant with standard validation principles outlined in guidelines such as ICH Q2(R2) and USP General Chapter <1225>.[13][14][15][16]
Prerequisites and Materials
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Reference Standards : Certified Reference Standard (CRS) of Desloratadine and a purified standard of this compound.
-
Chemicals : HPLC-grade acetonitrile, methanol, and analytical grade reagents for buffer preparation (e.g., potassium phosphate monobasic). High-purity water (Milli-Q or equivalent).
-
Chromatographic Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for Desloratadine and its related substances.[17][18]
Step-by-Step Methodology
Step 1: Selection of Detection Wavelength
-
Rationale : The chosen wavelength should provide an adequate response for both the API and the impurity. A PDA detector is ideal for this step.
-
Procedure :
-
Prepare individual solutions of Desloratadine and the impurity in the mobile phase.
-
Inject each solution and acquire the UV spectra across a suitable range (e.g., 200-400 nm).
-
Overlay the spectra. Select a wavelength where both compounds exhibit significant absorbance, often the λmax of the API or an isosbestic point if available. For Desloratadine, wavelengths around 242-247 nm are commonly used.[17][19]
-
Step 2: Chromatographic Method Development
-
Rationale : The method must achieve baseline separation between Desloratadine, the impurity, and any other potential related substances.
-
Representative HPLC Conditions :
-
Mobile Phase : A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.05 M phosphate buffer) and an organic modifier (e.g., acetonitrile/methanol). A typical starting point could be a ratio like Acetonitrile:Phosphate Buffer:Methanol (48:45:7 v/v/v).[17]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Step 3: Preparation of Linearity Solutions
-
Rationale : To establish the relationship between concentration and detector response, a series of solutions with varying concentrations are prepared for both the API and the impurity.[6]
-
Procedure :
-
Stock Solutions : Accurately prepare individual stock solutions of Desloratadine CRS and the impurity standard in a suitable diluent (e.g., methanol or mobile phase) to a known concentration (e.g., 1000 µg/mL).
-
Linearity Series : From the stock solutions, prepare at least five concentration levels for both compounds, covering a range from the limit of quantification (LOQ) to approximately 120% of the specified limit for the impurity. For example, for an impurity with a 0.15% limit relative to a 1 mg/mL API solution, the impurity concentrations might range from 0.5 µg/mL to 2.0 µg/mL. The API concentrations should cover a corresponding range.
-
Step 4: Data Acquisition and Analysis
-
Rationale : This step involves running the samples and processing the data to determine the response factors.
-
Procedure :
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject each linearity solution in triplicate to ensure precision.
-
Integrate the peak areas for Desloratadine and the impurity in each chromatogram.
-
For both Desloratadine and the impurity, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to obtain the slope of the line, the y-intercept, and the correlation coefficient (r²). The r² value should be >0.99 to demonstrate good linearity.
-
Step 5: RRF Calculation
-
Procedure : Use the slopes obtained from the linear regression analysis to calculate the RRF.
RRF = Slopethis compound / SlopeDesloratadine
Workflow Visualization
The following diagram illustrates the experimental workflow for RRF determination.
Caption: Experimental workflow for RRF determination.
Comparison of Analytical Methodologies
While HPLC-UV is the workhorse for RRF determination, alternative and complementary techniques exist. The choice of method depends on factors like impurity characteristics, required sensitivity, and available instrumentation.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-UV/PDA | Differential absorption of UV-Vis light by analytes with chromophores. | Robust, widely available, cost-effective, well-understood, and accepted by regulatory bodies.[20] | Requires the impurity to have a UV chromophore. Response can be highly dependent on the chosen wavelength.[21] | Routine QC labs for impurities with UV absorbance similar to the API. |
| LC-MS | Separation by HPLC followed by detection based on mass-to-charge ratio (m/z). | High sensitivity and selectivity.[22] Can confirm identity and detect impurities without a chromophore. | Ionization efficiency can vary significantly between compounds, complicating universal quantification. More expensive and complex instrumentation. | Structure elucidation, impurity identification, and quantification of trace-level impurities or those lacking a UV chromophore.[20][22] |
| HPLC with Charged Aerosol Detection (CAD) | Nebulizes eluent, creating charged particles which are measured. Response is proportional to mass. | Near-universal response for non-volatile analytes, less dependent on chemical structure than UV.[21][23] Good for quantifying unknowns without standards. | Response can be non-linear and affected by mobile phase composition (especially gradients).[21] Lower sensitivity for low molecular weight compounds. | Quantifying mixtures of knowns and unknowns, or impurities that lack a UV chromophore.[23] |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of atomic nuclei. | A primary ratio method; does not require an identical reference standard for the analyte. Highly accurate and precise. | Lower sensitivity than chromatographic methods. Requires specialized equipment and expertise. Higher sample concentration needed.[4] | Absolute quantification and certification of reference materials. Used when chromatographic methods are not feasible. |
Method Selection Logic
The choice of an analytical technique for impurity quantification is a critical decision driven by several factors.
Caption: Decision tree for selecting an impurity quantification method.
Conclusion
The accurate determination of the Relative Response Factor is a non-negotiable step in robust analytical method validation for pharmaceutical impurities. For "this compound," the use of a validated HPLC-UV method provides a reliable, compliant, and cost-effective approach for routine quality control. By experimentally determining the RRF, laboratories can ensure that the reported impurity levels are accurate, thereby safeguarding product quality and patient safety. While alternative methods like LC-MS and HPLC-CAD offer powerful capabilities for specific challenges, such as structure elucidation or analysis of non-chromophoric impurities, the principles of RRF remain a cornerstone of precise impurity quantification in the pharmaceutical industry.
References
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Title: USP <1225> Method Validation - BA Sciences Source: BA Sciences URL: [Link]
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Title: VALIDATION OF COMPENDIAL METHODS - General Chapters Source: U.S. Pharmacopeia URL: [Link]
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Title: The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics - PubMed Source: PubMed URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics | Request PDF Source: ResearchGate URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: Importance of Relative Response Factor in Impurities Quantification Source: Veeprho URL: [Link]
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Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL: [Link]
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Title: Determination of Response factors of Impurities in Drugs by HPLC Source: Veeprho URL: [Link]
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Title: Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities Source: Chromatography Today URL: [Link]
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Title: A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities Source: National Institutes of Health (NIH) URL: [Link]
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Title: Determination of Relative Response Factors of Impurities in Paclitaxel with High Performance Liquid Chromatography Equipped with Ultraviolet and Charged Aerosol Detectors | Request PDF Source: ResearchGate URL: [Link]
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Title: Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
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Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews in Pharmacy and Pharmaceutical Sciences URL: [Link]
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A Senior Application Scientist's Comparative Guide to the Extraction of Desloratadine and its Metabolites
Introduction
Desloratadine, the primary active metabolite of loratadine, is a potent, long-acting, non-sedating second-generation antihistamine.[1] It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[1] Accurate quantification of desloratadine and its major active metabolite, 3-hydroxydesloratadine, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies.[2][3][4][5][6] The complexity of biological samples, such as plasma and urine, necessitates an efficient extraction method to remove interfering substances like proteins and lipids, which can suppress ionization in mass spectrometry and shorten the lifespan of analytical columns.[7][8][9]
This guide provides an in-depth, objective comparison of the three most common extraction techniques for desloratadine and its metabolites: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). As a Senior Application Scientist, my goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their analytical needs.
Metabolic Pathway of Desloratadine
Understanding the metabolic fate of desloratadine is fundamental to developing a robust analytical method. The primary metabolic pathway involves hydroxylation to form 3-hydroxydesloratadine, another active metabolite.[4] Other metabolites, such as the N-oxide, have also been identified.[10] The physicochemical properties of both the parent drug and its metabolites will dictate the optimal extraction strategy.
Caption: Metabolic pathway of Loratadine to Desloratadine and its major metabolites.
Core Extraction Methodologies: A Comparative Overview
The choice of extraction method is a critical decision in bioanalysis, directly impacting the sensitivity, selectivity, accuracy, and reproducibility of the final analytical result.[7] The three techniques discussed here—SPE, LLE, and PPT—represent a spectrum of selectivity, cleanliness, and complexity.
Protein Precipitation (PPT)
Principle: PPT is the simplest and fastest method for sample preparation.[11] It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the biological sample.[9][11] This disrupts the hydration layer around proteins, causing them to lose solubility and precipitate out of the solution.[11]
Causality in Application: The primary driver for choosing PPT is speed and cost-effectiveness, making it suitable for high-throughput screening in early drug discovery.[11] However, the resulting supernatant can still contain a significant amount of endogenous interferences, such as phospholipids, which can lead to matrix effects in LC-MS/MS analysis.[8] For desloratadine, which is often analyzed at low pg/mL levels, these matrix effects can be particularly problematic, potentially suppressing the analyte signal and compromising sensitivity.[2][12]
Liquid-Liquid Extraction (LLE)
Principle: LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and a water-immiscible organic solvent.[7] The choice of organic solvent and the pH of the aqueous phase are critical parameters that are adjusted to maximize the partitioning of the analyte of interest into the organic phase while leaving interfering substances in the aqueous phase.
Causality in Application: LLE offers a cleaner extract compared to PPT because it can selectively extract analytes based on their polarity and pKa.[13][14][15] For desloratadine, which is a basic compound, adjusting the sample pH to be basic will neutralize the molecule, increasing its solubility in a non-polar organic solvent like ethyl ether.[10] While more selective than PPT, LLE can be labor-intensive, difficult to automate, and may suffer from issues like emulsion formation.[15] Furthermore, the recovery of more polar metabolites like 3-hydroxydesloratadine can be challenging.
Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[7][15] It involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge or a 96-well plate. The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a strong solvent.
Causality in Application: SPE provides the cleanest extracts and highest concentration factors, making it the gold standard for demanding bioanalytical applications requiring high sensitivity and specificity.[3][13][14][15][16] For the analysis of desloratadine and its metabolites at low concentrations, SPE is often the preferred method.[3][4][17] Mixed-mode SPE, which combines two retention mechanisms (e.g., ion exchange and reversed-phase), can provide exceptional selectivity for basic compounds like desloratadine.[2] This allows for aggressive wash steps to remove a wide range of interferences, significantly reducing matrix effects and improving assay robustness.[3]
Caption: Generalized workflows for PPT, LLE, and SPE.
Experimental Data and Performance Comparison
The following tables summarize typical performance data for the extraction of desloratadine and 3-hydroxydesloratadine from human plasma using PPT, LLE, and SPE, followed by UPLC-MS/MS analysis.
Table 1: Recovery and Matrix Effects
| Extraction Method | Analyte | Mean Recovery (%)[3] | Matrix Effect (%) |
| Protein Precipitation | Desloratadine | >90 | 20-30 |
| 3-Hydroxydesloratadine | >90 | 25-35 | |
| Liquid-Liquid Extraction | Desloratadine | 80-90 | 10-15 |
| 3-Hydroxydesloratadine | 60-75 | 15-20 | |
| Solid-Phase Extraction | Desloratadine | >95[2] | <5 |
| 3-Hydroxydesloratadine | >90[2] | <5 |
Note: Matrix effect is calculated as (1 - [response in post-extraction spiked sample / response in neat solution]) x 100. A higher percentage indicates greater signal suppression.
Table 2: Method Performance Characteristics
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Lower Limit of Quantitation (LLOQ) | ~0.5 ng/mL | ~0.1 ng/mL | <0.025 ng/mL[2] |
| Sample Throughput | High | Medium | Medium-High (with automation) |
| Cost per Sample | Low | Low-Medium | High |
| Extract Cleanliness | Low | Medium | High |
| Method Development Time | Short | Medium | Long |
Detailed Experimental Protocols
To ensure reproducibility, the following are detailed, step-by-step protocols representative of each extraction technique.
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Desloratadine-d5, 10 ng/mL) and vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[1]
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution.[10]
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M ammonium hydroxide) to basify the sample.
-
Extraction: Add an appropriate extraction solvent (e.g., 600 µL of ethyl ether).[10]
-
Mixing: Vortex mix for 2 minutes.[10]
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.[10]
-
Organic Layer Transfer: Transfer the organic layer to a clean tube.[10]
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.[10]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE cartridge, which is highly effective for basic compounds like desloratadine.
-
Sample Pre-treatment: To a 200 µL plasma sample, add the internal standard. Acidify the sample by adding 5% formic acid solution to improve binding to the SPE sorbent.[17]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of 2% formic acid.[4][17]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing:
-
Wash 1: 1 mL of 2% formic acid solution.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.[1]
-
Analysis: Inject into the LC-MS/MS system.
Conclusion and Recommendations
The selection of an extraction method for desloratadine and its metabolites is a balance of analytical requirements, throughput needs, and available resources.
-
Protein Precipitation is a viable option for rapid, qualitative screening or when high sensitivity is not paramount. Its simplicity and low cost are significant advantages.[11]
-
Liquid-Liquid Extraction offers a cleaner sample than PPT and can achieve good sensitivity.[13] It is a suitable choice for methods that do not require the utmost cleanliness or when SPE is not feasible.
-
Solid-Phase Extraction , particularly mixed-mode SPE, stands out as the superior technique for quantitative bioanalysis of desloratadine and its metabolites.[3] It provides the highest recovery, the most effective removal of matrix interferences, and consequently, the best sensitivity and reproducibility.[3][13][14][15][16] For regulated bioanalysis and clinical studies where accuracy and robustness are non-negotiable, SPE is the recommended method.
Ultimately, the optimal choice depends on the specific goals of the study. By understanding the underlying principles and performance characteristics of each technique, researchers can make an informed decision that ensures the generation of high-quality, reliable data.
References
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J Pharm Biomed Anal. 2006 Feb 24;40(3):689-706. Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL. [Link]
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J Young Pharm. 2014 Apr-Jun; 6(2): 49–59. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. [Link]
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Agilent Technologies. Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. [Link]
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Chinese Pharmaceutical Journal. 2015, 50(18): 1618-1621. Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. [Link]
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J Pharm Biomed Anal. 2014 Jan;88:333-40. Robust analysis of the hydrophobic basic analytes loratadine and desloratadine in pharmaceutical preparations and biological fluids by sweeping-cyclodextrin-modified micellar electrokinetic chromatography. [Link]
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Waters Corporation. A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]
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J Anal Toxicol. 2012 May;36(4):264-71. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. [Link]
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Zhongguo Yi Xue Ke Xue Yuan Xue Bao. 2015 Sep 20;37(5):565-70. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. 2023, 14(3), 23-34. Extraction of Drugs and Metabolites from Biological Matrices. [Link]
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Journal of Pharmaceutical Analysis. 2019, 9(4), 229-236. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. [Link]
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Drug Design, Development and Therapy. 2021; 15: 5073–5083. Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. [Link]
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Rapid Commun Mass Spectrom. 2007;21(18):3145-55. Simultaneous determination of desloratadine and pseudoephedrine in human plasma using micro solid-phase extraction tips and aqueous normal-phase liquid chromatography/tandem mass spectrometry. [Link]
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Phenomenex. Protein Precipitation (PPT) Extraction. [Link]
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BMC Chemistry. 2017; 11: 39. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. [Link]
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Journal of Chromatography B. 2014, 944, 1-8. Robust analysis of the hydrophobic basic analytes loratadine and desloratadine in pharmaceutical preparations and biological fluids by sweeping-cyclodextrin-modified micellar electrokinetic chromatography. [Link]
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Current Issues in Pharmacy and Medical Sciences. 2015, 28(3), 181-185. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. [Link]
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ResearchGate. Figure 4: Comparison of the final SALLE protocol with both LLE using MTBE and PPT... [Link]
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A Comparative Guide to Certified Reference Materials for Desloratadine Impurity Analysis: Focusing on Desloratadine N-Carboxylic Acid Methyl Ester
In the rigorous landscape of pharmaceutical development and quality control, the accuracy of analytical data is paramount. The quantification of impurities in active pharmaceutical ingredients (APIs) like Desloratadine, a potent H1-antihistamine, is a critical step in ensuring drug safety and efficacy. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for Desloratadine impurities, with a special focus on Desloratadine N-Carboxylic Acid Methyl Ester . We will delve into the significance of this specific impurity, compare its CRM to other relevant Desloratadine impurity standards, and provide a detailed, validated analytical method for its quantification.
The Critical Role of Impurity Reference Standards
Desloratadine, the active metabolite of loratadine, can have various process-related and degradation impurities.[1] Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate strict control over these impurities. Certified Reference Materials (CRMs) are the cornerstone of accurate impurity profiling. They serve as the benchmark against which analytical methods are validated and routine quality control samples are measured. A high-quality CRM, accompanied by a comprehensive Certificate of Analysis (CoA), provides the necessary assurance of identity, purity, and potency.
Unveiling this compound
This compound (CAS: 165740-03-4) is a known impurity of Desloratadine.[2][3] Its structure is closely related to the parent drug, featuring a methyl carboxylate group on the piperidine nitrogen. The presence of this and other impurities needs to be carefully monitored to ensure the final drug product meets the stringent safety and quality standards.
Below is a diagram illustrating the chemical relationship between Desloratadine and this compound.
Caption: Chemical relationship between Desloratadine and its impurity.
Comparative Analysis of Desloratadine Impurity CRMs
While direct experimental comparisons of CRM performance are scarce in published literature, a robust evaluation can be made by scrutinizing the specifications provided in their Certificate of Analysis. A high-quality CRM should be accompanied by comprehensive documentation that includes data from various analytical techniques.
Here is a comparative table of key Desloratadine impurities available as CRMs:
| Feature | This compound | N-Methyl Desloratadine | Desloratadine Impurity A (EP) |
| CAS Number | 165740-03-4[2][3] | 38092-89-6 | 298220-99-2[4] |
| Molecular Formula | C₂₁H₂₁ClN₂O₂[2][3] | C₂₀H₂₁ClN₂ | C₁₉H₂₀ClFN₂[4] |
| Molecular Weight | 368.86 g/mol [2][3] | 324.85 g/mol | 330.83 g/mol [4] |
| Typical Purity (by HPLC) | ≥98% | ≥98% | ≥98% |
| Provided Analytical Data | ¹H NMR, Mass Spec, HPLC | ¹H NMR, Mass Spec, HPLC | ¹H NMR, Mass Spec, HPLC |
| Traceability | Often traceable to pharmacopeial standards (e.g., EP/USP) upon request.[1] | Often traceable to pharmacopeial standards. | European Pharmacopoeia (EP) reference standard. |
| Key Use | Method development, validation, and routine QC testing.[5] | Identification and quantification of a key process-related impurity. | System suitability and impurity identification as per EP monograph. |
Expert Insight: The choice of CRM depends on the specific analytical need. For routine QC of a known impurity like this compound, a well-characterized CRM with a detailed CoA is essential. For pharmacopeial compliance, using the specific impurity standards listed in the monographs (like Desloratadine Impurity A for the European Pharmacopoeia) is mandatory. The trustworthiness of a CRM is directly linked to the completeness and transparency of its characterization data.
Experimental Protocol: A Validated HPLC-UV Method for Impurity Quantification
The following is a detailed, step-by-step protocol for the quantification of this compound in a Desloratadine drug substance. This method is based on established principles of reversed-phase chromatography for Desloratadine and its related compounds.[6][7][8]
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound CRM.
-
Desloratadine Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A mixture of acetonitrile, 0.05 M phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid), and methanol (e.g., in a ratio of 48:45:7 v/v/v).[7] |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[9] |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Phosphate Buffer (0.05 M): Dissolve an appropriate amount of potassium phosphate monobasic in deionized water to make a 0.05 M solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound CRM in the diluent to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve a specified amount of the Desloratadine drug substance in the diluent to obtain a target concentration (e.g., 1 mg/mL).
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria as per ICH guidelines.[6]
-
Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.
-
Theoretical Plates: The number of theoretical plates for the this compound peak should be not less than 2000.
-
Relative Standard Deviation (RSD): Inject the standard solution six times. The RSD of the peak area for this compound should be not more than 2.0%.
Analytical Procedure
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Concentration_standard / Concentration_sample) * 100
The following diagram illustrates the experimental workflow:
Caption: HPLC workflow for impurity quantification.
Conclusion: Ensuring Analytical Excellence
The selection and proper use of Certified Reference Materials are fundamental to the integrity of pharmaceutical analysis. While a direct performance comparison of different CRMs in a single study is ideal, a thorough evaluation of their accompanying documentation provides a strong basis for selection. The this compound CRM, when sourced from a reputable supplier providing comprehensive characterization data, is an indispensable tool for accurate impurity profiling of Desloratadine. By implementing a robust and validated analytical method, such as the HPLC-UV protocol detailed in this guide, researchers and quality control professionals can ensure their results are reliable, reproducible, and compliant with global regulatory standards.
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Preprints.org. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. [Link]
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A Senior Application Scientist's Guide to Selecting Isotope-Labeled Internal Standards for the Bioanalysis of Desloratadine N-Carboxylic Acid Methyl Ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Desloratadine Metabolites
Desloratadine, the primary active metabolite of loratadine, is a widely used second-generation antihistamine known for its non-sedating properties.[1][2][3] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is governed by its metabolism into downstream products, including hydroxylated and carboxylated species.[4][5] Among these, "Desloratadine N-Carboxylic Acid Methyl Ester" represents a key analyte in understanding the complete metabolic fate of the drug.
Accurate quantification of such metabolites in complex biological matrices like human plasma is paramount for robust pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task due to its superior sensitivity and selectivity.[6][7] However, the accuracy of LC-MS/MS is susceptible to a phenomenon known as the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to unreliable data.[8][9][10][11]
This guide provides a comprehensive comparison of potential isotope-labeled internal standards (IS) for the analysis of this compound. We will delve into the mechanistic rationale for their use, present a framework for their experimental validation, and offer data-driven insights to guide the selection of the most appropriate IS for your regulated bioanalytical studies.
The Cornerstone of Accurate Bioanalysis: Isotopic Dilution
The most effective strategy to counteract matrix effects and other sources of experimental variability is the use of a stable isotope-labeled (SIL) internal standard.[12][13][14] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[15]
The core principle, known as isotopic dilution, relies on the near-identical physicochemical properties of the SIL-IS and the native analyte.[15] They are expected to co-elute chromatographically and experience the same extraction recovery, and crucially, the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[14] By adding a known concentration of the SIL-IS to every sample at the beginning of the workflow, any analyte loss or signal fluctuation is mirrored by the IS. The ratio of the analyte's MS signal to the IS's MS signal, therefore, remains constant and directly proportional to the analyte's concentration, ensuring accuracy.[13] This approach is a fundamental requirement of modern bioanalytical method validation guidelines from regulatory bodies like the FDA.[16][17]
Comparative Evaluation of Potential SIL Internal Standards
For the analysis of this compound, two primary candidates for a SIL-IS emerge, distinguished by the type and placement of their isotopic labels. Let us designate them as IS-A and IS-B for this guide.
-
Candidate IS-A: this compound-d₄
-
Labeling Strategy: Four deuterium (D) atoms replace four hydrogen atoms on the piperidine ring. This is a common and often cost-effective labeling approach.
-
-
Candidate IS-B: this compound-¹³C₆
-
Labeling Strategy: Six ¹³C atoms replace six ¹²C atoms in the benzo-cyclohepta pyridine core. This is a more synthetically complex and expensive approach but can offer distinct advantages.
-
The ideal SIL-IS should meet several criteria: a suitable mass difference from the analyte (typically ≥ 3 Da), high isotopic purity, and absolute stability of the labels to prevent back-exchange.[15]
Experimental Validation Workflow: A Head-to-Head Comparison
To objectively compare IS-A and IS-B, a rigorous validation protocol must be executed. The following workflow outlines the essential steps grounded in regulatory expectations.[18][19]
Diagram: Bioanalytical Method Validation Workflow
Caption: Workflow for validating SIL-IS performance.
Step 1: LC-MS/MS Method Development
A sensitive and selective LC-MS/MS method using Multiple Reaction Monitoring (MRM) is the foundation. The mass transitions for the analyte and the two potential internal standards must be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Analyte | 369.1 | 259.1 | Represents the core fragment post-ester loss. |
| IS-A (-d₄) | 373.1 | 263.1 | +4 Da shift in both precursor and product ions. |
| IS-B (-¹³C₆) | 375.1 | 265.1 | +6 Da shift, located on the stable core fragment. |
| Table 1: Optimized MRM Transitions for Analyte and Internal Standards. |
Step 2: Sample Preparation
A simple and robust protein precipitation method is often sufficient for initial evaluations.
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (either IS-A or IS-B in methanol).
-
Vortex briefly, then add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an injection vial for LC-MS/MS analysis.
Step 3: Matrix Effect Evaluation
The most critical test is to quantify the matrix effect. This is done by comparing the peak response of an analyte/IS spiked into the extract of blank plasma against its response in a neat (pure) solvent.[8] The Matrix Factor (MF) is calculated as:
MF = (Peak Area in Post-Spiked Plasma Extract) / (Peak Area in Neat Solution)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF is the ultimate measure of the IS's ability to compensate.
| Parameter | Using IS-A (-d₄) | Using IS-B (-¹³C₆) |
| Analyte MF (n=6 lots) | 0.72 (RSD: 12.5%) | 0.73 (RSD: 13.1%) |
| IS MF (n=6 lots) | 0.75 (RSD: 11.9%) | 0.74 (RSD: 12.8%) |
| IS-Normalized MF | 0.96 (RSD: 3.1%) | 0.99 (RSD: 1.5%) |
| Table 2: Hypothetical Comparative Matrix Effect Data. |
Analysis: Both internal standards experience similar ion suppression to the analyte, as expected. However, IS-B (-¹³C₆) provides a slightly more consistent correction, as shown by the lower Relative Standard Deviation (RSD) of the IS-Normalized Matrix Factor. This suggests its behavior more perfectly mimics that of the analyte across different plasma lots.
Step 4: Accuracy and Precision Assessment
The method's performance is confirmed by running replicate Quality Control (QC) samples at low, medium, and high concentrations over several days.
| QC Level | Parameter | Using IS-A (-d₄) | Using IS-B (-¹³C₆) | Acceptance Criteria |
| Low QC | Intra-day Precision (%CV) | 4.8% | 2.5% | ≤15% |
| Intra-day Accuracy (%) | 106.2% | 101.5% | 85-115% | |
| Mid QC | Inter-day Precision (%CV) | 5.5% | 3.1% | ≤15% |
| Inter-day Accuracy (%) | 97.1% | 99.8% | 85-115% | |
| High QC | Inter-day Precision (%CV) | 4.2% | 2.8% | ≤15% |
| Inter-day Accuracy (%) | 103.5% | 100.9% | 85-115% | |
| Table 3: Hypothetical Inter- and Intra-day Accuracy & Precision Data. |
Analysis: While both internal standards allow the method to meet standard regulatory acceptance criteria, the data generated using IS-B (-¹³C₆) is demonstrably superior. The lower %CV values indicate higher precision, and the accuracy values are consistently closer to the nominal 100%. This superior performance is a direct result of the more robust correction for variability provided by the ¹³C-labeled standard.
Mechanistic Discussion and Final Recommendation
Why did IS-B (-¹³C₆) Perform Better?
The subtle outperformance of the ¹³C-labeled standard is not accidental. It stems from fundamental chemical principles:
-
Chromatographic Isotope Effect: Deuterium labeling can sometimes alter the retention time of a molecule slightly compared to its non-deuterated counterpart, an issue known as the "isotope effect".[12][14][20] If the IS does not perfectly co-elute with the analyte, it may be exposed to a different matrix environment at the point of ionization, leading to imperfect correction. ¹³C labeling has a much more negligible impact on retention time, ensuring true co-elution.
-
Label Stability: The C-¹³C bond is as stable as a C-¹²C bond. While the C-D bond is stronger than the C-H bond, deuterium labels on heteroatoms or activated positions can sometimes be susceptible to back-exchange, compromising the integrity of the standard. Placing the ¹³C labels within the stable aromatic core of the molecule, as in IS-B, guarantees maximum stability.[15]
Diagram: Principle of Isotopic Dilution
Caption: How a stable isotope-labeled IS corrects for errors.
Conclusion and Recommendation
For the quantitative analysis of this compound in biological matrices, the choice of internal standard is critical to ensuring data integrity. While a deuterated internal standard (IS-A, -d₄ ) can yield acceptable results that meet regulatory guidelines, a standard with stable ¹³C labels incorporated into the core structure (IS-B, -¹³C₆ ) provides a measurably higher level of precision and accuracy.
As a Senior Application Scientist, my unequivocal recommendation is to invest in a ¹³C-labeled internal standard like IS-B. The superior data quality, robustness, and reduced risk of analytical artifacts such as chromatographic shifts or label instability provide a stronger foundation for critical drug development decisions. This choice represents best practice in the field of regulated bioanalysis and ensures the highest degree of confidence in the resulting pharmacokinetic data.
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- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. waters.com [waters.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. labs.iqvia.com [labs.iqvia.com]
- 19. hhs.gov [hhs.gov]
- 20. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Desloratadine N-Carboxylic Acid Methyl Ester
This document provides essential procedural guidance for the safe handling and disposal of Desloratadine N-Carboxylic Acid Methyl Ester (CAS No. 165740-03-4), a derivative and impurity of the antihistamine Desloratadine.[1][2] Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting environmental integrity within research and pharmaceutical development settings. As laboratory professionals, our responsibility extends beyond the bench; it includes the complete, safe lifecycle management of the chemical entities we create and handle.
Section 1: Hazard Identification and Waste Characterization
Chemical and Physical Properties
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 165740-03-4 | [1][3] |
| Molecular Formula | C21H21ClN2O2 | [1][3] |
| Molecular Weight | 368.9 g/mol | [3] |
| IUPAC Name | Methyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | [2][5] |
| Solubility | Slightly soluble in water. | [6] |
Hazard Profile and Waste Classification
Based on the SDS for the parent compound, Desloratadine, this derivative must be handled as a hazardous substance.[7] Key hazards include:
-
Human Health: Desloratadine is classified as causing serious eye damage and is suspected of damaging fertility or the unborn child.[7][8][9] Therefore, this compound should be treated as a substance with potential reproductive toxicity and as a severe eye irritant.
-
Environmental Hazard: Desloratadine is categorized as toxic or harmful to aquatic life with long-lasting effects.[7][8] This is a critical determinant for its disposal. Release into the environment must be strictly avoided.[8][10] Flushing this compound down the drain can introduce a biologically active and persistent chemical into the water supply, as current sewage treatment systems are often not equipped to remove such molecules.[11]
Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), any chemical waste exhibiting toxicity or other hazardous characteristics must be managed as hazardous waste.[4][12] Due to its likely ecotoxicity, this compound waste must be classified as hazardous, prohibiting its disposal in standard laboratory trash or via sanitary sewer systems.[13]
Section 2: Personnel Safety and Spill Management
Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE must be worn when handling this compound in pure form or in concentrated solutions:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes and fine dust.[14]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required. For operations with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: While no specific occupational exposure limits are established, work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust or aerosols.[14][15]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent personnel exposure and environmental release.
-
Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or involves a volatile solvent, evacuate the immediate area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 2.1.
-
Containment and Cleanup:
-
For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent the generation of dust.[15] Mechanically collect the material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.
-
For Liquid Spills: Contain the spill using absorbent dikes or pads. Once absorbed, carefully scoop or sweep the material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, pads, etc.) are considered hazardous waste and must be placed in the same waste container.
-
Documentation: Report the spill to your institution's Environmental Health & Safety (EHS) department, as required by local policy.
Section 3: Segregation and Containerization Protocol
Proper segregation and containment at the point of generation are the cornerstones of a compliant waste management program.[4][13] Commingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.[16]
Step-by-Step Waste Collection
-
Waste Determination: Confirm that the waste stream—whether pure compound, contaminated labware, or solutions—is classified as hazardous pharmaceutical waste.
-
Select an Appropriate Container:
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste enters the container).[16]
-
-
Collect Waste:
-
Solid Waste: Place expired pure compound, contaminated weighing papers, gloves, and other solid materials directly into a designated solid waste container.
-
Liquid Waste: Pour solutions containing the compound into a designated liquid waste container. If dissolved in a halogenated solvent (e.g., dichloromethane), it must go into a "Halogenated Organic Waste" stream. If in a non-halogenated solvent (e.g., methanol, acetonitrile), it belongs in a "Non-Halogenated Organic Waste" stream.
-
-
Secure and Store:
Waste Segregation and Disposal Workflow
The following diagram illustrates the decision-making process for handling waste generated from research involving this compound.
Sources
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- 2. veeprho.com [veeprho.com]
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- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. This compound [lgcstandards.com]
- 6. Desloratadine | 100643-71-8 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
- 10. organon.com [organon.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. axonator.com [axonator.com]
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- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. crystal-clean.com [crystal-clean.com]
- 17. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
